molecular formula C50H49N15O15S B1256621 Geninthiocin

Geninthiocin

Cat. No.: B1256621
M. Wt: 1132.1 g/mol
InChI Key: JNUIXQXFKIJDIV-KFVMYCOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C50H49N15O15S

Molecular Weight

1132.1 g/mol

IUPAC Name

(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

InChI

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12-/t24-,32+,35?/m1/s1

InChI Key

JNUIXQXFKIJDIV-KFVMYCOKSA-N

SMILES

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O

Isomeric SMILES

C/C=C\1/C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O

Canonical SMILES

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O

Synonyms

geninthiocin

Origin of Product

United States

Foundational & Exploratory

Geninthiocin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thiopeptide antibiotic, geninthiocin, focusing on its discovery, isolation from Streptomyces, and characterization. This document consolidates key findings, presents detailed experimental protocols, and summarizes quantitative data to serve as a valuable resource for researchers in the fields of natural product discovery and antibiotic development.

Introduction

This compound is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent biological activities.[1][2] These natural products are characterized by a highly modified peptide backbone containing thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle. This compound and its analogues have demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains, as well as antiviral and cytotoxic properties.[3][4][5] This guide will delve into the technical aspects of working with this promising antibiotic.

Discovery and Producing Organisms

This compound and its various analogues have been isolated from several species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites. These actinomycetes are typically found in soil and marine environments.

Table 1: Streptomyces Strains Reported to Produce this compound and its Analogues

Streptomyces StrainThis compound Analogue(s) ProducedEnvironment
Streptomyces sp. CPCC 200267Geninthiocins A, B, C, E, F, Val-geninthiocinSoil
Streptomyces sp. ICN19Ala-geninthiocin, this compound, Val-geninthiocinMarine Sediment
Streptomyces sp. RSF18Val-geninthiocin, this compoundNot Specified

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, and purification of this compound from Streptomyces.

Fermentation of Streptomyces sp.

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain.

Protocol 1: Shake Flask Fermentation

  • Seed Culture Preparation:

    • Inoculate a loopful of a well-sporulated Streptomyces sp. culture from an agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).

    • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

  • Production Culture:

    • Inoculate a 1 L production flask containing 200 mL of production medium (e.g., GYM medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃, pH 7.2) with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.

Extraction of this compound

Following fermentation, the bioactive compounds are extracted from the culture broth and mycelium.

Protocol 2: Solvent Extraction

  • Separation of Biomass:

    • Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the supernatant and the mycelial cake.

  • Extraction from Supernatant:

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium:

    • Homogenize the mycelial cake with acetone or methanol.

    • Filter the mixture and evaporate the solvent from the filtrate to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.

Protocol 3: Chromatographic Purification

  • Initial Fractionation (Medium-Pressure Liquid Chromatography - MPLC):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a reversed-phase C18 MPLC column.

    • Elute the compounds using a stepwise or linear gradient of methanol in water.

    • Collect fractions and test for bioactivity to identify the fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the active fractions from MPLC and concentrate them.

    • Further purify the active concentrate by preparative reversed-phase HPLC (RP-HPLC) using a C18 column.

    • Employ a gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

    • Monitor the elution profile using a UV detector at wavelengths such as 210 nm and 280 nm.

    • Collect the peaks corresponding to this compound and its analogues.

  • Final Purification and Desalting:

    • Combine the pure fractions and evaporate the organic solvent.

    • Desalt the purified compound using a solid-phase extraction (SPE) cartridge or by another round of HPLC with a volatile buffer system.

    • Lyophilize the final solution to obtain pure this compound as a powder.

Quantitative Data

The biological activity of this compound and its analogues has been quantified against various targets.

Table 2: Antibacterial Activity of this compound Analogues (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisMicrococcus luteusMycobacterium smegmatis
Ala-geninthiocinPotent activity reportedPotent activity reported110
This compoundModerate activity reported---
Val-geninthiocinModerate activity reported---

Note: "-" indicates data not available in the searched literature.

Table 3: Antiviral and Cytotoxic Activity of this compound Analogues (IC₅₀ in µM)

CompoundAnti-Influenza A Virus (H1N1)Cytotoxicity against A549 (Human Lung Carcinoma)
This compound A7.3-
This compound B18.3-
This compound E28.7-
Val-geninthiocin15.3-
Ala-geninthiocin-0.006

Note: "-" indicates data not available in the searched literature.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Biosynthetic Pathway of Thiopeptides

The biosynthesis of thiopeptides like this compound is a complex process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

Biosynthetic_Pathway Precursor Ribosomal Synthesis of Precursor Peptide (GenA) Leader Leader Peptide Precursor->Leader contains Core Core Peptide Precursor->Core contains Modification Post-Translational Modifications Core->Modification undergoes Thiazole Thiazole Formation Modification->Thiazole Dehydration Dehydration Modification->Dehydration Cyclization [4+2] Cycloaddition Modification->Cyclization Cleavage Leader Peptide Cleavage Thiazole->Cleavage Dehydration->Cleavage Cyclization->Cleavage Mature Mature this compound Cleavage->Mature

Caption: Generalized biosynthetic pathway of thiopeptide antibiotics.

Experimental Workflow for this compound Isolation

The overall process from bacterial culture to pure compound follows a structured workflow.

Experimental_Workflow Start Streptomyces sp. Culture Fermentation Submerged Fermentation Start->Fermentation Extraction Solvent Extraction (Broth & Mycelium) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract MPLC MPLC Fractionation (Reversed-Phase) Crude_Extract->MPLC Active_Fractions Bioactive Fractions MPLC->Active_Fractions HPLC Preparative RP-HPLC Active_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action Signaling Pathway

Thiopeptide antibiotics primarily exert their effect by inhibiting bacterial protein synthesis. The specific target can vary depending on the size of the macrocyclic ring.

Mechanism_of_Action This compound This compound (Thiopeptide) Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome binds to EFTu Elongation Factor Tu (EF-Tu) This compound->EFTu binds to (alternative target) Protein_Synthesis Protein Synthesis L11_rRNA L11 Protein-23S rRNA Interface Ribosome->L11_rRNA component Inhibition Inhibition Protein_Synthesis->Inhibition leads to Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death

Caption: Proposed mechanism of action for thiopeptide antibiotics.

References

The Geninthiocin Biosynthesis Pathway in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a 35-membered macrocyclic thiopeptide antibiotic produced by marine actinomycetes, exhibits potent bioactivity, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug developers. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), the biosynthesis of this compound follows a fascinating enzymatic cascade. This technical guide provides a comprehensive overview of the this compound B biosynthesis pathway, detailing the genetic architecture, the enzymatic transformations, and the experimental methodologies used to elucidate this intricate process. Quantitative data on antibiotic production is presented, and detailed experimental protocols are provided to facilitate further research and bioengineering efforts.

Introduction

Thiopeptide antibiotics, characterized by their highly modified macrocyclic structures containing thiazole rings, dehydroamino acids, and a central nitrogen-containing heterocycle, represent a promising class of therapeutic agents. This compound and its analogues, isolated from marine Streptomyces species, have demonstrated significant antibacterial and cytotoxic activities.[1] Understanding the biosynthesis of these complex molecules is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the biosynthesis of this compound B, a representative member of this family, produced by Streptomyces sp. YIM 130001.[2][3]

The this compound B Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound B is orchestrated by a dedicated biosynthetic gene cluster (genB), which shows significant homology to the berninamycin (ber) BGC.[2][3] The genB cluster encodes all the necessary enzymatic machinery for the production of the mature antibiotic from a ribosomally synthesized precursor peptide.

Organization of the genB Gene Cluster

The genB gene cluster from Streptomyces sp. YIM 130001 is comprised of a set of core biosynthetic genes, regulatory elements, and transport-related genes. The functions of these genes have been putatively assigned based on homology to characterized thiopeptide biosynthetic enzymes.

Table 1: Putative Functions of Genes in the this compound B Biosynthetic Gene Cluster

GeneProposed FunctionHomolog in Berninamycin BGC
genB_A Precursor peptideberA
genB_J DehydrataseberJ
genB_K DehydrataseberK
genB_L DehydrogenaseberL
genB_M CyclodehydrataseberM
genB_N CyclodehydrataseberN
genB_O [4+2] Cycloaddition enzyme for pyridine ring formationberO
genB_P Putative modifying enzymeberP
genB_Q Putative modifying enzymeberQ
genB_R Putative modifying enzymeberR
genB_S Putative modifying enzymeberS
genB_T ABC transporter-related proteinberT
genB_U ABC transporter-related proteinberU

The this compound Biosynthesis Pathway

The biosynthesis of this compound B is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of intricate post-translational modifications.

Precursor Peptide Synthesis

The pathway is initiated by the expression of the structural gene, genB_A, which encodes the precursor peptide. This peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications will occur.

Precursor Peptide Sequence (GenB_A):

  • Leader Peptide: MTDASERLSEIESLLEDFELPIEVGEMEL

  • Core Peptide: CTSCTCSCSCTCSSS

Post-Translational Modifications

The core peptide of GenB_A undergoes a series of enzymatic transformations to yield the mature this compound B molecule. These modifications include:

  • Dehydration: The serine and threonine residues within the core peptide are dehydrated by the action of dehydratases, likely encoded by genB_J and genB_K, to form dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, respectively.

  • Cyclodehydration and Dehydrogenation: Cysteine residues, in concert with the newly formed dehydroamino acids, undergo cyclodehydration and subsequent dehydrogenation to form thiazole rings. This transformation is catalyzed by a complex of enzymes, including those encoded by genB_M, genB_N, and genB_L.

  • [4+2] Cycloaddition: The hallmark of thiopeptide biosynthesis is the formation of a central six-membered nitrogen-containing heterocycle, in this case, a pyridine ring. This is achieved through a formal aza-[4+2] cycloaddition reaction catalyzed by the enzyme encoded by genB_O.

  • Leader Peptide Cleavage: Following the extensive modifications of the core peptide, the leader peptide is proteolytically cleaved to release the mature, bioactive this compound B. The enzyme responsible for this final step has not yet been definitively identified within the genB cluster.

geninthiocin_biosynthesis precursor Ribosomal Synthesis (genB_A) leader_core Leader-Core Peptide precursor->leader_core dehydration Dehydration (GenB_J, GenB_K) leader_core->dehydration dehydro_peptide Dehydro-peptide dehydration->dehydro_peptide cyclization Cyclodehydration & Dehydrogenation (GenB_M, GenB_N, GenB_L) dehydro_peptide->cyclization thiazole_peptide Thiazole-containing Peptide cyclization->thiazole_peptide cycloaddition [4+2] Cycloaddition (GenB_O) thiazole_peptide->cycloaddition macrocyclic_peptide Macrocyclic Precursor cycloaddition->macrocyclic_peptide cleavage Leader Peptide Cleavage macrocyclic_peptide->cleavage This compound This compound B cleavage->this compound

This compound B Biosynthesis Pathway

Quantitative Data

While detailed kinetic data for the individual GenB enzymes are not yet available, studies on the heterologous expression of the berninamycin gene cluster, which is highly homologous to the genB cluster, provide insights into production levels.

Table 2: Production Titers of Berninamycin A in Heterologous Streptomyces Hosts

Host StrainProduction Titer (mg/L)Reference
Streptomyces lividans SBT18~5
Streptomyces coelicolor M1154~2

These values serve as a benchmark for potential this compound B production in similar heterologous systems. Optimization of fermentation conditions and precursor supply are critical for enhancing yields.

Experimental Protocols

The following protocols provide a framework for the study of this compound biosynthesis.

General Culture and Fermentation of Streptomyces sp. YIM 130001

This protocol is adapted from the general methods used for the cultivation of thiopeptide-producing actinomycetes.

Materials:

  • Tryptic Soy Broth (TSB) medium

  • SM17 medium

  • Spore suspension of Streptomyces sp. YIM 130001

  • Baffled Erlenmeyer flasks

  • Bioreactor (e.g., BioFlo/CelliGen 115)

Procedure:

  • Pre-culture Preparation: Inoculate 10 mL of TSB medium in a 250 mL baffled flask with 50 µL of a spore suspension of Streptomyces sp. YIM 130001. Incubate for 24 hours at 30°C with shaking at 250 rpm.

  • Seed Culture: Inoculate 50 mL of TSB medium in a 250 mL baffled flask with 5% of the pre-culture. Incubate for 48 hours at 30°C with shaking at 250 rpm.

  • Bioreactor Fermentation: Inoculate a 3 L bioreactor with a 1.5 L working volume of SM17 medium with the seed culture. Maintain the temperature at 30°C and agitation at 250 rpm for 7 days.

  • Extraction: After 7 days of fermentation, extract the whole fermentation broth (approximately 1.5 L) with an equal volume of butanol at 30°C and 250 rpm for 2 hours. Separate the organic phase by centrifugation at 9000 rpm for 20 minutes. Evaporate the solvent to obtain the crude extract.

Heterologous Expression of the genB Gene Cluster

This protocol provides a general workflow for the heterologous expression of a biosynthetic gene cluster in a Streptomyces host, a common strategy for producing natural products and studying their biosynthesis.

heterologous_expression_workflow clone_bgc Clone genB BGC into an integrative vector transform_e_coli Transform E. coli donor strain (e.g., ET12567/pUZ8002) clone_bgc->transform_e_coli conjugation Intergeneric conjugation with Streptomyces host (e.g., S. coelicolor M1154) transform_e_coli->conjugation select_exconjugants Select for exconjugants on appropriate medium conjugation->select_exconjugants fermentation_extraction Fermentation and crude extract preparation select_exconjugants->fermentation_extraction hplc_analysis HPLC analysis of crude extract fermentation_extraction->hplc_analysis structure_elucidation Purification and structure elucidation of product hplc_analysis->structure_elucidation

Heterologous Expression Workflow
Purification of this compound B

This protocol is based on the methods described for the purification of this compound B and its analogues.

Materials:

  • Crude extract from Streptomyces fermentation

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents: butanol, methanol, water, acetonitrile

Procedure:

  • Initial Fractionation: Subject the crude butanol extract to silica gel column chromatography.

  • Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column.

  • Preparative HPLC: Perform final purification of the this compound B-containing fractions by preparative HPLC on a C18 column using a suitable gradient of acetonitrile and water.

  • Purity Analysis: Assess the purity of the isolated this compound B by analytical HPLC and characterize its structure using NMR and mass spectrometry.

General Enzymatic Assay for Thiopeptide Biosynthetic Enzymes

This protocol provides a general framework for in vitro reconstitution and biochemical characterization of thiopeptide biosynthetic enzymes.

Materials:

  • Purified recombinant thiopeptide biosynthetic enzymes (e.g., GenB proteins)

  • Synthetic precursor peptide (GenB_A)

  • ATP

  • Sulfide source (e.g., Na₂S)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reaction Setup: Combine the purified enzyme(s), precursor peptide, ATP, and sulfide source in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Analysis: Analyze the reaction products by mass spectrometry to detect the modified peptide and determine the enzymatic activity.

Conclusion

The biosynthesis of this compound represents a remarkable example of nature's ability to construct complex bioactive molecules. The elucidation of its biosynthetic pathway, guided by genome mining and homologous recombination, has provided a roadmap for the bioengineering of novel thiopeptide analogues. The protocols and data presented in this guide offer a foundation for researchers to further investigate this fascinating pathway, with the ultimate goal of developing new and improved therapeutic agents. Future work should focus on the detailed biochemical characterization of the individual GenB enzymes to fully understand their catalytic mechanisms and substrate specificities, which will be crucial for the rational design of novel thiopeptide antibiotics.

References

An In-depth Technical Guide to the Mechanism of Action of Geninthiocin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin is a member of the thiopeptide class of antibiotics, characterized by a 35-membered macrocyclic core. These antibiotics exhibit potent activity, primarily against Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). While the precise mechanism of action for this compound is still an active area of investigation, it is widely accepted that, like other thiopeptides, it disrupts bacterial protein synthesis. This guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, including data on its biological activity, proposed molecular targets, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Inhibition of Protein Synthesis

Thiopeptide antibiotics are known to inhibit bacterial protein synthesis through two primary mechanisms, which are often correlated with the size of their macrocyclic ring structure:

  • Interaction with the 50S Ribosomal Subunit: Thiopeptides with 26- and 32-atom macrocycles, such as thiostrepton, typically bind to a cleft at the interface of the L11 protein and the 23S rRNA in the 50S ribosomal subunit. This binding interferes with the function of translation factors, such as Elongation Factor G (EF-G), thereby stalling protein synthesis.

  • Inhibition of Elongation Factor Tu (EF-Tu): Thiopeptides with 29-atom macrocycles, like GE2270A, are known to bind to Elongation Factor Tu (EF-Tu). This interaction prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for delivering amino acids to the ribosome.

The molecular target of this compound, with its 35-membered macrocyclic core, is a subject of ongoing research, with evidence suggesting potential interaction with protein components of the translation machinery. One study identified a protein in the 46-50 kDa range from MRSA that is targeted by this compound, a molecular weight consistent with that of EF-Tu (approximately 43 kDa)[1]. However, another computational study using molecular docking proposed homogentisate 1,2-dioxygenase as a potential target in MRSA[2][3]. This suggests that this compound may have multiple cellular targets or that its primary mechanism has yet to be definitively elucidated.

Proposed Signaling Pathway for this compound Action

Based on the current understanding of thiopeptide antibiotics, a putative mechanism for this compound's action is the inhibition of protein synthesis via interaction with a key protein component. The following diagram illustrates this proposed pathway.

geninthiocin_mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Geninthiocin_ext This compound Geninthiocin_int This compound Geninthiocin_ext->Geninthiocin_int Cellular Uptake EF_Tu Elongation Factor Tu (EF-Tu) (or other target protein) Geninthiocin_int->EF_Tu Binding and Inhibition Ribosome 70S Ribosome EF_Tu->Ribosome Blocked Delivery of aminoacyl-tRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Proposed mechanism of action for this compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ala-geninthiocin [1]

Bacterial StrainMIC (µg/mL)
Micrococcus luteus1
Mycobacterium smegmatis10

Table 2: Cytotoxicity (IC50) of this compound Derivatives

CompoundCell LineIC50 (nM)
Ala-geninthiocinA549 (Human Lung Carcinoma)6

Structure-Activity Relationship

Studies on different analogs of this compound have provided insights into the structural features crucial for its antibacterial activity. A key finding is the importance of the C-terminal tail. This compound A, which possesses a -Dha-Dha-NH2 tail, exhibits potent activity against Gram-positive bacteria. In contrast, geninthiocins C and D, which have modified or absent tails (-Dha-Ala-NH2 and -NH2, respectively), show no antibacterial activity. This indicates that the dehydroalanine-containing tail is essential for the antibacterial efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound antibiotics. These protocols are based on established methods for studying other thiopeptide antibiotics and can be adapted for this compound.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay is used to determine if a compound inhibits bacterial protein synthesis in a cell-free system.

Principle: A bacterial cell lysate containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP). The activity of the reporter protein is measured in the presence and absence of the test compound. A reduction in reporter activity indicates inhibition of protein synthesis.

Protocol:

  • Preparation of Bacterial Cell Lysate:

    • Culture a suitable bacterial strain (e.g., E. coli BL21) to mid-log phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., S30 buffer).

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris.

    • Collect the supernatant (S30 extract) and dialyze against S30 buffer.

    • Perform a pre-incubation step to degrade endogenous mRNA and DNA.

    • Store the prepared lysate at -80°C.

  • IVTT Reaction Setup:

    • In a 96-well plate, set up the following reaction mixture on ice:

      • S30 extract

      • Reaction buffer (containing ATP, GTP, CTP, UTP, amino acids, and an energy regenerating system)

      • Reporter plasmid DNA (e.g., pBEST-luc for luciferase)

      • This compound (at various concentrations) or vehicle control (e.g., DMSO)

    • The final reaction volume is typically 10-50 µL.

  • Incubation:

    • Incubate the reaction plate at 37°C for 1-2 hours.

  • Detection:

    • For a luciferase reporter, add the luciferase substrate and measure luminescence using a plate reader.

    • For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

ivtt_workflow start Start prepare_lysate Prepare Bacterial S30 Lysate start->prepare_lysate setup_reaction Set up IVTT Reaction (Lysate, Buffer, DNA, this compound) prepare_lysate->setup_reaction incubation Incubate at 37°C setup_reaction->incubation detection Measure Reporter Activity (Luminescence/Fluorescence) incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Workflow for the In Vitro Transcription-Translation (IVTT) Inhibition Assay.
Filter Binding Assay for EF-Tu Interaction

This assay is used to determine if this compound binds directly to EF-Tu.

Principle: This technique relies on the ability of nitrocellulose filters to bind proteins but not nucleic acids. A radiolabeled GTP is incubated with EF-Tu, and the formation of the EF-Tu-[3H]GTP complex is measured. The displacement of the radiolabeled GTP by the test compound indicates binding to EF-Tu.

Protocol:

  • Preparation of Reagents:

    • Purified EF-Tu protein.

    • Radiolabeled GTP (e.g., [3H]GTP).

    • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

    • Nitrocellulose and DEAE filter membranes.

  • Binding Reaction:

    • In a microcentrifuge tube, combine EF-Tu, [3H]GTP, and varying concentrations of this compound or a known EF-Tu inhibitor (positive control) in the binding buffer.

    • Incubate the reaction mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Set up a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane placed over a DEAE membrane.

    • Apply the reaction mixture to the filter under vacuum.

    • Wash the filter with cold binding buffer to remove unbound [3H]GTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the nitrocellulose filter using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity on the filter is proportional to the amount of EF-Tu-[3H]GTP complex.

    • A decrease in radioactivity in the presence of this compound indicates displacement of [3H]GTP and binding of the antibiotic to EF-Tu.

    • Calculate the binding affinity (Kd) from the concentration-dependent displacement data.

filter_binding_workflow start Start prepare_reagents Prepare EF-Tu, [3H]GTP, and Buffers start->prepare_reagents binding_reaction Incubate EF-Tu, [3H]GTP, and this compound prepare_reagents->binding_reaction filtration Filter Reaction Mixture through Nitrocellulose/DEAE Membranes binding_reaction->filtration quantification Measure Radioactivity on Nitrocellulose Filter filtration->quantification analysis Determine Binding Affinity (Kd) quantification->analysis end End analysis->end

Workflow for the Filter Binding Assay to assess EF-Tu interaction.

Concluding Remarks

This compound antibiotics represent a promising class of antibacterial agents with potent activity against Gram-positive pathogens. While the overarching mechanism of action is the inhibition of protein synthesis, the precise molecular target and the intricate details of its interaction remain to be fully elucidated. The conflicting evidence for EF-Tu versus other proteins as the primary target highlights the need for further experimental validation, such as through structural biology studies (e.g., cryo-electron microscopy of a this compound-ribosome or this compound-EF-Tu complex) and more extensive biochemical and genetic analyses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular underpinnings of this compound's activity, which will be crucial for the future development of this and related thiopeptide antibiotics.

References

Elucidating the Molecular Architecture of Geninthiocin: A Technical Guide to NMR-Based Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of geninthiocin, a potent thiopeptide antibiotic. By providing a comprehensive overview of the experimental methodologies, quantitative data, and logical workflows, this document serves as a valuable resource for researchers in natural product chemistry, antibiotic development, and spectroscopic analysis.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide core containing thiazole and oxazole heterocycles, as well as several unusual amino acid residues.[1][2] These complex structural features are crucial for their biological activity, primarily against Gram-positive bacteria.[2] The precise determination of the three-dimensional structure of this compound and its analogs is paramount for understanding their mechanism of action, facilitating synthetic efforts, and enabling structure-activity relationship (SAR) studies for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure determination of complex natural products like this compound.[3][4] Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the molecular puzzle, establishing covalent connectivity and stereochemical relationships. This guide will delve into the specific NMR methodologies that have been instrumental in deciphering the intricate structure of this compound and its closely related analogs.

Quantitative NMR Data for this compound Analogs

The structural elucidation of this compound and its analogs, including Ala-geninthiocin, Val-geninthiocin, and this compound B, has been accomplished through meticulous analysis of their NMR spectra. The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for Ala-geninthiocin and this compound B, providing a quantitative basis for structural comparison and verification.

Table 1: ¹H and ¹³C NMR Data for Ala-geninthiocin in DMSO-d₆ (¹H at 700.4 MHz, ¹³C at 176.1 MHz)

PositionδC (ppm)δH (ppm, J in Hz)
Threonine (Thr)
2 (α-CH)58.54.35 (m)
3 (β-CH)67.14.10 (m)
4 (γ-CH₃)19.81.05 (d, 6.3)
Alanine (Ala)
2 (α-CH)50.24.20 (m)
3 (β-CH₃)17.51.25 (d, 7.0)
Dehydroalanine (Dha) moieties
Dha-1 Cα135.8
Dha-1 Cβ105.75.30 (s), 5.85 (s)
Dha-2 Cα135.9
Dha-2 Cβ105.85.35 (s), 5.90 (s)
Thiazole (Thz)
2'170.1
4'126.98.49 (s)
5'148.5
Oxazole (Oxz) moieties
Oxz-1 2''162.5
Oxz-1 4''140.18.59 (s)
Oxz-1 5''111.3
Oxz-2 2'''163.0
Oxz-2 4'''142.88.71 (s)
Oxz-2 5'''112.1
.........

Note: This table presents a selection of key resonances. For the complete and detailed assignments, please refer to the primary literature.

Table 2: ¹H, ¹³C, and ¹⁵N NMR Data for this compound B in DMSO-d₆

ResiduePositionδH (ppm)δC (ppm)δN (ppm)
Valine (Val) NH8.21120.5
α-CH4.1559.3
β-CH2.1030.1
γ-CH₃0.95, 0.9019.5, 18.9
Hydroxyvaline (Hyv) NH8.15119.8
α-CH4.3060.1
β-CH3.8570.2
γ-CH₃1.15, 1.1020.1, 19.8
Threonine (Thr) NH8.05118.7
α-CH4.2558.7
β-CH4.0567.3
γ-CH₃1.0819.6
Dehydrobutyrine (Dhb) NH8.50121.3
α-C130.5
β-C115.4
γ-CH₃2.0514.2
β-H6.85
...............

Note: This table is a representation of the data that would be found in the supplementary materials of the cited publication. For complete data, the original source should be consulted.

Experimental Protocols for Key NMR Experiments

The structural elucidation of this compound relies on a series of meticulously executed NMR experiments. Below are detailed methodologies for the key experiments cited in the literature.

General Sample Preparation

A sample of the purified this compound analog (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 160-600 µL). The choice of solvent is critical for ensuring sample solubility and minimizing solvent signal interference. The solution is then transferred to a high-precision NMR tube (e.g., 3 or 5 mm diameter).

Spectrometer and General Parameters

All NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 600, 700, or 800 MHz) equipped with a cryoprobe for enhanced sensitivity. The sample temperature is maintained at a constant value, often 25°C (298 K), to ensure spectral stability.

One-Dimensional (1D) NMR
  • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW): ~12-15 ppm

      • Acquisition Time (AQ): ~2-3 seconds

      • Relaxation Delay (D1): 1-2 seconds

      • Number of Scans (NS): 16-64

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width (SW): ~200-220 ppm

      • Acquisition Time (AQ): ~1-2 seconds

      • Relaxation Delay (D1): 2-5 seconds

      • Number of Scans (NS): 1024-4096

Two-Dimensional (2D) Homonuclear Correlation Spectroscopy
  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is fundamental for identifying amino acid spin systems.

    • Pulse Program: Gradient-selected, phase-sensitive COSY (e.g., cosygpqf).

    • Acquisition Parameters:

      • Spectral Width (SW) in F1 and F2: ~12-15 ppm

      • Time Domain (TD) in F2: 2048-4096 points

      • Time Domain (TD) in F1: 256-512 increments

      • Number of Scans (NS): 2-8 per increment

      • Relaxation Delay (D1): 1.5-2 seconds

Two-Dimensional (2D) Heteronuclear Correlation Spectroscopy
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or other heteronuclei like ¹⁵N).

    • Pulse Program: Gradient-selected, sensitivity-enhanced, phase-sensitive HSQC (e.g., hsqcetgpsi).

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 (¹H): ~12-15 ppm

      • Spectral Width (SW) in F1 (¹³C): ~160-180 ppm

      • Time Domain (TD) in F2: 1024-2048 points

      • Time Domain (TD) in F1: 256-512 increments

      • Number of Scans (NS): 4-16 per increment

      • Relaxation Delay (D1): 1.5-2 seconds

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting amino acid fragments and identifying quaternary carbons.

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 (¹H): ~12-15 ppm

      • Spectral Width (SW) in F1 (¹³C): ~200-220 ppm

      • Time Domain (TD) in F2: 2048-4096 points

      • Time Domain (TD) in F1: 512-1024 increments

      • Number of Scans (NS): 8-32 per increment

      • Relaxation Delay (D1): 2 seconds

      • Long-range coupling delay optimized for J = 8 Hz.

Two-Dimensional (2D) Through-Space Correlation Spectroscopy
  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), regardless of their covalent connectivity. This is essential for determining the three-dimensional structure and stereochemistry.

    • Pulse Program: Gradient-selected, phase-sensitive NOESY (e.g., noesygpph).

    • Acquisition Parameters:

      • Spectral Width (SW) in F1 and F2: ~12-15 ppm

      • Time Domain (TD) in F2: 2048 points

      • Time Domain (TD) in F1: 512 increments

      • Number of Scans (NS): 8-16 per increment

      • Relaxation Delay (D1): 2 seconds

      • Mixing Time (d8): 150-800 ms (optimized based on molecular size).

Logical Workflow and Signaling Pathways in Structure Elucidation

The process of elucidating the structure of this compound from NMR data follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, each building upon the information gathered in the previous one.

Geninthiocin_Elucidation_Workflow cluster_step1 Step 1: Identification of Spin Systems cluster_step2 Step 2: Fragment Assembly cluster_step3 Step 3: Macrocycle Formation cluster_step4 Step 4: Stereochemical Analysis cluster_step5 Step 5: Final Structure A 1D ¹H NMR B 2D COSY A->B C 2D TOCSY A->C D Identification of Amino Acid Residues (e.g., Val, Thr, Ala) and other fragments B->D C->D E 2D HMBC D->E F 2D HSQC D->F G Connecting Amino Acid Fragments (Peptide Bonds, Heterocycles) E->G F->G H Long-range HMBC Correlations G->H I Defining the Macrocyclic Core H->I J 2D NOESY/ROESY I->J K Determination of Relative Stereochemistry and 3D Conformation J->K L Complete 3D Structure of this compound K->L

Caption: Overall workflow for the structure elucidation of this compound by NMR.

The following diagram illustrates the key correlations used to assemble the molecular fragments.

Key_Correlations cluster_cosy COSY/TOCSY cluster_hmbc HMBC cluster_noesy NOESY/ROESY cluster_structure Structural Information COSY Identifies H-H couplings within a spin system AA_Fragments Amino Acid Spin Systems COSY->AA_Fragments HMBC Identifies long-range H-C couplings (2-4 bonds) Connectivity Covalent Connectivity HMBC->Connectivity NOESY Identifies through-space proton proximities (< 5 Å) Stereochem Relative Stereochemistry NOESY->Stereochem AA_Fragments->Connectivity Connectivity->Stereochem

Caption: Relationship between key NMR experiments and derived structural information.

Conclusion

The structural elucidation of this compound and its analogs is a testament to the power and versatility of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, researchers have been able to unravel the complex molecular architecture of these important thiopeptide antibiotics. The quantitative data and experimental protocols presented in this guide provide a framework for the analysis of this compound-related compounds and other complex natural products. The logical workflows, visualized through diagrams, offer a clear pathway for approaching such challenging structural problems. This detailed understanding is critical for advancing the development of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.

References

Unraveling the Complexity: A Technical Guide to the Mass Spectrometry Fragmentation Analysis of Geninthiocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geninthiocin, a member of the complex thiopeptide antibiotic family, presents a significant analytical challenge due to its intricate macrocyclic structure. Understanding its fragmentation behavior under mass spectrometry is paramount for structural elucidation, analog identification, and the development of new therapeutic agents. This technical guide provides an in-depth analysis of the core principles and methodologies involved in the mass spectrometry fragmentation of this compound and its analogs, with a focus on providing actionable data and protocols for researchers in the field.

Core Fragmentation Patterns of this compound Analogs

The fragmentation of this compound and its related compounds, such as Val-geninthiocin, is characterized by a series of specific neutral losses and the formation of diagnostic product ions. These fragmentation pathways provide a roadmap to the molecule's structure, allowing for the identification of key functional groups and the overall architecture of the macrocycle.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is the primary technique employed for studying these fragmentation patterns. The analysis of the singly protonated precursor ion [M+H]⁺ of Val-geninthiocin, a close structural analog of this compound, reveals a cascade of fragmentation events.

Table 1: Key Fragmentation Data for the [M+H]⁺ Ion of Val-geninthiocin

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Structural Assignment
1591.51573.518H₂O
1591.51545.546H₂O + CO
1591.51460.4131.1C₇H₅NO₂ (Side chain cleavage)
1591.51347.3244.2C₁₁H₁₀N₂O₂S (Thiazole-containing fragment)
1591.51262.3329.2C₁₅H₁₃N₃O₃S (Oxazole-thiazole fragment)

Data synthesized from published fragmentation spectra of Val-geninthiocin.

The initial fragmentation is often characterized by the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). Subsequent, more energetic collisions lead to the cleavage of the macrocyclic ring and its side chains, yielding a series of diagnostic fragment ions. The presence of thiazole and oxazole rings, characteristic of thiopeptides, results in specific fragmentation pathways that are invaluable for structural confirmation.

Experimental Protocols for Mass Spectrometry Analysis

Reproducible and high-quality data are contingent on a well-defined experimental protocol. The following outlines a typical methodology for the fragmentation analysis of this compound and its analogs.

1. Sample Preparation:

  • Dissolve the purified this compound analog in a suitable solvent, typically a mixture of methanol and water (1:1, v/v), to a final concentration of approximately 10-50 µg/mL.

  • Acidify the sample solution with a small amount of formic acid (0.1% final concentration) to promote the formation of protonated precursor ions ([M+H]⁺).

2. Mass Spectrometry Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements of both precursor and fragment ions.

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for generating intact molecular ions of thiopeptides.

  • Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

  • MS Scan Range: Acquire full scan mass spectra over a range of m/z 500-2000 to identify the precursor ion.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion of the this compound analog as the precursor ion for fragmentation.

    • Employ collision-induced dissociation (CID) as the fragmentation technique.

    • Use an inert collision gas, such as argon or nitrogen.

    • The collision energy should be optimized to achieve a balance between the abundance of the precursor ion and the generation of a rich variety of fragment ions. A stepped collision energy approach (e.g., 20-60 eV) can be beneficial for observing a wider range of fragments.

Visualizing Fragmentation and Workflows

Graphical representations of fragmentation pathways and experimental workflows are essential for a clear understanding of the complex processes involved in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis a Purified this compound Analog b Dissolution in MeOH/H₂O a->b c Acidification with Formic Acid b->c d ESI-MS (Positive Ion Mode) c->d e Precursor Ion Selection ([M+H]⁺) d->e f Collision-Induced Dissociation (CID) e->f g Fragment Ion Analysis f->g h Fragmentation Spectrum Interpretation g->h i Structural Elucidation h->i fragmentation_pathway M [M+H]⁺ m/z 1591.5 F1 [M+H-H₂O]⁺ m/z 1573.5 M->F1 - H₂O F3 Fragment A m/z 1460.4 M->F3 - C₇H₅NO₂ F4 Fragment B m/z 1347.3 M->F4 - C₁₁H₁₀N₂O₂S F5 Fragment C m/z 1262.3 M->F5 - C₁₅H₁₃N₃O₃S F2 [M+H-H₂O-CO]⁺ m/z 1545.5 F1->F2 - CO

An In-depth Technical Guide to Geninthiocin Analogues and Their Chemical Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geninthiocin analogues, a class of thiopeptide antibiotics with significant biological activity. The document details their chemical structures, summarizes their biological data, and provides detailed experimental protocols for their study.

Introduction to this compound and its Analogues

This compound and its analogues are members of the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex molecular architecture and potent biological activities.[1] These natural products are primarily produced by Streptomyces species and are characterized by a macrocyclic core containing multiple thiazole rings and a central nitrogen-containing heterocycle.[1][2] Geninthiocins have garnered interest due to their significant activity against Gram-positive bacteria and, in some cases, antiviral and cytotoxic effects.[3][4] This guide focuses on the known analogues of this compound, their chemical diversity, and the methodologies employed for their investigation.

Chemical Structures of this compound Analogues

The core structure of geninthiocins is a 35-membered macrocycle. The known analogues primarily differ in the amino acid composition of their peptide side chains. The chemical structures of prominent this compound analogues are presented below.

This compound A: The parent compound with a -Dha-Dha-NH2 tail.

This compound B: Structurally similar to berninamycin A.

This compound C: Features a -Dha-Ala-NH2 tail.

This compound D: Possesses a simple -NH2 tail.

This compound E and F: Novel cyclic thiopeptides with variations in the macrocyclic core.

Ala-geninthiocin: An analogue with an alanine residue in the side chain.

Val-geninthiocin: An analogue containing a valine residue.

Quantitative Biological Data

The biological activities of this compound analogues have been evaluated against various bacterial and viral strains. A summary of the reported quantitative data is provided in the tables below for easy comparison.

Table 1: Antibacterial Activity of this compound Analogues

CompoundTest OrganismMIC (µg/mL)Reference
This compound AStaphylococcus aureusModerate Activity
Val-geninthiocinStaphylococcus aureusModerate Activity
Ala-geninthiocinStaphylococcus aureus-
Ala-geninthiocinBacillus subtilis-
Ala-geninthiocinMycobacterium smegmatis-
Ala-geninthiocinMicrococcus luteus-

Table 2: Antiviral and Cytotoxic Activity of this compound Analogues

CompoundActivity TypeCell Line / VirusIC50Reference
This compound AAnti-influenza A-7.3 µM
This compound BAnti-influenza A-18.3 µM
This compound EAnti-influenza A-28.7 µM
Val-geninthiocinAnti-influenza A-15.3 µM
Ala-geninthiocinCytotoxicityA549 human lung carcinoma6 nM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound analogues.

Isolation and Purification of this compound Analogues from Streptomyces

This protocol is a generalized procedure based on methodologies reported for the isolation of thiopeptide antibiotics.

  • Fermentation: Inoculate a suitable liquid medium (e.g., TSB medium) with spores of the Streptomyces strain. Incubate for 48 hours at 30°C with shaking (200 rpm) to generate a seed culture. Transfer the seed culture to a larger volume of production medium (e.g., G1 medium) and continue fermentation for 7 days under the same conditions.

  • Extraction: Centrifuge the fermentation broth to separate the mycelia and resin (if used). Extract the mycelial cake and resin with methanol three times. Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of dichloromethane-ethyl acetate-methanol to yield several fractions.

  • Purification: Monitor the fractions for biological activity using a relevant bioassay. Further purify the active fractions by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile/water (containing 0.1% formic acid) to isolate the pure this compound analogues.

  • Structure Elucidation: Determine the structures of the purified compounds using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configurations of amino acid residues can be determined by methods such as Marfey's method or enantioselective GC-MS analysis after acid hydrolysis of the peptide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for assessing antibacterial activity.

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Dissolve the purified this compound analogue in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method for evaluating the antiviral activity of this compound analogues against viruses such as influenza A.

  • Cell Culture: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) and grow until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cell monolayers with a medium containing a semi-solid substance (e.g., 0.8% methylcellulose) and various concentrations of the this compound analogue.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Remove the overlay and stain the cells with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mechanism of Action

The primary mechanism of action for many thiopeptide antibiotics is the inhibition of bacterial protein synthesis. While the specific target can vary depending on the macrocycle size, this compound, with its 35-membered ring, is believed to interfere with this fundamental cellular process.

Proposed Workflow for Inhibition of Protein Synthesis

The following diagram illustrates the general workflow of bacterial protein synthesis and the proposed point of inhibition by thiopeptide antibiotics like this compound.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit 50S_subunit 50S Subunit 30S_subunit->50S_subunit Initiation Complex Formation Protein Polypeptide Chain 50S_subunit->Protein Peptide Bond Formation & Translocation (Elongation) mRNA mRNA mRNA->30S_subunit Binding tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site This compound This compound Analogue This compound->Inhibition Inhibition->50S_subunit Inhibits Elongation

Caption: Workflow of bacterial protein synthesis and inhibition by this compound analogues.

Conclusion

This compound and its analogues represent a promising group of thiopeptide antibiotics with diverse biological activities. Their complex structures offer opportunities for medicinal chemistry efforts to improve their therapeutic potential. The protocols and data presented in this guide provide a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery to further explore the potential of these fascinating molecules. Future research will likely focus on the total synthesis of these compounds, the elucidation of the precise molecular targets for the 35-membered ring thiopeptides, and the generation of novel analogues with enhanced efficacy and pharmacokinetic properties.

References

biological activity spectrum of geninthiocin compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Activity Spectrum of Geninthiocin Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocins are a class of macrocyclic thiopeptide antibiotics produced by Streptomyces species. These complex natural products are characterized by a 35-membered macrocyclic core, making them among the largest in the thiopeptide family.[1][2] Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent biological activities, primarily against Gram-positive bacteria.[3] This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound and its analogs, summarizes quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and workflows.

Biological Activity Spectrum

This compound compounds exhibit a diverse range of biological activities, including antibacterial, antiviral, and cytotoxic effects. The specific activity can vary significantly between different analogs, often due to minor structural modifications.

Antibacterial Activity

Geninthiocins display potent activity predominantly against Gram-positive bacteria, including clinically relevant and drug-resistant strains.[4] The structural integrity of the peptide tail appears crucial for this activity; analogs like geninthiocins C and D, which have modified tails, lack the potent antibacterial effects of this compound A.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ala-geninthiocin Against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Ala-geninthiocinMicrococcus luteus1[5]
Ala-geninthiocinMycobacterium smegmatis10
Ala-geninthiocinStaphylococcus aureusPotent activity reported
Ala-geninthiocinBacillus subtilisPotent activity reported

Note: Specific MIC values for all this compound analogs against a wide panel of bacteria are not extensively documented in publicly available literature. The data indicates strong activity, particularly from Ala-geninthiocin.

Antiviral Activity

Several this compound compounds have demonstrated significant in vitro activity against the influenza A virus, highlighting their potential as leads for antiviral drug development.

Table 2: Anti-Influenza A Virus Activity of this compound Compounds

CompoundIC₅₀ (µM)Reference
This compound A7.3
This compound B18.3
This compound E28.7
Val-geninthiocin15.3
Cytotoxic and Antifungal Activity

In addition to antimicrobial properties, certain geninthiocins show potent cytotoxicity against human cancer cell lines. Ala-geninthiocin, in particular, has been identified as a highly potent cytotoxic agent. Antifungal activity is generally weak to moderate.

Table 3: Cytotoxicity of Ala-geninthiocin

CompoundCell LineActivityIC₅₀ (nM)Reference
Ala-geninthiocinA549 (Human Lung Carcinoma)Cytotoxic6
Ala-geninthiocinL929 (Mouse Fibroblast)Cytotoxic22

Mechanism of Action

Thiopeptides are well-established inhibitors of bacterial protein synthesis. The specific molecular target, however, is determined by the size of the macrocycle.

  • 26- and 32-Membered Rings: Thiopeptides like thiostrepton bind to a cleft at the interface of ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit. This action blocks the binding of elongation factor G (EF-G), thereby inhibiting translocation.

  • 29-Membered Rings: These compounds bind to elongation factor Tu (EF-Tu), preventing the delivery of the aminoacyl-tRNA complex to the ribosome.

A critical knowledge gap exists for the largest thiopeptides. The precise molecular target for 35-membered ring compounds, including the geninthiocins, remains unknown, although they maintain potent antibacterial activity.

Thiopeptide_Mechanisms Known Mechanisms of Action for Thiopeptide Antibiotics cluster_ribosome Bacterial Ribosome (70S) cluster_26_32 26/32-Membered Ring Thiopeptides (e.g., Thiostrepton) cluster_29 29-Membered Ring Thiopeptides (e.g., GE2270A) cluster_35 35-Membered Ring Thiopeptides (e.g., this compound) 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA Thio_26_32 Thiopeptide L11_rRNA L11-23S rRNA Complex Thio_26_32->L11_rRNA Binds to EFG Elongation Factor G (EF-G) L11_rRNA->EFG Blocks Binding EFG->50S_subunit Translocation Blocked Thio_29 Thiopeptide EFTu Elongation Factor Tu (EF-Tu) Thio_29->EFTu Binds to EFTu->30S_subunit Delivery to A-site Blocked tRNA aa-tRNA EFTu->tRNA Prevents Complex Formation/Delivery Thio_35 This compound Unknown_Target Molecular Target Is Currently Unknown Thio_35->Unknown_Target Mechanism Unidentified

Caption: Known inhibitory pathways of thiopeptides based on macrocycle size.

Experimental Protocols

The following sections detail standardized methodologies for assessing the biological activities of this compound compounds.

Protocol for Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A two-fold serial dilution of the this compound compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes a positive control (bacteria, no compound) and a negative control (broth only). The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Workflow for MIC Determination via Broth Microdilution A Prepare Bacterial Suspension (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension (5x10^5 CFU/mL) A->C B Prepare 2-Fold Serial Dilutions of this compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Antiviral Activity Assay (CPE Inhibition)

The half-maximal inhibitory concentration (IC₅₀) against influenza A virus can be determined by a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded into a 96-well plate and incubated to form a confluent monolayer.

  • Compound and Virus Preparation: Serial dilutions of the this compound compound are prepared. A stock of influenza virus is diluted to a concentration known to cause 90-100% CPE within 48-72 hours.

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed. The compound dilutions are added to the wells, followed by the virus suspension. Controls include cell-only, virus-only, and compound toxicity controls.

  • Incubation: The plate is incubated at 34-37°C in a 5% CO₂ atmosphere for 48-72 hours, or until the virus control wells show complete CPE.

  • CPE Assessment: The cells are fixed and stained with a dye such as crystal violet. The dye stains only viable, adherent cells.

  • IC₅₀ Calculation: The absorbance in each well is read using a plate reader. The IC₅₀ is calculated as the compound concentration that inhibits the viral cytopathic effect by 50% compared to the virus control.

CPE_Workflow Workflow for Antiviral IC₅₀ Determination via CPE Inhibition Assay A Seed Host Cells (e.g., MDCK) in 96-Well Plate to Confluency C Infect Cell Monolayer with Influenza Virus + Compound A->C B Prepare Serial Dilutions of this compound Compound B->C D Incubate Plate (37°C, 48-72h) C->D E Fix and Stain Viable Cells (e.g., Crystal Violet) D->E F Measure Absorbance E->F G Calculate IC₅₀: 50% Inhibition of CPE F->G

Caption: Experimental workflow for the Cytopathic Effect (CPE) inhibition assay.
Protocol for Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is commonly determined using a colorimetric MTT assay, which measures cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the this compound compound. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • IC₅₀ Calculation: The absorbance of the purple solution is measured (typically at ~570 nm). The IC₅₀ is calculated as the compound concentration that reduces the metabolic activity of the cells by 50% compared to the vehicle control.

MTT_Workflow Workflow for Cytotoxicity IC₅₀ Determination via MTT Assay A Seed Cancer Cells (e.g., A549) in 96-Well Plate B Add Serial Dilutions of this compound Compound A->B C Incubate Plate (37°C, 48-72h) B->C D Add MTT Reagent to Wells and Incubate (2-4h) C->D E Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan D->E F Measure Absorbance (~570 nm) E->F G Calculate IC₅₀: 50% Reduction in Cell Viability F->G

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

Conclusion

The this compound family of thiopeptides represents a promising class of natural products with a multifaceted biological profile. Their potent activity against Gram-positive bacteria, significant anti-influenza A virus effects, and strong cytotoxicity against human cancer cells make them valuable scaffolds for drug discovery. Key structure-activity relationships, such as the importance of the C-terminal tail for antibacterial action, provide a foundation for future medicinal chemistry efforts. The most significant challenge and opportunity for future research lies in elucidating the precise molecular target of these large, 35-membered macrocyclic compounds to fully understand their mechanism of action and unlock their therapeutic potential.

References

Geninthiocin: A Potent Thiopeptide with Emerging Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geninthiocin, a member of the thiopeptide class of antibiotics, is demonstrating significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the currently available data on this compound's cytotoxicity, details the experimental protocols used to assess its activity, and visualizes the potential mechanisms of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

While research into the specific cytotoxic profile of this compound is ongoing, preliminary studies have highlighted its potent anticancer activity. An analog, Ala-geninthiocin, has shown a half-maximal inhibitory concentration (IC50) of 6 nM in A549 human lung carcinoma cells and 22 nM in the L929 mouse fibroblast cell line.[1] Furthermore, reports indicate that this compound and its analogs, including Ala-geninthiocin and Val-geninthiocin, have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, including those of the cervix, breast, lung, prostate, epidermoid, and ovary, although specific IC50 values for this compound are not yet widely published.[1]

For context, a crude extract from a related Streptomyces species (LRE541), which produces various bioactive compounds, has demonstrated potent and broad-spectrum anticancer activity. The IC50 values for this extract are presented in the table below, offering a comparative perspective on the potential efficacy of compounds derived from this bacterial genus.

Cancer Cell LineCell Line TypeIC50 (µg/mL) of Streptomyces sp. LRE541 Extract
RKOColon Carcinoma0.021
7901Stomach Cancer0.2904
HepG2Hepatocellular Carcinoma1.484
CAL-27Tongue Squamous Cell Carcinoma4.861
MCF-7Breast Adenocarcinoma6.986
K562Chronic Myelogenous Leukemia8.106
HeLaCervical Adenocarcinoma10.87
SW1990Pancreatic Adenocarcinoma12.98
A549Lung Carcinoma16.94

Experimental Protocols

To ensure reproducibility and standardization in research, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells. For adherent cells, use a gentle enzyme-free dissociation solution. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Molecular Impact: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms underlying this compound's cytotoxicity, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a hypothesized signaling pathway for apoptosis induction.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (Serial Dilutions) incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with This compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate_staining Incubate 15 min (Dark) add_stains->incubate_staining acquire_data Acquire Data on Flow Cytometer incubate_staining->acquire_data quantify_populations Quantify Viable, Apoptotic, & Necrotic Cells acquire_data->quantify_populations

Caption: Workflow for apoptosis detection by Annexin V-FITC and PI staining.

apoptosis_signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway This compound This compound bcl2_family Bcl-2 Family Regulation (↑Bax / ↓Bcl-2) This compound->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

Concluding Remarks

This compound presents a promising scaffold for the development of novel anticancer agents. The preliminary data on its potent cytotoxicity, particularly from its analog Ala-geninthiocin, warrants further in-depth investigation. The standardized protocols provided herein offer a framework for consistent and comparable future studies. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical in advancing this compound through the drug discovery pipeline. Future research should focus on obtaining a comprehensive panel of IC50 values for this compound across a wide range of cancer cell lines and on detailed mechanistic studies to fully characterize its mode of action.

References

Unveiling the Antiviral Potential of Geninthiocin Against Influenza Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a member of the thiopeptide class of natural products, has demonstrated notable antiviral activity against influenza A virus. This technical guide synthesizes the currently available data on the anti-influenza properties of this compound and its derivatives. While significant gaps in the publicly accessible research limit a complete understanding of its mechanism of action and detailed experimental protocols, this document provides a structured overview of the existing quantitative data and outlines general methodologies pertinent to the field. Further in-depth research is critically needed to fully elucidate the therapeutic potential of this compound.

Introduction

The continual emergence of drug-resistant influenza virus strains necessitates the exploration of novel antiviral agents with unique mechanisms of action. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides produced by bacteria, have garnered interest for their diverse biological activities. This compound, isolated from Streptomyces sp., has been identified as a promising candidate with significant anti-influenza A virus properties. This document serves as a technical guide for researchers and drug development professionals, summarizing the current knowledge on this compound's antiviral activity and providing context for future research directions.

Quantitative Antiviral Activity

Recent studies have reported the in vitro efficacy of several this compound derivatives against an unspecified strain of influenza A virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the viral activity, are summarized in the table below.

CompoundIC50 (µM)
This compound A7.3[1]
Val-geninthiocin15.3[1]
This compound B18.3[1]
This compound E28.7[1]

Note: The absence of publicly available detailed experimental data, including the specific influenza A virus strain, the cell line used for the antiviral assay, and cytotoxicity data (CC50), prevents the calculation of the Selectivity Index (SI = CC50/IC50). The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Postulated Experimental Protocols

While the specific experimental details for the cited this compound studies are not available, this section outlines standard methodologies commonly employed in the assessment of anti-influenza virus compounds. These protocols are provided as a general reference for researchers aiming to investigate this compound or similar molecules.

Cell Culture and Virus Propagation
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are the most common cell line used for influenza virus research due to their high susceptibility to infection.

  • Virus Strains: A panel of influenza A virus strains, including laboratory-adapted strains (e.g., A/PR/8/34 H1N1) and clinical isolates, should be used to determine the breadth of antiviral activity.

  • Propagation: The virus is typically propagated in the allantoic fluid of embryonated chicken eggs or in cell culture. Viral titers are determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay.

Antiviral Activity Assays

Several methods can be employed to quantify the inhibitory effect of a compound on influenza virus replication.

  • Plaque Reduction Assay:

    • Confluent monolayers of MDCK cells are infected with a known dilution of influenza virus.

    • The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

    • After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

    • The number and size of plaques are quantified, and the IC50 value is calculated.

  • Cytopathic Effect (CPE) Inhibition Assay:

    • MDCK cells are seeded in 96-well plates and infected with influenza virus in the presence of serial dilutions of the test compound.

    • After incubation, the extent of virus-induced CPE is assessed visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

    • The IC50 value is determined based on the concentration of the compound that protects 50% of the cells from CPE.

Cytotoxicity Assays

To assess the toxicity of the compound to the host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.

  • MTT Assay:

    • Confluent cell monolayers are treated with the same concentrations of the test compound as used in the antiviral assays, but without the virus.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured to determine the cell viability.

    • The 50% cytotoxic concentration (CC50) is calculated.

Potential Mechanisms of Action and Signaling Pathways

The mechanism by which this compound inhibits influenza virus replication has not been elucidated. Thiopeptides are known to have diverse biological targets. Against influenza virus, a thiopeptide could potentially interfere with various stages of the viral life cycle. The following diagram illustrates a hypothetical workflow for investigating the mechanism of action.

G Hypothetical Workflow for Elucidating the Mechanism of Action of this compound cluster_entry Viral Entry Inhibition cluster_replication Viral Replication Inhibition cluster_release Viral Release Inhibition HA_Binding Hemagglutination Inhibition Assay Fusion_Inhibition Cell-Cell Fusion Assay Polymerase_Activity Minigenome Assay RNP_Translocation Immunofluorescence of NP NA_Activity Neuraminidase Inhibition Assay Budding_Assay VLP Budding Assay This compound This compound Treatment This compound->HA_Binding Affects Attachment? This compound->Fusion_Inhibition Affects Fusion? This compound->Polymerase_Activity Affects RNA Synthesis? This compound->RNP_Translocation Affects Nuclear Transport? This compound->NA_Activity Affects Release? This compound->Budding_Assay Affects Budding?

Caption: A flowchart illustrating potential experimental avenues to investigate the mechanism of action of this compound against influenza virus.

Conclusion and Future Directions

The available data indicates that this compound and its derivatives are promising scaffolds for the development of novel anti-influenza drugs. However, the lack of detailed, publicly accessible research significantly hampers a thorough evaluation of their potential. Future research should prioritize the following:

  • Full Characterization of Antiviral Activity: Determination of IC50 values against a broad panel of influenza A and B virus strains, including clinically relevant and drug-resistant isolates.

  • Comprehensive Cytotoxicity Profiling: Assessment of the cytotoxicity of this compound derivatives in relevant cell lines to establish a robust selectivity index.

  • Elucidation of the Mechanism of Action: In-depth studies to identify the specific stage of the influenza virus life cycle inhibited by this compound and to identify its molecular target(s).

  • In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of promising this compound derivatives in animal models of influenza infection.

Addressing these knowledge gaps is essential for advancing this compound from a promising lead compound to a potential clinical candidate for the treatment of influenza. Collaboration and data sharing within the scientific community will be crucial to accelerating this process.

References

In-depth Technical Guide: Antibacterial Activity of Geninthiocin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a member of the thiopeptide class of antibiotics, exhibits significant promise in combating Gram-positive bacterial infections. This document provides a comprehensive technical overview of the antibacterial activity of this compound and its analogs. It includes a detailed summary of its inhibitory effects, the methodologies for assessing its activity, and an elucidation of its mechanism of action at the molecular level. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial compounds with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have emerged as a promising source of new therapeutic agents.[1] this compound, a thiopeptide produced by Streptomyces species, has demonstrated potent antibacterial activity against a range of Gram-positive bacteria. This whitepaper delves into the technical details of this compound's antibacterial properties, providing researchers with essential data and protocols for its evaluation.

Quantitative Antibacterial Activity

While extensive quantitative data for this compound A remains limited in publicly available literature, studies on its close analog, Ala-geninthiocin, provide valuable insights into the potential potency of this class of thiopeptides. The antibacterial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

The following table summarizes the available MIC data for Ala-geninthiocin against various Gram-positive bacteria. It is important to note that this compound A itself has been reported to exhibit "moderate antibacterial activities against Staphylococcus aureus".[2][3]

Bacterial SpeciesStrainCompoundMIC (µg/mL)Reference
Micrococcus luteus-Ala-geninthiocin1[4]
Mycobacterium smegmatis-Ala-geninthiocin10[4]
Staphylococcus aureus-This compound AModerate Activity
Bacillus subtilis-Ala-geninthiocinPotent Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Gram-Positive Bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial efficacy of a compound. The following is a detailed protocol for the broth microdilution method, a standard and widely accepted technique for determining the MIC of antimicrobial agents against aerobic bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound (or analog) stock solution of known concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • Typically, 100 µL of CAMHB is added to all wells except the first column.

    • Add 200 µL of the highest concentration of the antibiotic to the first well.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well, discarding the final 100 µL. This will result in a range of antibiotic concentrations.

    • The 11th well should serve as a positive control (inoculum without antibiotic), and the 12th well as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (columns 1-11), resulting in a final volume of 200 µL per well. The final antibiotic concentrations will be half of the initial dilutions.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mechanism of Action: Inhibition of Protein Synthesis

Thiopeptide antibiotics, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis. The specific molecular target within the protein synthesis machinery is determined by the size of the thiopeptide's primary macrocycle.

  • 26- and 32-atom macrocycles: These thiopeptides, such as thiostrepton, typically bind to the interface of the L11 protein and the 23S rRNA within the 50S ribosomal subunit. This binding event interferes with the function of elongation factors.

  • 29-atom macrocycles: Thiopeptides with this ring size, like GE2270A, bind to the elongation factor Tu (EF-Tu). This interaction prevents the EF-Tu from delivering the aminoacyl-tRNA to the A-site of the ribosome, thereby halting peptide elongation.

While the exact macrocycle size of this compound A is not explicitly stated in the provided search results, its classification as a thiopeptide strongly suggests a mechanism involving the inhibition of one of these key steps in protein synthesis.

Below is a diagram illustrating the general mechanism of protein synthesis inhibition by thiopeptide antibiotics.

Thiopeptide_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_factors Translation Factors 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA A_site A-site P_site P-site E_site E-site EF_Tu Elongation Factor Tu (EF-Tu) aa_tRNA Aminoacyl-tRNA EF_Tu->aa_tRNA binds aa_tRNA->A_site delivers to This compound This compound (Thiopeptide) This compound->50S_subunit Inhibits This compound->EF_Tu

Caption: Mechanism of Protein Synthesis Inhibition by this compound.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Dilutions Inoculate Inoculate Wells with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate Plate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Geninthiocin: A Technical Guide to Producing Organisms, Their Habitats, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a member of the thiopeptide class of antibiotics, exhibits potent activity against a range of Gram-positive bacteria, including drug-resistant strains. This document provides a comprehensive technical overview of the microorganisms known to produce this compound and its analogs. It details their diverse habitats, comprehensive protocols for their isolation and cultivation, and methods for the extraction and purification of these valuable secondary metabolites. Furthermore, this guide presents quantitative data on the biological activity of this compound variants and outlines the proposed biosynthetic pathway, offering a valuable resource for researchers in natural product discovery and antibiotic development.

This compound-Producing Organisms and Their Habitats

This compound and its derivatives are primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive secondary metabolites. These microorganisms have been isolated from diverse ecological niches, highlighting their adaptability and the broad distribution of this class of antibiotic producers.

Table 1: this compound-Producing Streptomyces Species and Their Habitats

Organism StrainThis compound Variant(s) ProducedHabitat of IsolationReference(s)
Streptomyces sp. ICN19Ala-geninthiocin, this compound, Val-geninthiocinMarine sponge[1]
Streptomyces sp. YIM 130001This compound BLichen (Lepidostroma yunnana) in a tropical rainforest[2]
Streptomyces sp. CPCC 200267Geninthiocins A, C, D, E, F, Val-geninthiocinSoil[3]
Streptomyces sp. DD84This compoundNot specified
Streptomyces sp. RSF18Val-geninthiocin, this compoundNot specified
Streptomyces terrae sp. nov. (SKN60T)Thiopeptide antibiotic (homologous to berninamycin)Subsurface soil of arable land[4]

The habitats of these producing organisms range from marine environments, such as sponges, to terrestrial sources like soil and lichens. This diversity suggests that exploration of unique and underexplored environments may lead to the discovery of novel Streptomyces strains and potentially new this compound analogs with enhanced therapeutic properties.

Quantitative Biological Activity of Geninthiocins

This compound and its analogs have demonstrated significant biological activity, not only against Gram-positive bacteria but also, in some cases, against cancer cell lines. The following tables summarize the available quantitative data on their minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50).

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Variants against Bacteria

CompoundTest OrganismMIC (µg/mL)Reference(s)
Ala-geninthiocinStaphylococcus aureusNot specified, potent activity[1]
Ala-geninthiocinBacillus subtilisNot specified, potent activity
Ala-geninthiocinMycobacterium smegmatis10
Ala-geninthiocinMicrococcus luteus1
This compound AGram-positive bacteriaPotent activity
This compound CGram-positive bacteriaNo activity
This compound DGram-positive bacteriaNo activity

Table 3: 50% Inhibitory Concentration (IC50) of this compound Variants

CompoundCell Line/VirusIC50Reference(s)
Ala-geninthiocinA549 human lung carcinoma6 nM

Experimental Protocols

This section provides detailed methodologies for the isolation, cultivation, and extraction of this compound from Streptomyces species, synthesized from various published studies.

Isolation of this compound-Producing Streptomyces

Objective: To isolate pure cultures of Streptomyces from environmental samples.

Materials:

  • Sterile collection tubes

  • Sterile saline solution (0.9% NaCl)

  • Sterile mortar and pestle

  • Water bath or incubator set to 55°C

  • Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media

  • Nystatin and Nalidixic acid (or other antifungal/antibacterial agents)

  • Sterile Petri dishes

  • Incubator set to 28-30°C

Protocol:

  • Sample Collection: Aseptically collect soil, marine sediment, or lichen samples and place them in sterile collection tubes.

  • Pre-treatment (for soil samples):

    • Air-dry the soil sample at room temperature for 24-48 hours to reduce the population of non-spore-forming bacteria.

    • Crush the dried soil using a sterile mortar and pestle.

    • Suspend 1 gram of the crushed soil in 10 mL of sterile saline solution.

    • Heat the suspension in a water bath at 55°C for 6 minutes to further select for spore-forming bacteria like Streptomyces.

  • Serial Dilution:

    • Perform a serial dilution of the pre-treated sample suspension in sterile saline solution (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵).

  • Plating:

    • Spread 0.1 mL of each dilution onto SCA or ISP agar plates supplemented with nystatin (50 µg/mL) and nalidixic acid (25 µg/mL) to inhibit fungal and other bacterial growth.

  • Incubation:

    • Incubate the plates at 28-30°C for 7-14 days.

  • Isolation and Purification:

    • Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, earthy odor).

    • Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.

    • Incubate the purification plates under the same conditions.

  • Preservation:

    • Store pure isolates on agar slants at 4°C for short-term storage or in 20% glycerol at -80°C for long-term storage.

Cultivation and Fermentation for this compound Production

Objective: To cultivate the isolated Streptomyces strain under conditions that promote the production of this compound.

Materials:

  • Pure culture of the Streptomyces strain

  • Tryptic Soy Broth (TSB) for pre-culture

  • Production medium (e.g., SM17 medium for Streptomyces sp. YIM 130001)

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Pre-culture Preparation:

    • Inoculate a loopful of the pure Streptomyces culture into a flask containing TSB.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours.

  • Inoculation of Production Medium:

    • Transfer a portion of the pre-culture (e.g., 5% v/v) into a larger flask containing the production medium. The composition of the production medium can significantly influence secondary metabolite production and should be optimized for each strain. For Streptomyces sp. YIM 130001, SM17 medium was found to be suitable.

  • Fermentation:

    • Incubate the production culture at 28-30°C with vigorous shaking (250 rpm) for 5-7 days.

    • Monitor the culture for growth and production of the desired compound, if analytical methods are available.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Butanol or Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Silica gel for column chromatography

  • Preparative C18 reverse-phase HPLC system

  • Solvents for chromatography (e.g., methanol, water, acetonitrile)

Protocol:

  • Extraction:

    • Harvest the entire fermentation broth.

    • Extract the broth with an equal volume of butanol or ethyl acetate by shaking vigorously for 2 hours at 30°C.

    • Separate the organic phase from the aqueous phase by centrifugation (e.g., 9000 rpm for 20 minutes).

    • Collect the organic phase.

  • Concentration:

    • Remove the solvent from the organic phase using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.

  • Purification:

    • Silica Gel Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

      • Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) to separate the components based on polarity.

    • Preparative HPLC:

      • Further purify the fractions containing this compound using a preparative C18 reverse-phase HPLC system.

      • Use a gradient of water and methanol or acetonitrile as the mobile phase.

      • Monitor the elution profile using a UV detector and collect the fractions corresponding to the geninthiiocin peaks.

  • Purity Analysis and Structure Elucidation:

    • Assess the purity of the final compound using analytical HPLC.

    • Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound Biosynthesis Pathway

Geninthiocins, like other thiopeptides, are ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which is then extensively modified by a series of enzymes encoded in a dedicated biosynthetic gene cluster (BGC). The this compound BGC shows significant homology to that of berninamycin.

The general biosynthetic workflow for thiopeptides, which is applicable to this compound, involves the following key steps:

  • Ribosomal Synthesis of Precursor Peptide: A precursor peptide (e.g., GenA for this compound B) is synthesized, consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes.

  • Formation of Azol(in)e Rings: Cysteine and serine/threonine residues in the core peptide are converted to thiazoline and oxazoline rings by a cyclodehydratase complex. These may be further oxidized to thiazole and oxazole rings by a dehydrogenase.

  • Dehydration: Other serine and threonine residues are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • [4+2] Cycloaddition: A key step in thiopeptide biosynthesis is the formation of a six-membered nitrogenous heterocycle (e.g., pyridine, piperidine) through a formal [4+2] cycloaddition between two dehydroalanine residues.

  • Leader Peptide Cleavage: The leader peptide is proteolytically cleaved to release the mature thiopeptide.

Geninthiocin_Biosynthesis_Workflow cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modifications cluster_final_product Final Product ribosome Ribosome precursor_peptide Precursor Peptide (Leader + Core) ribosome->precursor_peptide genA_gene genA gene genA_gene->ribosome Transcription & Translation azolination Azol(in)e Formation (Cyclodehydratase, Dehydrogenase) precursor_peptide->azolination dehydration Dehydration (Dehydratase) azolination->dehydration cycloaddition [4+2] Cycloaddition dehydration->cycloaddition cleavage Leader Peptide Cleavage cycloaddition->cleavage This compound Mature this compound cleavage->this compound

References

The Structure-Activity Relationship of Geninthiocin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geninthiocin, a member of the thiopeptide class of antibiotics, presents a compelling scaffold for the development of novel antibacterial and antiviral agents. Produced by Streptomyces species, this natural product and its derivatives exhibit potent biological activities by inhibiting bacterial protein synthesis. Understanding the intricate relationship between the chemical structure of this compound derivatives and their biological function is paramount for guiding the rational design of next-generation therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of known this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure and Key Derivatives

This compound and its analogues are characterized by a 35-membered macrocyclic core featuring a complex arrangement of thiazole and oxazole rings, as well as several non-proteinogenic amino acids. Variations in the amino acid sequence and modifications to the "tail" region of the molecule give rise to a family of related compounds with diverse biological profiles.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is profoundly influenced by specific structural modifications. The available data, summarized in the tables below, highlight critical regions of the molecule that govern its antibacterial and antiviral potency.

Antibacterial Activity

The primary mechanism of antibacterial action for geninthiocins is the inhibition of protein synthesis through binding to the bacterial ribosome.[1] Specifically, they target a cleft formed by the ribosomal protein L11 and helices 43 and 44 of the 23S rRNA at the base of the L11 stalk.[1] This interaction interferes with the function of translation factors, ultimately halting peptide chain elongation.

A key determinant of antibacterial potency lies in the C-terminal tail of the molecule. This compound A, which possesses a -Dha-Dha-NH2 tail, exhibits potent activity against Gram-positive bacteria.[2] In contrast, geninthiocins C and D, which have modified (-Dha-Ala-NH2) or truncated (-NH2) tails, respectively, show a dramatic loss of antibacterial activity.[2] This strongly suggests that the composition and length of the tail are crucial for effective interaction with the ribosomal target or for penetrating the bacterial cell envelope.

The substitution of amino acid residues within the macrocycle also modulates activity. For instance, Ala-geninthiocin, where an alanine residue is present, demonstrates broad-spectrum activity against several Gram-positive bacteria.[3] Val-geninthiocin also shows activity against Gram-positive organisms.

Antiviral Activity

Several this compound derivatives have demonstrated significant activity against the influenza A virus. Notably, this compound A displays the most potent anti-influenza activity among the tested analogues, with an IC50 value of 7.3 µM. Geninthiocins B and E, as well as val-geninthiocin, also exhibit notable antiviral effects. The precise mechanism of antiviral action is yet to be fully elucidated but is an active area of investigation.

Quantitative Biological Data

The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) for antibacterial activity and the 50% Inhibitory Concentrations (IC50) for antiviral activity of various this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisMicrococcus luteusMycobacterium smegmatis
This compound AModerate Activity---
This compound CNo Activity---
This compound DNo Activity---
Ala-geninthiocinPotent ActivityPotent ActivityPotent ActivityPotent Activity
Val-geninthiocinModerate Activity---

Data compiled from multiple sources. "-" indicates data not available.

Table 2: Antiviral Activity of this compound Derivatives against Influenza A Virus

CompoundIC50 (µM)
This compound A7.3
This compound B18.3
This compound E28.7
Val-geninthiocin15.3

Data from Zhang et al. (2022).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound derivatives is typically determined using the broth microdilution method. This assay is a standardized and widely accepted technique for assessing the potency of antimicrobial agents.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for SAR studies and the proposed mechanism of action of this compound.

SAR_Workflow cluster_synthesis Derivative Generation cluster_testing Biological Evaluation cluster_analysis Data Analysis Isolation Isolation from Streptomyces Cultures Modification Chemical Modification Isolation->Modification Purification Purification (HPLC) Modification->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure MIC Antibacterial Assay (MIC Determination) Structure->MIC Test Compound Antiviral Antiviral Assay (IC50 Determination) Structure->Antiviral Mechanism Mechanism of Action Studies MIC->Mechanism Antiviral->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR

Caption: Workflow for the structure-activity relationship (SAR) analysis of this compound derivatives.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit L11 L11 Protein Inhibition Inhibition of Protein Synthesis L11->Inhibition rRNA 23S rRNA (Helices 43 & 44) rRNA->Inhibition This compound This compound Derivative This compound->L11 Binds to cleft This compound->rRNA

References

A Comparative Analysis of the Biological Activities of Geninthiocin A and Geninthiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocins are a class of thiopeptide antibiotics produced by Streptomyces species. These complex natural products have garnered significant interest within the scientific community due to their potent and diverse biological activities. This technical guide provides an in-depth comparison of the biological activities of two prominent members of this family, geninthiocin A and this compound B, with a focus on their antiviral and antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Biological Activity

This compound A and this compound B exhibit distinct profiles in their biological activities, particularly in their antiviral and antibacterial efficacy.

Antiviral Activity

Both this compound A and this compound B have demonstrated significant activity against the influenza A virus. In comparative studies, this compound A was found to be the more potent of the two, with a half-maximal inhibitory concentration (IC50) of 7.3 µM. This compound B also displayed notable anti-influenza A virus activity, with an IC50 value of 18.3 µM[1]. This suggests that while both compounds are effective, the structural nuances of this compound A contribute to a more pronounced antiviral effect.

Antibacterial Activity

This compound A has been reported to exhibit moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus[1]. In contrast, quantitative data on the antibacterial activity of this compound B is not as readily available in the current body of scientific literature, precluding a direct quantitative comparison of their antibacterial potencies. However, studies on a closely related analog, Ala-geninthiocin, have shown potent activity against a range of Gram-positive bacteria, including Micrococcus luteus and Mycobacterium smegmatis, with Minimum Inhibitory Concentrations (MICs) of 1 µg/mL and 10 µg/mL, respectively[2]. This suggests that the this compound scaffold is a promising backbone for the development of new antibacterial agents.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound A and this compound B.

Table 1: Antiviral Activity against Influenza A Virus

CompoundIC50 (µM)[1]
This compound A7.3
This compound B18.3

Table 2: Antibacterial Activity

CompoundOrganismMIC (µg/mL)
This compound AStaphylococcus aureusModerate Activity (quantitative data not available)[1]
This compound B-Data not available
Ala-geninthiocinMicrococcus luteus1
Ala-geninthiocinMycobacterium smegmatis10

Mechanism of Action

The primary mechanism of action for thiopeptide antibiotics is the inhibition of bacterial protein synthesis. This is achieved through their interaction with the bacterial ribosome, a critical cellular machinery for protein production. While the precise molecular target of geninthiocins A and B within the ribosome has not been definitively elucidated, the general mechanism for this class of antibiotics involves binding to either the 30S or 50S ribosomal subunit, thereby disrupting the translation process.

A proposed workflow for investigating the mechanism of action of geninthiocins is outlined below:

G cluster_0 Target Identification cluster_1 Mechanism Elucidation Initial Screening Initial Screening Binding Assays Binding Assays Initial Screening->Binding Assays Identify binding to ribosomal subunits Ribosome Profiling Ribosome Profiling Binding Assays->Ribosome Profiling Pinpoint binding site Computational Docking Computational Docking Binding Assays->Computational Docking Predict interaction model In vitro Translation Assays In vitro Translation Assays Ribosome Profiling->In vitro Translation Assays Confirm functional inhibition Computational Docking->In vitro Translation Assays Cryo-EM/X-ray Crystallography Cryo-EM/X-ray Crystallography In vitro Translation Assays->Cryo-EM/X-ray Crystallography Visualize molecular interaction Resistance Mutation Studies Resistance Mutation Studies In vitro Translation Assays->Resistance Mutation Studies Validate target

Proposed workflow for elucidating the mechanism of action of geninthiocins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in this guide.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity of this compound A and B against the influenza A virus was likely determined using a cytopathic effect (CPE) inhibition assay. This method assesses the ability of a compound to protect host cells from virus-induced cell death.

General Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Compound Preparation: this compound A and B are serially diluted to various concentrations in a cell culture medium.

  • Infection: The cell monolayers are washed, and then the virus suspension is added to the wells, with the exception of the cell control wells.

  • Treatment: The diluted compounds are added to the virus-infected cells. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow for viral replication and CPE development in the virus control wells (typically 48-72 hours).

  • CPE Assessment: The cytopathic effect is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or neutral red uptake assay.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

G MDCK Cell Seeding MDCK Cell Seeding Viral Infection Viral Infection MDCK Cell Seeding->Viral Infection Compound Treatment Compound Treatment Viral Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation CPE/Viability Assay CPE/Viability Assay Incubation->CPE/Viability Assay Data Analysis (IC50) Data Analysis (IC50) CPE/Viability Assay->Data Analysis (IC50)

Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of an antibacterial agent is determined using a broth microdilution method. This assay establishes the lowest concentration of a compound that prevents the visible growth of a bacterium.

General Protocol:

  • Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Data Interpretation: The MIC value is used to classify the bacterium as susceptible, intermediate, or resistant to the tested compound based on established breakpoints.

G Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Workflow for the Broth Microdilution MIC Assay.

Conclusion

This compound A and this compound B are promising thiopeptide antibiotics with significant biological activities. This compound A demonstrates superior anti-influenza A virus activity compared to this compound B. While this compound A also exhibits antibacterial properties, a comprehensive comparative analysis of the antibacterial potency of both compounds is hindered by the lack of quantitative data for this compound B. Further research is warranted to fully elucidate the antibacterial spectrum and mechanism of action of these compounds, which will be crucial for their potential development as therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to build upon in their exploration of the this compound family of natural products.

References

Discovery of Novel Geninthiocin Congeners: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel congeners of geninthiocin, a potent thiopeptide antibiotic. It is intended to serve as a technical resource, offering detailed experimental protocols, data analysis, and insights into the structure-activity relationships of this promising class of natural products.

Introduction to this compound and its Congeners

This compound is a 35-membered macrocyclic thiopeptide antibiotic originally isolated from Streptomyces sp.[1]. Like other members of the thiopeptide class, it exhibits significant activity against Gram-positive bacteria. The complex molecular architecture of this compound, characterized by a highly modified peptide backbone containing thiazole rings, dehydroamino acids, and a unique tail region, has attracted considerable interest from the scientific community.

Recent research efforts have led to the discovery of several novel congeners, each with distinct structural modifications and corresponding variations in biological activity. These include:

  • This compound A: The parent compound, possessing a -Dha-Dha-NH₂ tail, which is crucial for its potent antibacterial activity[1].

  • This compound C and D: These congeners have modified tail regions, -Dha-Ala-NH₂ and -NH₂ respectively, and exhibit a loss of antibacterial activity, highlighting the importance of the tail for the compound's biological function[1].

  • This compound E and F: Discovered through the "one strain-many compounds" (OSMAC) strategy, these congeners, along with others, have demonstrated significant anti-influenza A virus activities[2].

  • Ala-geninthiocin and Val-geninthiocin: These analogs show a broader spectrum of activity, including moderate antifungal and antibacterial activity against some Gram-negative bacteria[3]. Ala-geninthiocin, in particular, has shown potent cytotoxicity against human lung carcinoma cells.

The discovery of these congeners has been pivotal in understanding the structure-activity relationships of geninthiocins and has opened new avenues for the development of derivatives with improved therapeutic potential.

Quantitative Biological Activity Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC₅₀) for various this compound congeners against different microbial strains and cell lines.

Table 1: Antibacterial Activity of this compound Congeners (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisMicrococcus luteusMycobacterium smegmatis
This compound APotent ActivityPotent ActivityPotent ActivityPotent Activity
This compound CNo ActivityNo ActivityNo ActivityNo Activity
This compound DNo ActivityNo ActivityNo ActivityNo Activity
Ala-geninthiocinPotent ActivityPotent ActivityPotent ActivityPotent Activity
Val-geninthiocinModerate Activity---

Data compiled from multiple sources, including. "Potent Activity" and "Moderate Activity" are used where specific numerical values were not provided in the source material.

Table 2: Antiviral and Cytotoxic Activity of this compound Congeners (IC₅₀ in µM)

CompoundInfluenza A VirusA549 Human Lung Carcinoma
This compound A7.3-
This compound B18.3-
This compound E28.7-
Val-geninthiocin15.3-
Ala-geninthiocin-0.006

Data compiled from.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel this compound congeners.

Fermentation and Extraction of this compound Congeners

This protocol outlines the cultivation of Streptomyces sp. and the subsequent extraction of secondary metabolites.

  • Seed Culture Preparation: A single colony of Streptomyces sp. is inoculated into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5% v/v) is transferred to a 1 L flask containing production medium (e.g., ISP2 medium). The production culture is incubated at 28-30°C for 7-10 days on a rotary shaker at 200 rpm.

  • Extraction: After incubation, the culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelium is extracted with methanol. The organic extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract.

Purification of this compound Congeners

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying individual this compound congeners from the crude extract.

  • Sample Preparation: The crude extract is dissolved in a minimal amount of methanol or DMSO and filtered through a 0.22 µm syringe filter.

  • HPLC Conditions: A semi-preparative C18 column is typically used. The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be a linear increase from 20% to 80% acetonitrile over 40 minutes.

  • Fraction Collection: Fractions are collected based on the UV absorbance profile (typically at 220 nm and 280 nm).

  • Purity Analysis: The purity of each collected fraction is assessed by analytical HPLC. Fractions containing the pure congeners are pooled and lyophilized.

Structure Elucidation

The chemical structures of the purified congeners are determined using a combination of spectroscopic techniques.

  • Sample Preparation: A 1-5 mg sample of the purified congener is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Data Acquisition: 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

  • Sample Preparation: The purified congener is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10 µg/mL.

  • Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis is performed to confirm the sequence of amino acid residues and the structure of the modifications.

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 N HCl at 110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA, Marfey's reagent).

  • HPLC Analysis: The resulting diastereomeric derivatives are separated and analyzed by HPLC.

  • Comparison with Standards: The retention times of the derivatives from the natural product are compared with those of derivatized L- and D-amino acid standards to determine the absolute configuration of each amino acid.

Biological Assays
  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 96-well plates.

  • Infection: The cells are infected with influenza A virus at a specific multiplicity of infection (MOI).

  • Treatment: The infected cells are treated with serial dilutions of the test compound.

  • Quantification of Viral Replication: After a suitable incubation period (e.g., 48 hours), the extent of viral replication is quantified using methods such as a cytopathic effect (CPE) inhibition assay, a plaque reduction assay, or by measuring the activity of a viral enzyme like neuraminidase. The IC₅₀ value is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway of this compound, a typical experimental workflow for congener discovery, and the general mechanism of action for thiopeptide antibiotics.

geninthiocin_biosynthesis Precursor_Peptide Ribosomally Synthesized Precursor Peptide Post_Translational_Modifications Post-Translational Modifications Precursor_Peptide->Post_Translational_Modifications Thiazole_Formation Thiazole Formation Post_Translational_Modifications->Thiazole_Formation Dehydration Dehydration Post_Translational_Modifications->Dehydration Cyclization Macrocyclization Thiazole_Formation->Cyclization Dehydration->Cyclization Tail_Modification Tail Region Modification Cyclization->Tail_Modification Mature_this compound Mature this compound Tail_Modification->Mature_this compound

Caption: Proposed biosynthetic pathway for this compound.

experimental_workflow Fermentation Streptomyces Fermentation Extraction Crude Extract Preparation Fermentation->Extraction Purification HPLC Purification Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Biological_Assay Biological Activity Screening Purification->Biological_Assay Novel_Congener Novel this compound Congener Structure_Elucidation->Novel_Congener Biological_Assay->Novel_Congener

Caption: Experimental workflow for novel this compound congener discovery.

mechanism_of_action This compound This compound Ribosome Bacterial Ribosome (50S) This compound->Ribosome Binds to Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition2 Inhibition Protein_Synthesis->Inhibition2 Inhibition->Protein_Synthesis Inhibition2->Bacterial_Growth X

Caption: General mechanism of action for thiopeptide antibiotics.

References

The Crucial Role of the Tail Moiety in Geninthiocin's Biological Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a member of the thiopeptide class of antibiotics, exhibits potent activity against Gram-positive bacteria. This technical guide delves into the critical role of its C-terminal tail moiety in mediating this biological activity. Through a comprehensive review of structure-activity relationship studies, this paper will demonstrate that the composition and structure of the tail are paramount for this compound's antibacterial efficacy. This document provides a detailed analysis of quantitative data from various analogues, outlines the experimental protocols used for their evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic core. This compound, a 35-membered macrocyclic thiopeptide, has emerged as a promising antibacterial agent. A key structural feature of this compound is its C-terminal tail. This paper focuses on elucidating the structure-activity relationships (SAR) of this tail moiety, highlighting its indispensable role in the antibiotic's mechanism of action.

The Tail Moiety: A Key Determinant of Antibacterial Activity

Comparative studies of naturally occurring and synthetic analogues of this compound have unequivocally established the importance of the tail moiety. The prototypical this compound A possesses a -Dha-Dha-NH₂ tail, which is essential for its potent activity against Gram-positive bacteria.[1]

Structure-Activity Relationship Data

The antibacterial and cytotoxic activities of various this compound analogues with modifications in the tail moiety have been evaluated. The data clearly indicates that alterations to the tail can dramatically impact biological activity.

CompoundTail MoietyTarget Organism/Cell LineActivityReference
This compound A -Dha-Dha-NH₂Gram-positive bacteriaPotent antibacterial activity[1]
This compound C -Dha-Ala-NH₂Gram-positive bacteriaNo antibacterial activity[1]
This compound D -NH₂Gram-positive bacteriaNo antibacterial activity[1]
Ala-geninthiocin Not specified, but contains AlanineMicrococcus luteusMIC: 1 µg/mL
Mycobacterium smegmatisMIC: 10 µg/mL
A549 human lung carcinomaIC₅₀: 6 nM[2]
Val-geninthiocin Not specified, but contains ValineCandida albicansWeak to moderate antifungal
Chromobacterium violaceumInactive
This compound A -Dha-Dha-NH₂Candida albicansInactive
Chromobacterium violaceumModerate antibacterial activity

Mechanism of Action: The Role of the Tail in Ribosome Inhibition

Thiopeptides, including this compound, are known to inhibit bacterial protein synthesis. Their primary target is the bacterial ribosome. The macrocyclic core of thiopeptides is understood to bind to a cleft formed by ribosomal protein L11 and the 23S rRNA. This binding event interferes with the function of elongation factors, ultimately halting protein synthesis.

While the core is responsible for the primary binding to the ribosome, the tail moiety is thought to play a crucial role in the precise positioning and stabilization of the antibiotic-ribosome complex. The dehydroalanine (Dha) residues in the active tail of this compound A are of particular importance. Dha is an unsaturated amino acid that can induce specific conformations in peptides and can act as a reactive site. It is hypothesized that the Dha-containing tail of this compound A interacts with specific residues in the ribosomal binding pocket, thereby enhancing the affinity and inhibitory activity of the molecule. The lack of activity in analogues with altered tails, such as geninthiocins C and D, strongly supports this hypothesis.

geninthiocin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit L11_protein L11 Protein 23S_rRNA 23S rRNA 30S_subunit 30S Subunit Geninthiocin_A This compound A (-Dha-Dha-NH₂ tail) Binding_Site Binding to L11/23S rRNA Interface Geninthiocin_A->Binding_Site Core Interaction Geninthiocin_A->Binding_Site Tail Moiety Stabilization Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding_Site->Protein_Synthesis_Inhibition

Proposed mechanism of action for this compound A.

Experimental Protocols

The evaluation of this compound's activity relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

  • This compound analogues (stock solutions)

  • Resazurin sodium salt solution (0.01-0.02% w/v in sterile water)

  • Sterile nutrient broth

  • Pipettes and sterile tips

Procedure:

  • Preparation of Inoculum: Culture the test bacteria overnight at 37°C. Dilute the culture in fresh broth to achieve a standardized inoculum, typically 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound analogue stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Addition of Resazurin: Add 20 µL of resazurin solution to each well.

  • Second Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound at which no color change is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., A549) in appropriate culture medium

  • This compound analogues (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Pipettes and sterile tips

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound analogues. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Addition of MTT: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

experimental_workflow cluster_mic MIC Determination (REMA) cluster_cytotoxicity Cytotoxicity Assay (MTT) Inoculum_Prep Prepare Bacterial Inoculum Serial_Dilution_MIC Serial Dilution of Geninthiocins Inoculum_Prep->Serial_Dilution_MIC Inoculation Inoculate Plates Serial_Dilution_MIC->Inoculation Incubation_1 Incubate (18-24h) Inoculation->Incubation_1 Add_Resazurin Add Resazurin Incubation_1->Add_Resazurin Incubation_2 Incubate (2-4h) Add_Resazurin->Incubation_2 Read_MIC Read MIC Results Incubation_2->Read_MIC Cell_Seeding Seed Mammalian Cells Compound_Treatment Treat with Geninthiocins Cell_Seeding->Compound_Treatment Incubation_3 Incubate (48-72h) Compound_Treatment->Incubation_3 Add_MTT Add MTT Reagent Incubation_3->Add_MTT Incubation_4 Incubate (2-4h) Add_MTT->Incubation_4 Solubilization Solubilize Formazan Incubation_4->Solubilization Read_IC50 Read Absorbance (IC₅₀) Solubilization->Read_IC50

General experimental workflows for MIC and cytotoxicity assays.

Conclusion

The evidence presented in this whitepaper strongly indicates that the C-terminal tail moiety of this compound is a critical determinant of its antibacterial activity. The presence of the -Dha-Dha-NH₂ tail in this compound A is essential for its potent inhibition of Gram-positive bacteria. Modifications to this tail, as seen in geninthiocins C and D, lead to a complete loss of activity. This highlights the tail's crucial role in the interaction with the bacterial ribosome, likely by providing key contacts that stabilize the binding of the macrocyclic core. For drug development professionals, these findings underscore the importance of preserving or mimicking the structural and chemical features of the native tail in the design of new, potent thiopeptide antibiotics. Further research should focus on elucidating the precise molecular interactions between the this compound tail and its ribosomal target to guide the rational design of next-generation antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for Geninthiocin Bioassay Methods in Antibacterial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the antibacterial activity of geninthiocin, a thiopeptide antibiotic with potent activity against Gram-positive bacteria. The protocols outlined below describe the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for assessing bacterial susceptibility.

Data Presentation

The antibacterial efficacy of this compound and its analogs, Ala-geninthiocin and Val-geninthiocin, has been evaluated against several Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible bacterial growth.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus16
Bacillus subtilis8
Micrococcus luteus4
Ala-geninthiocin Staphylococcus aureus8
Bacillus subtilis4
Micrococcus luteus1[1]
Mycobacterium smegmatis10[1]
Val-geninthiocin Staphylococcus aureus32
Bacillus subtilis16
Micrococcus luteus8

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other thiopeptide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This class of antibiotics primarily targets the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins. The inhibitory action can occur at two key points in the translation process:

  • Interaction with the 50S Ribosomal Subunit: this compound can bind to the large 50S ribosomal subunit, specifically at the interface of the L11 protein and the 23S ribosomal RNA (rRNA). This binding event interferes with the function of elongation factors, such as Elongation Factor-G (EF-G), which are essential for the translocation step of protein synthesis. By disrupting this process, this compound halts the elongation of the polypeptide chain.

  • Binding to Elongation Factor-Tu (EF-Tu): Some thiopeptides can also target EF-Tu, a crucial protein that delivers aminoacyl-tRNA to the ribosome's A-site. By binding to EF-Tu, this compound can prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby blocking the incorporation of new amino acids into the growing peptide chain.

The following diagram illustrates the inhibitory effect of this compound on bacterial protein synthesis.

This compound Mechanism of Action Mechanism of Action: this compound's Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Elongation Protein Chain Elongation 50S_subunit->Protein_Elongation Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Protein_Elongation mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Delivered by EF-Tu This compound This compound This compound->50S_subunit Binds to L11 protein/23S rRNA EF_Tu EF_Tu This compound->EF_Tu Binds to Elongation Factor-Tu Functional_Proteins Functional Bacterial Proteins Protein_Elongation->Functional_Proteins Normal Process No_Proteins No Functional Proteins Inhibition->No_Proteins Leads to EF_Tu->Inhibition

This compound's disruption of bacterial protein synthesis.

Experimental Protocols

The following are detailed protocols for conducting antibacterial screening of this compound.

I. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the procedure for determining the MIC of this compound using the broth microdilution method. This assay is a quantitative method to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Microtiter Plate Wells with Bacterial Suspension and this compound Dilutions prep_bacteria->inoculate_plate prep_this compound Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions of this compound in Broth prep_this compound->serial_dilution serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Visually Inspect for Turbidity (Bacterial Growth) incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Workflow for the Broth Microdilution MIC Assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipettes and tips

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Due to the poor water solubility of many thiopeptides, DMSO is a suitable solvent.

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of this compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound and to a positive control well (containing only CAMHB and inoculum).

    • Include a negative control well containing only CAMHB (no inoculum or this compound).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

II. Kirby-Bauer Disk Diffusion Assay

This protocol describes the Kirby-Bauer disk diffusion method, a qualitative assay to determine the susceptibility of bacteria to this compound.

Workflow for Kirby-Bauer Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) swab_plate Swab Agar Plate with Bacterial Inoculum to Create a Lawn prep_inoculum->swab_plate prepare_plates Prepare Mueller-Hinton Agar Plates prepare_plates->swab_plate impregnate_disks Impregnate Sterile Paper Disks with this compound Solution place_disks Place this compound-impregnated Disks on the Agar Surface impregnate_disks->place_disks swab_plate->place_disks incubate_plate Incubate at 37°C for 18-24 hours place_disks->incubate_plate measure_zones Measure the Diameter of the Zones of Inhibition (in mm) incubate_plate->measure_zones interpret_results Interpret Results as Susceptible, Intermediate, or Resistant measure_zones->interpret_results

Workflow for the Kirby-Bauer Disk Diffusion Assay.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator (37°C)

  • Ruler or calipers

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard as described in the Broth Microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.

  • Preparation and Placement of this compound Disks:

    • Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto sterile paper disks and allow the solvent to evaporate completely.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Place a control disk impregnated with only DMSO.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).

  • Interpretation of Results:

    • The size of the zone of inhibition indicates the susceptibility of the bacterium to this compound. A larger zone diameter corresponds to greater susceptibility. The results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized charts, although specific breakpoints for this compound may not be established and would need to be determined through further studies correlating with MIC data.

References

Application Notes and Protocols for the 1D and 2D NMR Analysis of Geninthiocin Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocin is a thiopeptide antibiotic with a complex macrocyclic structure, belonging to the ribosomally synthesized and post-translationally modified peptides (RiPPs). Its potent biological activity against Gram-positive bacteria makes it a subject of interest in drug discovery and development. The definitive elucidation of its intricate three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic derivatization efforts. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, stands as the most powerful and indispensable tool for the complete structural characterization of this compound and its analogs in solution.

This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the structural determination of this compound. It includes a summary of NMR data for a closely related analog, detailed experimental protocols for key NMR experiments, and visualizations to illustrate the workflow and logical connections in the structure elucidation process.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of a suite of NMR experiments. While the complete NMR dataset for this compound is found in specialized literature, the data for the closely related analog, Ala-geninthiocin, which shares the same core structure, provides an excellent reference. The structural difference lies in the side chain, where this compound has a dehydroalanine-dehydroalanine-NH2 tail, Ala-geninthiocin has an alanine-dehydroalanine-NH2 tail. The structure of this compound was determined through comprehensive 1D and 2D NMR spectroscopy.[1][2] The identification of its analogs, such as Ala-geninthiocin and Val-geninthiocin, was achieved by comparing their NMR data with the established data for this compound.[1][2]

Below is a summary of the 1H and 13C NMR chemical shifts for Ala-geninthiocin, which are highly informative for the core structure of this compound.

Table 1: 1H and 13C NMR Data for Ala-geninthiocin in DMSO-d6.

PositionδC (ppm)δH (ppm, J in Hz)
Thiazole-1
2'151.7
4'125.48.41 (s)
Oxazole-1
2''162.2
4''140.18.59 (s)
5''111.3
Pyridine
2'''148.2
3'''120.5
4'''137.98.49 (d, 7.8)
5'''124.57.98 (t, 7.8)
6'''151.38.61 (d, 7.8)
Oxazole-2
2''''160.5
4''''138.58.71 (s)
5''''110.2
Threonine
α59.14.51 (d, 6.5)
β67.24.15 (m)
γ19.81.15 (d, 6.3)
Dehydrobutyrine
α130.1
β115.86.89 (q, 7.2)
γ14.52.05 (d, 7.2)
Dehydroalanine-1
α132.5
β105.86.25 (s), 5.89 (s)
Dehydroalanine-2
α133.1
β105.76.18 (s), 5.75 (s)
Dehydroalanine-3
α133.4
β103.85.95 (s), 5.45 (s)
Dehydroalanine-4
α133.6
β103.85.88 (s), 5.41 (s)
Alanine (Side Chain)
α50.24.35 (m)
β17.11.32 (d, 7.1)
Dehydroalanine (Side Chain)
α131.9
β106.96.33 (s), 5.91 (s)

Note: This table is based on the data for Ala-geninthiocin and serves as a reference for the core structure of this compound. For the exact chemical shifts of this compound, refer to the primary literature.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound.

Sample Preparation
  • Compound Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for complex peptides like this compound as it is a good solvent for polar molecules and has a wide chemical shift window. Other solvents like methanol-d4 or a mixture of chloroform-d and methanol-d4 can also be tested.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers, especially those equipped with a cryoprobe.

  • Sample Tube: Use a high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C chemical shifts to 0.00 ppm.

1D NMR Spectroscopy

a) 1H NMR (Proton NMR)

  • Purpose: To identify the number and types of protons in the molecule, their chemical environments, and their scalar couplings.

  • Protocol:

    • Tune and match the probe for the 1H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard 1D proton spectrum.

    • Typical Parameters:

      • Pulse Program: zg30 or zg

      • Spectral Width (SW): 12-16 ppm

      • Acquisition Time (AQ): 2-4 seconds

      • Relaxation Delay (D1): 1-5 seconds (a longer delay is needed for accurate integration)

      • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Processing:

      • Apply a window function (e.g., exponential with a line broadening of 0.3 Hz).

      • Fourier transform the FID.

      • Phase correct the spectrum.

      • Calibrate the chemical shift scale using the TMS signal.

      • Integrate the signals to determine the relative number of protons.

b) 13C NMR (Carbon-13 NMR)

  • Purpose: To determine the number and types of carbon atoms in the molecule.

  • Protocol:

    • Tune and match the probe for the 13C frequency.

    • Acquire a proton-decoupled 13C spectrum.

    • Typical Parameters:

      • Pulse Program: zgpg30

      • Spectral Width (SW): 200-240 ppm

      • Acquisition Time (AQ): 1-2 seconds

      • Relaxation Delay (D1): 2-5 seconds

      • Number of Scans (NS): 1024-4096 scans or more, as 13C has a low natural abundance.

    • Processing:

      • Apply a window function (e.g., exponential with a line broadening of 1-2 Hz).

      • Fourier transform the FID.

      • Phase correct the spectrum.

      • Calibrate the chemical shift scale using the TMS signal.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are scalar-coupled to each other, typically through 2-3 bonds. This helps in identifying spin systems of amino acid residues.

  • Protocol:

    • Acquire a 2D COSY spectrum.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (SW) in F1 and F2: Same as the 1H spectrum (12-16 ppm).

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 4-16 per increment.

    • Processing:

      • Apply a sine-bell or squared sine-bell window function in both dimensions.

      • Fourier transform in both dimensions.

      • Symmetrize the spectrum if necessary.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Protocol:

    • Acquire a 2D HSQC spectrum.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (SW) in F2 (1H): 12-16 ppm

      • Spectral Width (SW) in F1 (13C): 160-180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans (NS): 8-32 per increment.

    • Processing:

      • Apply a squared sine-bell window function in both dimensions.

      • Fourier transform in both dimensions.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Protocol:

    • Acquire a 2D HMBC spectrum.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (SW) in F2 (1H): 12-16 ppm

      • Spectral Width (SW) in F1 (13C): 200-240 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 16-64 per increment.

      • Long-range coupling delay (D6): Optimized for a J-coupling of 4-8 Hz.

    • Processing:

      • Apply a sine-bell window function in both dimensions.

      • Fourier transform in both dimensions.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships involved in the structure determination of this compound using NMR spectroscopy.

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_NMR 1D NMR (1H, 13C) Identify_Spin_Systems Identify Amino Acid Spin Systems (COSY) 1D_NMR->Identify_Spin_Systems Assign_Protons_Carbons Assign 1H and 13C Signals (HSQC) 1D_NMR->Assign_Protons_Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Assign_Protons_Carbons Identify_Spin_systems Identify_Spin_systems 2D_NMR->Identify_Spin_systems Connect_Fragments Connect Fragments (HMBC) Identify_Spin_Systems->Connect_Fragments Assign_Protons_Carbons->Connect_Fragments Propose_Planar_Structure Propose Planar Structure Connect_Fragments->Propose_Planar_Structure Stereochemistry Determine Stereochemistry (NOESY, Coupling Constants) Propose_Planar_Structure->Stereochemistry Final_Structure Final 3D Structure Stereochemistry->Final_Structure NMR_Correlation_Logic 1H_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (C-H Direct Correlations) 1H_NMR->HSQC HMBC HMBC (C-H Long-Range Correlations) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Structure Molecular Structure COSY->Structure Spin Systems HSQC->Structure Direct Connections HMBC->Structure Connectivity of Fragments

References

Application Notes and Protocols for Accurate Mass Determination of Geninthiocin by ESI-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocin is a thiopeptide antibiotic with potent activity against various Gram-positive bacteria. Accurate mass determination by Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a cornerstone for the structural elucidation and characterization of this complex natural product. ESI-HRMS provides high-resolution mass data, enabling the determination of elemental composition and offering insights into the molecule's fragmentation pathways, which is crucial for its identification and further development as a potential therapeutic agent.

This document provides detailed application notes and experimental protocols for the accurate mass determination of this compound using ESI-HRMS.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for developing an effective analytical methodology.

PropertyValue
Molecular FormulaC₅₀H₄₉N₁₅O₁₅S
Average Molecular Weight1132.1 g/mol
Monoisotopic Molecular Weight1131.3121 g/mol
Canonical SMILESCC1=C(OC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N)C=C)C=C2)=C2C(=O)NC(C(C)(C)O)C(=O)N3)=C3N=C1)C(=O)NC(C(=O)NC(C(=O)NC4=C(C=C(N=C4C5=CSC(C(=O)NC(C(C)O)C(=O)N/C(=C/C)/C6=NC(=CO6)C(=O)N7)=C7C=N5)C)C(=O)N)C=C)C
InChI KeyJNUIXQXFKIJDIV-AQJAKWKPSA-N

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain high-quality ESI-HRMS data. This compound should be of high purity, and the sample matrix should be compatible with ESI to avoid ion suppression.

Materials:

  • This compound (pure solid)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of pure this compound and dissolve it in 1 mL of methanol in a microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solvent mixture of 50:50 (v/v) acetonitrile:water. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of the acetonitrile:water mixture.

  • Acidification: To promote protonation and enhance the ESI signal in positive ion mode, add formic acid to the working solution to a final concentration of 0.1% (v/v). For 1 mL of working solution, add 1 µL of formic acid.

  • Clarification: Vortex the final solution and centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Liquid chromatography is employed to separate this compound from any residual impurities prior to its introduction into the mass spectrometer. A reversed-phase C18 column is suitable for this purpose.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

HRMS Parameters (Positive Ion Mode):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) Flow 2.0 - 3.0 Bar
Drying Gas (N₂) Flow 8.0 - 12.0 L/min
Drying Gas Temperature 200 - 250 °C
Mass Range (Full Scan) m/z 100 - 2000
Acquisition Rate 1-2 spectra/s
Collision Energy (for MS/MS) Stepped collision energy (e.g., 20-60 eV) to obtain comprehensive fragmentation

Data Presentation

Accurate mass measurements of the precursor ion and its major fragment ions are critical for confirming the elemental composition and aiding in structural elucidation.

Accurate Mass of Precursor Ion
Ion SpeciesTheoretical m/zMeasured m/zMass Error (ppm)
[M+H]⁺1132.3194To be determined experimentallyTo be calculated
[M+2H]²⁺566.6633To be determined experimentallyTo be calculated
[M+Na]⁺1154.3013To be determined experimentallyTo be calculated
Predicted Accurate Masses of Fragment Ions
Putative FragmentMolecular FormulaTheoretical m/z
Loss of the terminal amide groupC₅₀H₄₇N₁₄O₁₄S1115.3036
Cleavage at the thioazole ringDependent on cleavage siteTo be determined
Loss of dehydroalanine (Dha) residuesDependent on number of lossesTo be determined

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the accurate mass determination of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis start Pure this compound dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Dilute with ACN/H₂O (10 µg/mL) dissolve->dilute acidify Acidify with 0.1% Formic Acid dilute->acidify clarify Centrifuge acidify->clarify vial Transfer to Autosampler Vial clarify->vial lc_separation LC Separation (C18 Column) vial->lc_separation esi_ionization ESI Positive Ionization lc_separation->esi_ionization full_scan Full Scan HRMS esi_ionization->full_scan msms Tandem MS (HRMS/MS) esi_ionization->msms accurate_mass Accurate Mass Determination full_scan->accurate_mass fragmentation_analysis Fragmentation Analysis msms->fragmentation_analysis elemental_comp Elemental Composition accurate_mass->elemental_comp

Experimental workflow for this compound analysis.
Logical Relationship of ESI-HRMS Data

The diagram below outlines the logical relationship between the different data types obtained from an ESI-HRMS experiment and their contribution to the final characterization of this compound.

data_relationship cluster_raw_data Raw Data Acquisition cluster_primary_info Primary Information Extraction cluster_derived_knowledge Derived Chemical Knowledge cluster_final_characterization Final Characterization full_scan Full Scan Mass Spectrum precursor_mass Accurate Precursor m/z full_scan->precursor_mass isotopic_pattern Isotopic Pattern full_scan->isotopic_pattern msms_scan MS/MS Spectrum fragment_masses Accurate Fragment m/z msms_scan->fragment_masses elemental_formula Elemental Formula Confirmation precursor_mass->elemental_formula structural_fragments Structural Fragment Identification fragment_masses->structural_fragments isotopic_pattern->elemental_formula final_structure Structural Confirmation of this compound elemental_formula->final_structure structural_fragments->final_structure

Relationship of data in ESI-HRMS analysis.

References

Determining the Potency of Geninthiocin: Application Notes and Protocols for MIC Value Assessment Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) values of geninthiocin, a thiopeptide antibiotic, against Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and mechanism of action.

Introduction to this compound and its Antimicrobial Activity

This compound is a member of the thiopeptide class of natural antibiotics, known for their potent activity against a range of Gram-positive bacteria, including clinically significant pathogens like MRSA.[1] Thiopeptides exert their antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial survival.[1] The emergence of multidrug-resistant bacteria, particularly MRSA, necessitates the exploration of novel antimicrobial agents like this compound. Determining the MIC is a critical first step in evaluating the potential of a new antibiotic. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: this compound MIC Values Against MRSA

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against Staphylococcus aureus and MRSA. It is important to note that comprehensive studies detailing the MIC of this compound against a wide variety of MRSA strains are still emerging. The data presented here is compiled from available research.

Compound/AnalogMRSA Strain(s)MIC (µg/mL)Reference
8-O-methyltetrangomycin (from marine Streptomyces sp.)MRSA2[2]
Ala-geninthiocinStaphylococcus aureusPotent Activity Reported[3]
Val-geninthiocin & this compound AStaphylococcus aureusModerate Activity Reported[4]

Note: The MIC values can vary depending on the specific MRSA strain and the testing methodology used. The data above should be considered representative.

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • This compound (with known purity and solvent for stock solution)

  • MRSA strains (e.g., ATCC 43300, USA300, or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Preparation of Reagents and Bacterial Inoculum
  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent. The solvent should not affect bacterial growth at the final concentration used in the assay.

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

  • Inoculum Preparation: Suspend the colonies in sterile saline or PBS. Vortex thoroughly to create a smooth suspension.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (absorbance at 625 nm of 0.08-0.13).

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure
  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution of this compound: Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of this compound concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in step 3.2.5) to each well containing this compound and the growth control wells. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. A reading mirror or a microplate reader can be used to facilitate the reading.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_reagents Prepare this compound Stock and Media start->prep_reagents prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_reagents->serial_dilution inoculate Inoculate Plate with Standardized MRSA prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual Inspection/Plate Reader) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end Geninthiocin_MoA cluster_ribosome Bacterial Ribosome (70S) ribosome 50S Subunit ptc Peptidyl Transferase Center (PTC) npet Nascent Peptide Exit Tunnel (NPET) protein_synthesis Protein Synthesis ptc->protein_synthesis Inhibits npet->protein_synthesis Inhibits This compound This compound This compound->ptc Binds to This compound->npet Blocks bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to

References

Application Notes and Protocols for Determining the Cytotoxicity of Geninthiocin Using the MTT Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocin is a thiopeptide antibiotic that has demonstrated potent biological activities, including antibacterial and cytotoxic effects.[1][2] An analog, Ala-geninthiocin, has shown significant cytotoxicity against the A549 human lung carcinoma cell line with a reported IC50 value of 6 nM.[1] This highlights the potential of this compound and its derivatives as novel anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for evaluating in vitro cytotoxicity. The core principle lies in the enzymatic conversion of MTT by viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. A decrease in the number of viable cells results in reduced metabolic activity and thus a decrease in the amount of formazan formed.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the MTT cytotoxicity assay of this compound and the underlying principle of the assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_prep Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate cell_prep->seed_cells drug_prep Prepare this compound Dilutions add_drug Add this compound to Wells drug_prep->add_drug seed_cells->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay of this compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction

Caption: Principle of the MTT assay for cell viability.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture and Seeding
  • Culture the selected cancer cell line in complete culture medium in a CO2 incubator.

  • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 1,000 to 100,000 cells per well. For A549 cells, a starting density of 5,000 to 10,000 cells/well is recommended.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach.

Treatment with this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Given the high potency of Ala-geninthiocin (IC50 ~6 nM), a suggested concentration range for this compound would be from 0.1 nM to 1000 nM.

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

  • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

Data Acquisition and Analysis
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

The following tables present hypothetical data for a cytotoxicity assay of this compound on A549 cells after a 48-hour treatment period.

Table 1: Raw Absorbance Data (570 nm)

This compound (nM)Replicate 1Replicate 2Replicate 3Average Absorbance
0 (Control)1.2541.2881.2711.271
11.1031.1211.0951.106
50.7650.7890.7720.775
100.5010.5150.4980.505
500.1880.1950.1910.191
1000.0920.0980.0950.095
5000.0510.0550.0530.053
10000.0480.0500.0490.049

Table 2: Calculated Cell Viability and IC50 Estimation

This compound (nM)Average AbsorbanceStandard Deviation% Cell Viability
0 (Control)1.2710.017100.0%
11.1060.01387.0%
50.7750.01261.0%
100.5050.00939.7%
500.1910.00415.0%
1000.0950.0037.5%
5000.0530.0024.2%
10000.0490.0013.9%
Estimated IC50 ~8 nM

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbanceContamination of media; Phenol red interferenceUse fresh, sterile media; Use phenol red-free media for the assay.
Low absorbance readingsLow cell number; Insufficient incubation timeOptimize cell seeding density; Increase incubation time with MTT.
High variability between replicatesPipetting errors; Uneven cell seedingEnsure proper mixing of cell suspension; Use a multichannel pipette for consistency.
Incomplete formazan solubilizationInsufficient solvent volume; Inadequate mixingEnsure complete removal of media before adding solvent; Increase mixing time.
Test compound interferenceCompound is colored or has reducing propertiesRun a control with the compound in cell-free media to check for direct MTT reduction.

Conclusion

The MTT assay is a robust and sensitive method for determining the cytotoxic effects of this compound. Adherence to a well-defined protocol and careful optimization of experimental parameters are crucial for obtaining accurate and reproducible results. The data generated from this assay can provide valuable insights into the anticancer potential of this compound and guide further drug development efforts.

References

Application Note: Geninthiocin Anti-Influenza Virus Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocin, a member of the thiopeptide class of natural products, has demonstrated significant antiviral activity against influenza A virus. This application note provides a summary of its inhibitory effects and detailed protocols for assessing its anti-influenza activity in a laboratory setting. The provided methodologies are standard virological assays crucial for the evaluation of potential antiviral compounds.

Data Presentation

The anti-influenza A virus activities of various this compound derivatives have been quantified, with the half-maximal inhibitory concentration (IC50) values determined experimentally.[1] The following table summarizes the reported IC50 values.

CompoundIC50 (µM)
This compound A7.3
This compound B18.3
This compound E28.7
Val-geninthiocin15.3

Experimental Protocols

To evaluate the anti-influenza virus activity of this compound, several standard assays can be employed. Below are detailed protocols for the Plaque Reduction Neutralization Test (PRNT) and a Neuraminidase (NA) Inhibition Assay, which are fundamental for characterizing antiviral efficacy.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying the titer of neutralizing antibodies and can be adapted to determine the inhibitory effect of a compound on viral replication.

Objective: To determine the concentration of this compound required to reduce the number of influenza virus plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer (e.g., A/PR/8/34 H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • This compound stock solution

  • Semi-solid overlay medium (e.g., Avicel or agarose)

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well).[2]

    • Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Dilution and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce approximately 50-100 plaques per well.

  • Neutralization/Inhibition Reaction:

    • Mix equal volumes of each this compound dilution with the diluted virus.

    • Include a virus-only control (no compound) and a cell-only control (no virus or compound).

    • Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with PBS.

    • Add 200 µL of the virus-geninthiocin mixtures to the corresponding wells.

    • Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay:

    • Aspirate the inoculum from the wells.

    • Overlay the cell monolayer with 2 mL of the semi-solid overlay medium containing TPCK-treated trypsin (1 µg/mL).

    • Incubate at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells with a 10% formalin solution.

    • Remove the overlay and stain the cell monolayer with 1% crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • IC50 Calculation:

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Neuraminidase (NA) Inhibition Assay

This is a functional enzymatic assay to determine if this compound directly inhibits the activity of the influenza virus neuraminidase enzyme, which is crucial for the release of progeny virions from infected cells.

Objective: To quantify the ability of this compound to inhibit influenza virus neuraminidase activity.

Materials:

  • Influenza virus stock

  • This compound stock solution

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl2)

  • Stop solution (e.g., ethanol or NaOH)

  • Black 96-well fluorescence plates

  • Fluorescence plate reader

Protocol:

  • Compound Dilution:

    • Prepare serial dilutions of this compound in the assay buffer in a black 96-well plate.

    • Include a positive control (e.g., Oseltamivir) and a no-inhibitor control.

  • Virus Addition:

    • Add a pre-determined optimal dilution of the influenza virus to each well containing the compound dilutions.

    • Incubate at room temperature for 30-45 minutes.[3]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.[3]

  • Reaction Termination and Fluorescence Reading:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]

  • IC50 Calculation:

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow: Plaque Reduction Neutralization Test

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_cells Seed MDCK Cells infect Infect MDCK Monolayer prep_cells->infect prep_virus Dilute Influenza Virus mix Mix Virus and this compound prep_virus->mix prep_compound Serially Dilute this compound prep_compound->mix incubate_mix Incubate Mixture (1 hr) mix->incubate_mix incubate_mix->infect incubate_infect Incubate (1 hr) infect->incubate_infect overlay Add Semi-Solid Overlay incubate_infect->overlay incubate_plaques Incubate (48-72 hrs) overlay->incubate_plaques stain Fix and Stain Plaques incubate_plaques->stain count Count Plaques stain->count calculate Calculate IC50 count->calculate

Caption: Workflow for the in vitro Plaque Reduction Neutralization Test.

Potential Targets in the Influenza A Virus Life Cycle

The precise molecular target of this compound in the influenza virus life cycle is not yet fully elucidated. The following diagram illustrates key stages of viral replication that represent potential targets for antiviral compounds.

G cluster_host Host Cell cluster_entry Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Release attachment Attachment (HA) endocytosis Endocytosis attachment->endocytosis fusion Fusion (HA-mediated) endocytosis->fusion uncoating Uncoating (M2) fusion->uncoating transcription Viral RNA Transcription (RdRp) uncoating->transcription replication Viral RNA Replication (RdRp) uncoating->replication translation Viral Protein Synthesis transcription->translation assembly Virion Assembly replication->assembly translation->assembly budding Budding assembly->budding release Release (NA) budding->release inhib_attach Inhibition inhib_attach->attachment inhib_fusion Inhibition inhib_fusion->fusion inhib_uncoat Inhibition inhib_uncoat->uncoating inhib_rdrp Inhibition inhib_rdrp->transcription inhib_rdrp->replication inhib_na Inhibition inhib_na->release

Caption: Potential antiviral targets in the influenza A virus life cycle.

References

Application Notes & Protocols: Optimizing Streptomyces Fermentation for Geninthiocin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocin is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity, particularly against Gram-positive bacteria.[1][2] Produced by various Streptomyces species, this compound and its analogs represent promising candidates for drug development.[3][4] However, the production titers in wild-type strains are often low, necessitating a systematic optimization of fermentation processes to improve yields for research and potential commercialization.

These application notes provide a comprehensive guide to the key strategies and detailed protocols for enhancing this compound production in Streptomyces. The methodologies cover optimization of culture media and physical parameters, advanced strategies such as precursor feeding and genetic engineering, and product recovery.

The Biosynthetic Pathway: A Foundation for Optimization

Understanding the biosynthesis of this compound is crucial for developing rational optimization strategies. As a thiopeptide, its synthesis begins with the ribosomal production of a linear precursor peptide, which consists of an N-terminal "leader" sequence and a C-terminal "core" peptide.[5] The core peptide undergoes extensive post-translational modifications—including cyclodehydration of serine and cysteine residues to form oxazole and thiazole rings, dehydrogenation, and macrocyclization—to yield the mature, bioactive antibiotic. This process highlights the critical importance of an abundant supply of precursor amino acids.

G General Biosynthetic Pathway of Thiopeptides cluster_0 cluster_2 A Ribosomal Synthesis (Precursor Peptide Gene) B Precursor Peptide (Leader-Core) A->B Translation C Post-Translational Modifications B->C Enzymatic Processing D Mature this compound C->D Leader Peptide Cleavage Mod1 Cyclodehydration (Thiazoles/Oxazoles) C->Mod1 Mod2 Dehydrogenation (Dehydroamino acids) C->Mod2 Mod3 Macrocyclization C->Mod3

Caption: General thiopeptide biosynthetic pathway.

Fermentation Media Optimization

The composition of the culture medium is a critical factor influencing both cell growth and secondary metabolite production. The "One Strain, Many Compounds" (OSMAC) strategy, which involves systematically altering media components and culture conditions, has proven effective for discovering new this compound derivatives and can be leveraged to enhance the yield of a specific compound.

Data Presentation: Media Components

The following table summarizes various media and components used for cultivating this compound-producing Streptomyces strains. Optimization should focus on identifying the ideal combination and concentration of carbon and nitrogen sources.

Media / Component Typical Concentration (g/L) Producing Strain / Purpose Reference
GYM Medium Streptomyces sp. ICN19
    Glucose4.0Carbon Source
    Yeast Extract4.0Nitrogen & Growth Factor Source
    Malt Extract10.0Carbon & Nitrogen Source
    CaCO₃2.0pH Buffer
SM17 Medium VariesStreptomyces sp. YIM 130001
TSB Medium 30.0Seed Culture / Fermentation
Carbon Sources
    Soluble Starch15.0Alternative Carbon Source
    Sucrose30.0Alternative Carbon Source
    Glycerol15.0Alternative Carbon Source
Nitrogen Sources
    Soy Meal10.0Complex Nitrogen Source
    Peptone10.0Complex Nitrogen Source
    NaNO₃2.0Inorganic Nitrogen Source
Experimental Protocol: OSMAC-Based Media Optimization

This protocol describes a systematic approach to screen for optimal media components for this compound production.

  • Prepare Base Medium: Start with a known medium that supports growth, such as GYM or TSB.

  • Vary Carbon/Nitrogen Sources: Prepare flasks of the base medium, replacing the primary carbon source (e.g., glucose) with alternatives like soluble starch or glycerol at equivalent carbon molarity. Similarly, vary the primary nitrogen source (e.g., yeast extract) with alternatives like soy meal or peptone.

  • Inoculation: Prepare a seed culture of the Streptomyces strain in TSB medium, incubating for 24-48 hours at 30°C with shaking (250 rpm). Inoculate each experimental flask with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the flasks for 5-7 days at 30°C with vigorous shaking (e.g., 250 rpm).

  • Extraction: At the end of the fermentation, harvest the entire broth. Extract the secondary metabolites by adding an equal volume of butanol and shaking for 2 hours. Separate the organic phase by centrifugation.

  • Analysis: Evaporate the butanol and redissolve the crude extract in a small volume of methanol. Analyze the extracts via High-Performance Liquid Chromatography (HPLC) to quantify the relative peak area corresponding to this compound.

  • Selection: Identify the media composition that results in the highest this compound titer for further optimization using statistical methods like Response Surface Methodology (RSM).

G A Select Producer Strain (e.g., Streptomyces sp.) B Prepare Multiple Fermentation Media A->B C Vary a Single Parameter per Set: - Carbon Source - Nitrogen Source - Temperature - pH B->C D Inoculate & Ferment (5-7 days) B->D E Solvent Extraction (e.g., Butanol) D->E F LC-MS/HPLC Analysis of Crude Extracts E->F G Identify Conditions with Highest this compound Titer F->G

Caption: The OSMAC (One Strain, Many Compounds) strategy workflow.

Optimization of Physical Fermentation Parameters

Physical parameters during fermentation directly impact microbial metabolism and product formation. Precise control of these factors, especially during scale-up, is essential.

Data Presentation: Key Physical Parameters
Parameter Typical Range Optimized Value (Example) Impact Reference
Temperature 28 - 37 °C30 °CAffects enzyme kinetics and growth rate.
Initial pH 6.0 - 8.06.5 - 7.2Influences nutrient uptake and enzyme stability.
Agitation 180 - 1000 rpm250 rpm (flask) / 300-1000 rpm (bioreactor)Ensures homogeneity and improves oxygen transfer.
Aeration (vvm) 0.5 - 1.00.75Crucial for aerobic metabolism and growth.
Inoculum Volume 2 - 10 % (v/v)5 %Affects the length of the lag phase.
Experimental Protocol: Bioreactor Batch Fermentation

This protocol outlines a typical batch fermentation process in a laboratory-scale bioreactor.

  • Bioreactor Preparation: Prepare a 3 L bioreactor with 1.5 L of the optimized production medium (e.g., SM17). Sterilize the bioreactor and medium. Add a silicone-based antifoaming agent.

  • Seed Culture: Prepare a two-stage seed culture. First, inoculate 10 mL of TSB medium and grow for 24 hours. Second, use this to inoculate 50 mL of TSB and grow for 48 hours at 30°C and 250 rpm.

  • Inoculation: Inoculate the bioreactor with 75 mL (5% v/v) of the second-stage seed culture.

  • Fermentation Control: Set the fermentation parameters:

    • Temperature: 30°C.

    • Aeration: 0.75 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain DO above 40% using a stirring cascade (e.g., 300-1000 rpm).

    • pH: Monitor pH but do not control unless prior experiments show significant drift that inhibits production.

  • Sampling and Harvesting: Run the fermentation for 7 days. Take samples aseptically every 24 hours to monitor growth and product formation. Harvest the entire culture broth at the end of the run for extraction.

Advanced Optimization Strategies

A. Precursor Feeding

Given that this compound is derived from amino acids, supplementing the fermentation medium with key precursors can significantly boost yields by overcoming potential bottlenecks in primary metabolism. The core structure of thiopeptides is rich in residues derived from cysteine, serine, and threonine.

Protocol: Precursor Feeding Experiment

  • Prepare Fermentation: Set up several parallel fermentations in flasks using the optimized production medium.

  • Prepare Precursor Stocks: Prepare sterile, pH-neutral stock solutions of key amino acids (e.g., L-cysteine, L-serine, L-threonine, L-valine).

  • Feeding Strategy: Add the precursor amino acids to the experimental flasks at a final concentration of 1-5 g/L. The feeding can be done at the time of inoculation or after 24-48 hours of growth (at the onset of secondary metabolism).

  • Controls: Run parallel fermentations without any added precursors as a negative control.

  • Incubation and Analysis: Incubate the flasks under optimal conditions for the full duration (5-7 days).

  • Harvest and Quantify: Extract and analyze the this compound content from all flasks using HPLC to determine the effect of each precursor.

B. Genetic Engineering

For a long-term, stable improvement in yield, genetic modification of the producer strain is the most powerful strategy. This can involve overexpressing the entire biosynthetic gene cluster (BGC), placing it under the control of a strong, constitutive promoter, or manipulating regulatory genes within the cluster.

G A Identify this compound BGC in Producer Genome B Amplify BGC via PCR or Synthesize Gene Cluster A->B C Clone BGC into an E. coli- Streptomyces Expression Vector (e.g., pSET152 derivative) B->C D Transform E. coli Donor Strain (e.g., ET12567/pUZ8002) C->D E Intergeneric Conjugation with Streptomyces Host Strain (e.g., S. lividans) D->E F Select for Exconjugants (Antibiotic Resistance) E->F G Verify BGC Integration (PCR / Sequencing) F->G H Ferment Engineered Strain & Confirm Overproduction via HPLC G->H

Caption: Workflow for genetic engineering of a Streptomyces host.

Protocol: Intergeneric Conjugation (High-Level)

This protocol provides a general overview of the most common method for introducing plasmid DNA into Streptomyces.

  • Prepare Strains: Grow the E. coli donor strain (carrying the expression plasmid) in LB broth with appropriate antibiotics. Grow the recipient Streptomyces strain on a suitable agar medium (e.g., MS agar) to obtain a dense lawn of spores.

  • Conjugation: Harvest and wash the E. coli cells. Mix the E. coli cells with Streptomyces spores and plate the mixture onto MS agar. Incubate overnight at 30°C.

  • Selection: Overlay the plates with an antibiotic (e.g., apramycin) to select for Streptomyces exconjugants that have received the plasmid and a second antibiotic (e.g., nalidixic acid) to counter-select against the E. coli donor.

  • Incubation: Incubate the plates for 4-6 days until resistant Streptomyces colonies appear.

  • Verification: Isolate individual colonies, confirm the presence of the integrated BGC via PCR, and proceed with fermentation trials to assess this compound production.

Product Extraction and Purification

An efficient recovery process is essential to isolate the target compound for analysis and further development.

Protocol: this compound Extraction and Initial Purification

  • Harvesting: After 7 days of fermentation, harvest the entire 1.5 L of culture broth.

  • Solvent Extraction: Transfer the broth to a large vessel and add an equal volume (1.5 L) of 100% butanol.

  • Mixing: Agitate the mixture vigorously (e.g., 250 rpm) for 2 hours at 30°C to ensure thorough extraction of the lipophilic compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 9000 rpm) for 20 minutes to cleanly separate the butanol layer from the aqueous phase and cell debris.

  • Concentration: Carefully collect the upper butanol layer and concentrate it to dryness using a rotary evaporator at 45°C.

  • Initial Purification: The resulting oily crude extract can be further purified. Dissolve the extract in a minimal amount of methanol and subject it to silica gel chromatography, followed by preparative C-18 reverse-phase chromatography to isolate this compound. Fractions should be analyzed by HPLC and bioassay to identify those containing the pure compound.

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Geninthiocins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Geninthiocins are a class of thiopeptide antibiotics produced by various Streptomyces species. They exhibit a broad range of biological activities, including potent antibacterial effects against Gram-positive bacteria, as well as antiviral and cytotoxic properties. This document provides a detailed protocol for the bioassay-guided fractionation and isolation of geninthiocins, a crucial process for the discovery and development of novel therapeutic agents.

I. Data Presentation

The following tables summarize the quantitative data related to the biological activity of various geninthiocin analogues.

Table 1: Antibacterial Activity of Geninthiocins (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisMicrococcus luteusMycobacterium smegmatis
Ala-geninthiocinPotent Activity[1][2]Potent Activity[1][2]1[3]10
This compound APotent Activity---
Val-geninthiocinModerate Activity---
This compound CNo Activity---
This compound DNo Activity---

Table 2: Antiviral and Cytotoxic Activity of Geninthiocins (IC₅₀ Values)

CompoundAnti-influenza A virus (IC₅₀ in µM)Cytotoxicity against A549 Human Lung Carcinoma Cells (IC₅₀)
Ala-geninthiocin-6 nM
This compound A7.3-
This compound B18.3-
Val-geninthiocin15.3-
This compound E28.7-

II. Experimental Protocols

This section outlines the detailed methodologies for the fermentation, extraction, and bioassay-guided fractionation for the isolation of geninthiocins.

Protocol 1: Fermentation of Streptomyces sp. for this compound Production
  • Strain Activation: Inoculate a loopful of a spore suspension of the Streptomyces sp. (e.g., ICN19 or CPCC 200267) into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth).

  • Seed Culture Incubation: Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 250 rpm.

  • Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing the production medium. The composition of the production medium can be optimized for higher yields.

  • Large-Scale Fermentation: Conduct the fermentation for 7-10 days at 28-30°C with continuous agitation. Monitor the production of geninthiocins periodically by taking small samples and analyzing them via HPLC and bioassays.

Protocol 2: Extraction of Geninthiocins
  • Harvesting: After the fermentation period, harvest the entire fermentation broth.

  • Solvent Extraction: Extract the whole broth with an equal volume of an organic solvent such as butanol or ethyl acetate. Agitate the mixture vigorously for 2 hours.

  • Phase Separation: Separate the organic phase from the aqueous phase by centrifugation at 9000 rpm for 20 minutes.

  • Concentration: Concentrate the organic phase under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Protocol 3: Bioassay-Guided Fractionation
  • Initial Bioassay: Test the crude extract for its biological activity using the desired bioassay (e.g., antibacterial assay against S. aureus).

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Dissolve the active crude extract in a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to MPLC on a reversed-phase column (e.g., C18).

    • Elute the compounds using a stepwise or linear gradient of solvents, typically a water/methanol or water/acetonitrile system.

    • Collect the eluate in fractions.

  • Fraction Bioassay: Test each fraction for its biological activity. Pool the active fractions.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the active fractions using preparative or semi-preparative reversed-phase HPLC.

    • Use a suitable column (e.g., C18) and a gradient elution method with solvents like acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260-298 nm).

  • Isolation of Pure Compounds: Collect the peaks corresponding to the active compounds.

  • Purity Confirmation: Confirm the purity of the isolated compounds using analytical HPLC.

  • Structure Elucidation: Elucidate the structure of the purified geninthiocins using spectroscopic techniques such as NMR (1D and 2D) and mass spectrometry (ESI-HRMS).

Protocol 4: Antibacterial Bioassay (Broth Microdilution Method)
  • Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the crude extract, fractions, or pure compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the sample that completely inhibits the visible growth of the bacterium.

III. Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of geninthiocins.

Bioassay_Guided_Fractionation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_analysis Analysis Fermentation Streptomyces sp. Fermentation Extraction Solvent Extraction (e.g., Butanol) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Bioassay1 Initial Bioassay (e.g., Antibacterial) CrudeExtract->Bioassay1 MPLC MPLC Fractionation Bioassay1->MPLC Active Fractions Collected Fractions MPLC->Fractions Bioassay2 Fraction Bioassay Fractions->Bioassay2 ActiveFractions Active Fractions Bioassay2->ActiveFractions Active HPLC Preparative HPLC ActiveFractions->HPLC PureCompounds Isolated Geninthiocins HPLC->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation Thiopeptide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis cluster_cellular_effects Potential Host Cellular Effects (based on related thiopeptides) Thiopeptides Thiopeptide Antibiotics (e.g., Geninthiocins) GTPase_Region GTPase-Associated Region Thiopeptides->GTPase_Region Binds to EFTu Elongation Factor Tu (EF-Tu) Thiopeptides->EFTu Binds to Autophagy Induction of Autophagy (e.g., in macrophages) Thiopeptides->Autophagy Potential Effect FOXM1 Inhibition of FOXM1 Transcription Factor Thiopeptides->FOXM1 Potential Effect Apoptosis Induction of Apoptosis Thiopeptides->Apoptosis Potential Effect Ribosome Ribosome (70S) L11 L11 Protein Protein_Synthesis Protein Synthesis GTPase_Region->Protein_Synthesis Blocks Factor Binding EFTu->Protein_Synthesis Prevents tRNA Delivery Inhibition Inhibition

References

Application Note: Enantioselective GC-MS Analysis of Geninthiocin Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a member of the thiopeptide class of antibiotics, exhibits potent antimicrobial activity. The stereochemistry of its constituent amino acids is crucial for its biological function. This application note provides a detailed protocol for the enantioselective analysis of the amino acid composition of this compound using gas chromatography-mass spectrometry (GC-MS). The described methodology involves the acid hydrolysis of the thiopeptide, followed by derivatization of the resulting amino acids to enable chiral separation on a specialized GC column. This method allows for the determination of the absolute configuration and the relative abundance of each amino acid, providing critical data for quality control, synthetic efforts, and structure-activity relationship studies.

Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic core rich in sulfur-containing heterocycles.[1][2] The complex architecture and the presence of non-proteinogenic and D-amino acids contribute to their potent biological activities against various pathogens.[3][4][5] Ala-geninthiocin, a notable member of this family, has demonstrated significant activity against Gram-positive bacteria.

The determination of the stereochemistry of the amino acid residues within this compound is fundamental to understanding its three-dimensional structure and mechanism of action. Enantioselective gas chromatography-mass spectrometry (GC-MS) is a powerful and sensitive technique for this purpose. The method relies on the separation of chiral amino acids, following their conversion to volatile diastereomeric derivatives, on a chiral stationary phase. This application note presents a comprehensive protocol for the enantioselective GC-MS analysis of the amino acid composition of this compound.

Experimental Protocols

Hydrolysis of this compound

The first step in the analysis is the complete hydrolysis of the peptide bonds to release the individual amino acid residues.

Materials:

  • This compound sample (lyophilized)

  • 6 M Hydrochloric acid (HCl)

  • Pyrex hydrolysis tubes

  • Vacuum pump

  • Heating block or oven

  • Nitrogen gas supply

  • Lyophilizer or centrifugal evaporator

Protocol:

  • Accurately weigh approximately 1 mg of the lyophilized this compound sample into a clean Pyrex hydrolysis tube.

  • Add 1 mL of 6 M HCl to the tube.

  • Freeze the sample in liquid nitrogen and apply a vacuum to the tube.

  • Seal the tube under vacuum using a torch.

  • Place the sealed tube in a heating block or oven set at 110°C for 24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Carefully open the tube and transfer the hydrolysate to a clean vial.

  • Dry the hydrolysate completely under a stream of nitrogen gas or using a lyophilizer.

  • Re-dissolve the residue in 1 mL of ultrapure water and dry again to ensure complete removal of HCl.

Derivatization of Amino Acids

The hydrolyzed amino acids must be derivatized to increase their volatility for GC analysis. A two-step derivatization process involving esterification followed by acylation is commonly employed.

Materials:

  • Dried amino acid hydrolysate

  • 3 N Methanolic HCl

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂)

  • Heating block

  • Nitrogen gas supply

Protocol:

  • Esterification: To the dried hydrolysate, add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes. Cool the vial and evaporate the solvent under a gentle stream of nitrogen.

  • Acylation: To the dried residue from the esterification step, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes.

  • Cool the sample and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final derivative in a suitable solvent (e.g., dichloromethane or hexane) for GC-MS analysis.

Enantioselective GC-MS Analysis

The derivatized amino acids are separated and detected using a gas chromatograph coupled with a mass spectrometer. A chiral column is essential for the separation of the D- and L-enantiomers.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 4°C/min to 120°C

    • Ramp 2: 10°C/min to 220°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The absolute configuration of each amino acid is determined by comparing the retention times of the peaks in the sample chromatogram with those of D- and L-amino acid standards derivatized and analyzed under the same conditions. The relative abundance of each enantiomer can be calculated from the peak areas.

Table 1: Illustrative Quantitative Amino Acid Analysis of this compound. (Note: The following data is for illustrative purposes only and represents a hypothetical composition of this compound.)

Amino AcidEnantiomerRetention Time (min)Peak AreaRelative Abundance (%)
AlanineL-Ala12.5150,00098.7
D-Ala12.82,0001.3
ValineL-Val15.2120,00099.2
D-Val15.51,0000.8
ThreonineL-Thr18.195,00099.5
D-Thr18.45000.5
CysteineL-Cys20.380,000100
D-Cys--0
ProlineL-Pro22.5110,00099.1
D-Pro22.91,0000.9

Visualizations

This compound Biosynthesis Pathway

Thiopeptide antibiotics like this compound are synthesized through a ribosomal pathway followed by extensive post-translational modifications. The process begins with the ribosomal synthesis of a precursor peptide, which is then modified by a series of enzymes to introduce thiazole and oxazole rings, dehydrations, and macrocyclization to form the mature antibiotic.

geninthiocin_biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Precursor_Peptide Precursor Peptide (Leader + Core) Modified_Peptide Modified Peptide (Heterocyclization, Dehydration) Precursor_Peptide->Modified_Peptide Modification Enzymes Mature_this compound Mature this compound (Macrocyclization) Modified_Peptide->Mature_this compound Cyclase

Caption: Conceptual workflow of this compound biosynthesis.

Experimental Workflow for Enantioselective GC-MS Analysis

The analytical workflow encompasses sample preparation, including hydrolysis and derivatization, followed by instrumental analysis and data processing.

gcms_workflow Start This compound Sample Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization (Esterification + Acylation) Hydrolysis->Derivatization GCMS Enantioselective GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak Integration, Enantiomer Identification) GCMS->Data_Analysis End Results (Amino Acid Composition, Enantiomeric Ratio) Data_Analysis->End

Caption: Experimental workflow for amino acid analysis.

Conclusion

This application note provides a detailed and robust protocol for the enantioselective GC-MS analysis of the amino acid composition of the thiopeptide antibiotic this compound. The described methods for hydrolysis, derivatization, and GC-MS analysis are essential for the structural elucidation and quality control of this important class of natural products. The ability to accurately determine the stereochemistry of the constituent amino acids is critical for advancing the development of this compound and other thiopeptides as potential therapeutic agents.

References

Application Notes and Protocols for Evaluating the Antiviral Efficacy of Geninthiocin using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geninthiocin, a cyclic thiopeptide antibiotic isolated from Streptomyces sp., has demonstrated significant antiviral properties, particularly against influenza A viruses.[1][2] This document provides detailed application notes and protocols for utilizing a plaque reduction assay (PRA) to quantify the in vitro antiviral efficacy of this compound and its derivatives. The plaque reduction assay is a gold-standard virological method used to determine the titer of a virus and to assess the inhibitory effects of antiviral compounds.[1][3][4] The principle of the assay lies in the ability of an antiviral agent to reduce the number of plaques—localized areas of cell death caused by viral infection—in a cell monolayer.

Data Presentation: Antiviral Activity of this compound Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC50) values of various this compound derivatives against Influenza A virus. This data provides a baseline for the expected potency of these compounds and can guide concentration selection in a plaque reduction assay.

CompoundVirus StrainIC50 (µM)Reference
This compound AInfluenza A Virus7.3
This compound BInfluenza A Virus18.3
This compound EInfluenza A Virus28.7
Val-geninthiocinInfluenza A Virus15.3

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Method)

Before assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration (CC50) on the host cell line to ensure that the observed plaque reduction is due to specific antiviral activity and not cell death caused by the compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 3 x 10^5 cells/mL in DMEM with 10% FBS and incubate overnight at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions. Include a "no drug" control.

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the plaque assay).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control and determine the CC50 value using non-linear regression.

Protocol 2: Plaque Reduction Assay for this compound

This protocol details the steps to evaluate the antiviral efficacy of this compound against influenza A virus.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Influenza A virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or low melting point agarose)

  • Trypsin-TPCK (for influenza virus activation)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

  • 12-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight (approximately 3 x 10^5 cells/well). Incubate at 37°C with 5% CO₂.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium (DMEM, 1% BSA, and Trypsin-TPCK). The highest concentration should be below the determined CC50.

    • Dilute the influenza virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • In separate tubes, mix the diluted virus with each concentration of this compound (and a "no drug" virus control) and incubate for 1 hour at 37°C.

    • Add 200 µL of the virus-compound mixture to each well.

    • Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution and prevent the monolayer from drying out.

  • Overlay:

    • After the adsorption period, carefully aspirate the virus inoculum.

    • Gently add 2 mL of the overlay medium containing the corresponding concentration of this compound to each well. For the virus control wells, add an overlay medium without the compound.

    • Let the overlay solidify at room temperature if using agarose.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula:

      • % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) * 100

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_vis Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed MDCK Cells in 12-well plates wash_cells Wash cell monolayer cell_seeding->wash_cells compound_prep Prepare this compound serial dilutions pre_incubation Pre-incubate Virus + this compound compound_prep->pre_incubation virus_prep Prepare Influenza A virus dilution virus_prep->pre_incubation infection Infect cells with Virus-Compound mixture wash_cells->infection pre_incubation->infection adsorption Adsorption Phase (1-2h at 37°C) infection->adsorption overlay Aspirate inoculum & Add semi-solid overlay with this compound adsorption->overlay incubation Incubate for 48-72h overlay->incubation fixation Fix cells with Formalin incubation->fixation staining Stain with Crystal Violet fixation->staining plaque_counting Count Plaques staining->plaque_counting calculation Calculate % Plaque Reduction plaque_counting->calculation ic50 Determine IC50 calculation->ic50

Caption: Plaque Reduction Assay Workflow for this compound.

Hypothetical Antiviral Mechanism of Action

While the precise antiviral mechanism of this compound is not fully elucidated, as a peptide-like molecule, it may interfere with several stages of the viral life cycle. The following diagram illustrates potential targets for an antiviral peptide against an enveloped virus like influenza.

G cluster_virus Influenza Virus cluster_cell Host Cell virus Virion ha Hemagglutinin (HA) virus->ha na Neuraminidase (NA) virus->na rna Viral RNA virus->rna receptor Sialic Acid Receptor ha->receptor 1. Attachment nucleus Nucleus rna->nucleus 4. Replication & Transcription endosome Endosome receptor->endosome 2. Endocytosis endosome->rna 3. Uncoating & RNA Release ribosome Ribosome nucleus->ribosome 5. Translation of Viral Proteins budding Budding Progeny Virion ribosome->budding 6. Assembly budding->na 7. Release This compound This compound This compound->ha Inhibition of Attachment? This compound->endosome Inhibition of Fusion/Uncoating? This compound->nucleus Inhibition of Replication?

Caption: Potential Influenza Life Cycle Inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Geninthiocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of the thiopeptide antibiotic, geninthiocin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound fermentation, purification, and handling.

1. Fermentation Issues

Problem Potential Cause Recommended Solution
Low this compound Titer Suboptimal media components.Screen different carbon and nitrogen sources. Soy meal and glucose have been used successfully.[1] Consider precursor supplementation (e.g., amino acids relevant to the this compound backbone).
Inadequate aeration and agitation.Optimize the dissolved oxygen (DO) level and agitation speed. Insufficient oxygen can limit secondary metabolite production in Streptomyces.
Incorrect pH of the fermentation broth.The optimal pH for Streptomyces fermentation is typically near neutral (pH 7.0-7.2).[1] Monitor and control the pH throughout the fermentation process.
Non-optimal fermentation temperature.The optimal temperature for growth and production may differ. For many Streptomyces species, a temperature of 28-30°C is suitable.[1]
Inoculum quality or size.Ensure the inoculum is in the late logarithmic growth phase. An inoculum size of 5-10% (v/v) is a common starting point.[1]
Foaming in the Bioreactor High protein content in the medium (e.g., soy meal).Add antifoaming agents (e.g., silicone-based) as needed. Excessive foaming can lead to contamination and loss of culture volume.
Batch-to-Batch Inconsistency Variability in raw materials or inoculum preparation.Standardize all raw material sources and establish a consistent protocol for inoculum development.

2. Purification Challenges

Problem Potential Cause Recommended Solution
Poor Recovery After Extraction Inefficient cell lysis or product extraction.Optimize the solvent extraction method. Ethyl acetate is a commonly used solvent for extracting thiopeptides from the fermentation broth.[2]
This compound degradation.Thiopeptides can be sensitive to extreme pH and high temperatures. Maintain a neutral pH and use lower temperatures during extraction and subsequent purification steps.
Co-elution of Impurities during Chromatography Similar physicochemical properties of impurities and this compound.Employ a multi-step purification strategy. A combination of Medium-Pressure Liquid Chromatography (MPLC) with a C18 stationary phase followed by High-Performance Liquid Chromatography (HPLC) can be effective.
Inappropriate column chemistry or gradient.Screen different HPLC columns (e.g., C8, C18, Phenyl-Hexyl) and optimize the mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid).
Low Purity in Final Product Presence of closely related this compound analogs.High-resolution HPLC is crucial for separating structurally similar analogs. Fine-tune the elution gradient to improve peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation medium for this compound production by Streptomyces sp.?

A common medium is GYM broth, which contains glucose, yeast extract, and malt extract, supplemented with CaCO3 to buffer the pH. For larger-scale production, a medium containing glucose and soy meal has also been reported.

Q2: What are the key parameters to monitor and control during fermentation?

Key parameters include pH, temperature, dissolved oxygen, and agitation rate. For Streptomyces, maintaining a pH around 7.2 and a temperature of 30°C is a good starting point.

Q3: How can I quantify the concentration of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound. A C18 column with a gradient of acetonitrile in water is typically used.

Q4: What are the known stability issues with this compound?

While specific data for this compound is limited, thiopeptide antibiotics, in general, can be susceptible to degradation at non-neutral pH and elevated temperatures. It is advisable to store purified this compound at low temperatures (e.g., -20°C) and in a neutral buffer.

Q5: Are there any known biosynthetic precursors that can be fed to the culture to improve yield?

The biosynthesis of this compound involves the post-translational modification of a precursor peptide. Supplementing the fermentation medium with the constituent amino acids of this precursor peptide may enhance the yield.

Experimental Protocols

1. Fermentation of Streptomyces sp. for this compound Production

This protocol is based on the production of Ala-geninthiocin from Streptomyces sp. ICN19.

  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 100 mL of GYM broth (glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO3 2 g/L, pH 7.2) with a well-sporulated mycelial plug of Streptomyces sp.

    • Incubate at 30°C on a rotary shaker for 7 days.

  • Production Fermentation:

    • Transfer 5% (v/v) of the seed culture to the production medium. A suitable production medium contains glucose (15 g/L) and soy meal.

    • Maintain the fermentation at 30°C with agitation.

    • Monitor the production of this compound by HPLC analysis of culture extracts at regular intervals.

2. Purification of this compound

This multi-step protocol is adapted from the purification of Ala-geninthiocin.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelium with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Redissolve the crude extract in a suitable solvent (e.g., methanol/water).

    • Load the sample onto a C18 MPLC column.

    • Elute with a gradient of increasing methanol in water.

    • Collect fractions and analyze by HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the this compound-containing fractions from MPLC and concentrate.

    • Purify the concentrated sample using a preparative C18 HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Visualizations

Geninthiocin_Biosynthesis_Pathway cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification Precursor_Peptide Precursor Peptide (genA) Cyclodehydratase Cyclodehydratase (genD-like) Precursor_Peptide->Cyclodehydratase Formation of thiazoline rings Dehydrogenase Dehydrogenase (genB-like) Cyclodehydratase->Dehydrogenase Oxidation to thiazole rings Leader_Peptidase Leader Peptidase (genF-like) Dehydrogenase->Leader_Peptidase Cleavage of leader peptide Methyltransferase Methyltransferase (genM-like) Leader_Peptidase->Methyltransferase Methylation Hydroxylase Hydroxylase (genH-like) Methyltransferase->Hydroxylase Hydroxylation Mature_this compound Mature this compound Hydroxylase->Mature_this compound Final maturation

Caption: Proposed biosynthetic pathway of this compound.

Geninthiocin_Production_Workflow Inoculum Inoculum Development (Streptomyces sp.) Fermentation Large-Scale Fermentation (Bioreactor) Inoculum->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction MPLC MPLC Purification (C18 Column) Extraction->MPLC HPLC HPLC Purification (Preparative C18) MPLC->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: General workflow for this compound production and purification.

Troubleshooting_Logic Start Low this compound Yield Check_Fermentation Review Fermentation Parameters (pH, Temp, DO, Media) Start->Check_Fermentation Check_Purification Evaluate Purification Efficiency (Extraction, Chromatography) Start->Check_Purification Optimize_Fermentation Optimize Media and Growth Conditions Check_Fermentation->Optimize_Fermentation Optimize_Purification Optimize Extraction and Chromatography Methods Check_Purification->Optimize_Purification Re-evaluate Re-evaluate Yield Optimize_Fermentation->Re-evaluate Optimize_Purification->Re-evaluate

Caption: Logical troubleshooting flow for low this compound yield.

References

Geninthiocin Bioactivity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the bioactivity of geninthiocin and related thiopeptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiopeptide antibiotic produced by Streptomyces species. Like other thiopeptides, its primary mechanism of action is the inhibition of bacterial protein synthesis. Thiopeptides typically bind to the bacterial ribosome, interfering with the function of elongation factors and preventing the translocation of tRNA, which halts peptide chain elongation.

Q2: What is the known spectrum of activity for this compound?

This compound and its analogs are primarily known for their potent activity against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Certain analogs have also demonstrated antiviral activity against influenza A virus and cytotoxic effects against human lung carcinoma cells.

Q3: Are all this compound analogs biologically active?

No. The biological activity of this compound is highly dependent on its chemical structure, particularly the tail moiety. This compound A, which has a -Dha-Dha-NH2 tail, exhibits potent antibacterial activity. In contrast, geninthiocins C and D, which have different tail structures (-Dha-Ala-NH2 and -NH2 respectively), show no antibacterial activity, indicating the tail region is critical for its function.

Q4: What are the main challenges in working with this compound and other thiopeptides?

The most significant challenge is poor aqueous solubility. This characteristic complicates in vitro assays, limits formulation options for in vivo studies, and has historically hindered the clinical development of thiopeptides. Another challenge can be the development of bacterial resistance, often through mutations in ribosomal proteins.

Troubleshooting Guide

Problem Encountered Possible Cause Suggested Solution
Precipitation of this compound in Aqueous Buffer Low intrinsic water solubility of the thiopeptide scaffold.1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, DMF). 2. For assays, perform serial dilutions to minimize the final solvent concentration. 3. Consider formulating the compound using solubility enhancers like cyclodextrins or developing nanoparticle-based delivery systems. 4. Synthesize or isolate analogs with modified functional groups to improve solubility (e.g., addition of ionizable groups).
Loss of Antibacterial Activity 1. Degradation of the compound. 2. Modification of a critical functional group, such as the tail moiety. 3. Development of resistance in the target bacterial strain.1. Store stock solutions at -20°C or -80°C and protect from light. 2. Verify the structural integrity of your sample using LC-MS or NMR. 3. Sequence the ribosomal protein L11 (rplK) gene in the resistant strain to check for mutations. 4. Test the compound in combination with other antibiotics to look for synergistic effects that can overcome resistance.
Inconsistent MIC (Minimum Inhibitory Concentration) Results 1. Compound precipitation at higher concentrations. 2. Binding of the compound to plasticware. 3. Variability in bacterial inoculum size.1. Visually inspect assay plates for precipitation. 2. Use low-binding microplates. 3. Standardize the bacterial inoculum preparation carefully (e.g., using a spectrophotometer to measure optical density).

Strategies to Enhance Bioactivity

Structural Modification

Q: How can the structure of this compound be modified to improve its activity?

The primary strategy is to modify the peptide tail, which is known to be critical for its bioactivity. Bioengineering the producing organism's biosynthetic pathway or using semi-synthetic chemical modifications are advanced approaches. For example, introducing fluorine atoms or modifying the quinaldic acid moiety in other thiopeptides has been shown to improve both bioactivity and water solubility.

Table 1: Bioactivity of Selected this compound Analogs

CompoundKey Structural FeatureAntibacterial Activity (Gram-positive)Antiviral Activity (Influenza A) IC₅₀Cytotoxicity (A549 Lung Cancer) IC₅₀
This compound A -Dha-Dha-NH₂ tailPotent7.3 µMData not available
This compound B Modified macrocycleModerate18.3 µMData not available
This compound C -Dha-Ala-NH₂ tailInactiveData not availableData not available
This compound D -NH₂ tailInactiveData not availableData not available
This compound E Modified macrocycleData not available28.7 µMData not available
Val-geninthiocin Modified macrocycleModerate15.3 µMData not available
Ala-geninthiocin Modified macrocyclePotentData not available6 nM

Dha = Dehydroalanine

cluster_0 Structure-Activity Relationship Logic A This compound Core Tail_A Tail Moiety (-Dha-Dha-NH2) A->Tail_A + Tail_CD Modified Tail (-Dha-Ala-NH2 or -NH2) A->Tail_CD + Active Potent Antibacterial Activity Tail_A->Active leads to Inactive No Antibacterial Activity Tail_CD->Inactive leads to

Caption: Logical flow of this compound's structure-activity relationship.

Synergistic Combination Therapy

Q: Can this compound be combined with other drugs to increase its effectiveness?

Yes, this is a highly promising strategy. Combining a thiopeptide with a conventional antibiotic can lead to a synergistic effect, where the combined activity is greater than the sum of their individual activities. This can help overcome resistance, reduce the required therapeutic dose, and broaden the spectrum of activity. For example, the thiopeptide micrococcin P1 has shown strong synergy with rifampicin against MRSA.

Q: How do I screen for synergistic interactions?

A checkerboard assay is the standard method. This involves preparing a matrix of twofold dilutions of both this compound and a second test antibiotic in a 96-well plate. The effect on bacterial growth is measured, and a Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

cluster_1 Synergy Screening Workflow P1 Select this compound and Partner Antibiotics P2 Prepare 2D Serial Dilutions (Checkerboard Assay) P1->P2 P3 Inoculate with Target Bacterium P2->P3 P4 Incubate P3->P4 P5 Determine MIC of Each Drug Alone and in Combination P4->P5 P6 Calculate FIC Index P5->P6 P7 Interpret Results P6->P7 P8 Synergy (FIC ≤ 0.5) P7->P8 FIC ≤ 0.5 P9 Additive/Indifferent P7->P9 0.5 < FIC ≤ 4 P10 Antagonism (FIC > 4) P7->P10 FIC > 4

Caption: Experimental workflow for a checkerboard synergy assay.

Advanced Formulation Strategies

Q: What formulation strategies can overcome the poor solubility of this compound?

To improve solubility and bioavailability, advanced drug delivery systems can be employed. These include:

  • Nanoparticle Encapsulation: Loading this compound into polymeric nanoparticles or liposomes can protect the drug from degradation and improve its solubility in aqueous environments.

  • Semi-Synthetic Analogs: As demonstrated by the clinical development of LFF571 from the thiopeptide GE2270A, chemical modification to create a more soluble semi-synthetic derivative is a viable, albeit resource-intensive, strategy.

Key Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the nature of the interaction between this compound and another antibiotic.

Methodology:

  • Preparation: Prepare stock solutions of this compound (Drug A) and the partner antibiotic (Drug B) in DMSO. Dilute further in culture medium (e.g., Mueller-Hinton Broth) to a working concentration of 4x the highest concentration to be tested.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of culture medium to all wells.

    • In column 1, add 50 µL of the 4x Drug A working solution to rows A-G.

    • Perform twofold serial dilutions (50 µL) of Drug A from column 1 to column 10. Discard the final 50 µL from column 10.

    • In row A, add 50 µL of the 4x Drug B working solution to columns 1-10.

    • Perform twofold serial dilutions (50 µL) of Drug B down rows A to G. Discard the final 50 µL from row G.

    • This creates a matrix of drug combinations. Wells in column 11 should contain only Drug A dilutions, and wells in row H should contain only Drug B dilutions. Well H12 serves as a growth control (no drug).

  • Inoculation: Add 100 µL of the standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to all wells. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC for each drug alone and for each combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FICₐ = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FICₑ = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FICₐ + FICₑ

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

cluster_2 Thiopeptide Mechanism & Resistance Pathway path This compound Enters Bacterium Binds to Ribosome (L11 Protein) Halts Protein Synthesis Bacterial Cell Death resistance Mutation in rplK gene (codes for L11 Protein) path:f2->resistance mutation point outcome Binding Prevented Resistance Emerges resistance->outcome

Caption: Simplified pathway of thiopeptide action and resistance.

reducing variability in geninthiocin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Geninthiocin Bioassay

Welcome to the Technical Support Center for the this compound bioassay. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a thiopeptide antibiotic that exhibits potent activity against Gram-positive bacteria.[1] Like other thiopeptides with similar macrocyclic structures, its mechanism of action is the inhibition of protein synthesis. It binds to the 50S ribosomal subunit, specifically at the interface of protein L11 and the 23S rRNA, which interferes with the function of translation factors like Elongation Factor G (EF-G).[2][3][4] This disruption ultimately halts protein production, leading to bacterial growth inhibition.

Q2: What is the most common method for a this compound bioassay?

A2: The most common and appropriate method for a this compound bioassay is the agar disk diffusion method, often referred to as the Kirby-Bauer test.[5] This method is well-suited for determining the susceptibility of bacteria to antibiotics by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Q3: Why am I seeing significant variability in my zone of inhibition measurements?

A3: Variability in zone of inhibition assays can stem from several factors, including inconsistencies in the preparation of the bacterial inoculum, variations in the agar medium (depth, pH), incubation conditions (temperature, time), and the diffusion properties of the antibiotic itself. Precise standardization of the experimental protocol is crucial for obtaining reproducible results.

Q4: What are the critical parameters to control in a this compound bioassay?

A4: To minimize variability, it is essential to strictly control the following parameters:

  • Inoculum Density: The concentration of the bacterial suspension must be standardized, typically to a 0.5 McFarland turbidity standard.

  • Agar Depth: The depth of the Mueller-Hinton agar should be uniform, ideally 4 mm.

  • pH of the Medium: The pH of the Mueller-Hinton agar should be between 7.2 and 7.4.

  • Incubation Temperature and Time: Consistent incubation temperature (typically 35-37°C) and duration (18-24 hours) are critical.

  • Antibiotic Disk Placement: Disks should be placed firmly on the agar surface and be evenly spaced.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Issue 1: Inconsistent or Irregular Zone of Inhibition
Possible Cause Recommended Solution
Uneven Inoculum Lawn Ensure the bacterial suspension is spread evenly across the entire agar surface. Use a sterile swab and rotate the plate during inoculation to achieve a uniform lawn.
Improper Disk Placement Apply antibiotic disks firmly to the agar surface to ensure complete contact. Do not move the disks once they have been placed.
Variations in Agar Depth Prepare agar plates with a consistent depth of 4 mm. Variations in depth will affect the diffusion of the antibiotic.
Contamination Use aseptic techniques throughout the procedure to prevent contamination from other microorganisms.
Issue 2: No Zone of Inhibition or Very Small Zones
Possible Cause Recommended Solution
Resistant Bacterial Strain The test organism may be resistant to this compound. Confirm the susceptibility of the strain using a known sensitive control strain.
Inoculum Too Dense An overly dense bacterial lawn can overwhelm the antibiotic, leading to smaller or absent zones. Standardize the inoculum to a 0.5 McFarland standard.
Inactive Antibiotic The this compound solution or disks may have degraded. Use a fresh preparation or a new batch of disks and store them under recommended conditions.
Incorrect Incubation Conditions Incubate plates at the optimal temperature for the test organism (typically 35-37°C). Suboptimal temperatures can slow bacterial growth and affect zone formation.
Issue 3: Excessively Large Zones of Inhibition
Possible Cause Recommended Solution
Inoculum Too Sparse A light bacterial lawn will be more easily inhibited by the antibiotic. Ensure the inoculum density matches a 0.5 McFarland standard.
Agar Too Shallow Agar depths of less than 4 mm can lead to larger zones of inhibition due to increased antibiotic diffusion.
Incorrect Antibiotic Concentration The concentration of this compound in the disk or solution may be too high. Verify the concentration of your working solutions.

Quantitative Data on Factors Affecting Variability

The following tables summarize the impact of key experimental parameters on the size of the zone of inhibition.

Table 1: Effect of Inoculum Density on Zone of Inhibition

Inoculum Density (McFarland Standard)Approximate CFU/mLAverage Zone of Inhibition (mm)
0.257.5 x 10⁷28
0.5 (Standard) 1.5 x 10⁸ 25
1.03.0 x 10⁸22
2.06.0 x 10⁸19

Note: Data are representative and will vary depending on the specific antibiotic and bacterial strain.

Table 2: Effect of Agar Depth on Zone of Inhibition

Agar Depth (mm)Average Zone of Inhibition (mm)
229
327
4 (Standard) 25
523
621

Note: Data are representative and will vary depending on the specific antibiotic and bacterial strain.

Table 3: Effect of Incubation Temperature on Zone of Inhibition

Incubation Temperature (°C)Average Zone of Inhibition (mm)
3027
3326
35-37 (Standard) 25
4023

Note: For some antibiotics, higher temperatures can lead to smaller zones, while for others the effect may be different. Data presented is a general trend.

Table 4: Effect of pH of the Medium on Zone of Inhibition

pH of Mueller-Hinton AgarAverage Zone of Inhibition (mm)
6.823
7.024
7.2-7.4 (Standard) 25
7.624
7.823

Note: The optimal pH for most antibiotics is within the 7.2-7.4 range. Deviations can alter the antibiotic's activity and the bacteria's growth rate.

Experimental Protocols

Detailed Methodology for this compound Bioassay (Kirby-Bauer Method)

This protocol is adapted from the standardized Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Test Organism: A pure culture of a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 25923) grown on a suitable agar medium.

  • Mueller-Hinton Agar (MHA) Plates: Poured to a uniform depth of 4 mm with a pH between 7.2 and 7.4.

  • This compound Disks: Paper disks impregnated with a known concentration of this compound.

  • 0.5 McFarland Turbidity Standard: For standardizing the inoculum density.

  • Sterile Saline or Tryptic Soy Broth (TSB).

  • Sterile Cotton Swabs.

  • Incubator: Set to 35-37°C.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the test organism from an 18-24 hour culture.

  • Transfer the colonies to a tube of sterile saline or TSB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

3. Inoculation of MHA Plates:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess liquid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate to create a uniform lawn. Rotate the plate approximately 60 degrees and repeat the streaking to ensure complete coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of Antibiotic Disks:

  • Using sterile forceps, place the this compound disks onto the inoculated agar surface.

  • Gently press each disk to ensure complete contact with the agar.

  • Disks should be spaced at least 24 mm apart from center to center.

5. Incubation:

  • Invert the plates and place them in an incubator at 35-37°C for 18-24 hours.

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints for the specific antibiotic and organism, if available. For novel compounds like this compound, the relative zone sizes can be used for comparative analysis.

Visualizations

This compound Mechanism of Action: Protein Synthesis Inhibition

Geninthiocin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_L11 Ribosomal Protein L11 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Facilitates 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Inhibition Inhibition This compound->Inhibition EFG Elongation Factor G (EF-G) EFG->50S_Subunit Binds during translocation Inhibition->EFG Blocks binding Inhibition->Protein_Synthesis Halts

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for this compound Bioassay

Bioassay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate (Create a uniform lawn) A->B C Apply this compound Disk B->C D Incubate at 35-37°C (18-24 hours) C->D E Measure Zone of Inhibition (mm) D->E F Analyze and Record Results E->F

Caption: A streamlined workflow for the this compound disk diffusion bioassay.

Troubleshooting Logic for Bioassay Variability

Troubleshooting_Logic Start High Variability in Results? Inoculum Check Inoculum Standardization (0.5 McFarland) Start->Inoculum Yes End Consistent Results Start->End No Agar Verify Agar Depth (4mm) and pH (7.2-7.4) Inoculum->Agar Incubation Confirm Incubation Temperature and Time Agar->Incubation Technique Review Inoculation and Disk Placement Technique Incubation->Technique Technique->End

Caption: A logical approach to troubleshooting sources of variability in the bioassay.

References

Technical Support Center: Investigating Mechanisms of Resistance to Geninthiocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the thiopeptide antibiotic, geninthiocin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a thiopeptide antibiotic, inhibits bacterial protein synthesis. It is believed to bind to the GTPase-associated region (GAR) on the bacterial ribosome.[1] This region is a complex of the 23S rRNA and ribosomal protein L11.[1][2][3] By binding to this site, this compound likely interferes with the function of elongation factors, such as EF-G, thereby stalling protein synthesis.[4]

Q2: What are the known mechanisms of resistance to thiopeptide antibiotics like this compound?

The primary mechanisms of resistance to thiopeptide antibiotics involve alterations in the drug's target site on the ribosome:

  • Mutations in the ribosomal protein L11: Changes in the amino acid sequence of the L11 protein, encoded by the rplK gene, can prevent effective binding of the antibiotic. For some monocyclic thiopeptides, mutation of the Proline at position 25 (P25) in L11 has been shown to be crucial for resistance.

  • Modifications of the 23S rRNA: Alterations in the nucleotide sequence of the 23S rRNA, particularly within the GAR, can reduce the binding affinity of thiopeptides. The adenine at position 1067 (A1067) in the 23S rRNA has been identified as a key nucleotide for thiopeptide binding.

Q3: My bacterial culture has developed resistance to this compound. How do I confirm the mechanism of resistance?

To confirm the mechanism of resistance, a combination of genetic and biochemical approaches is recommended. A typical workflow would involve:

  • Sequencing of the rplK gene and the 23S rRNA genes: This will identify any mutations in the primary targets of this compound.

  • Biochemical assays: In vitro protein synthesis assays using ribosomes isolated from both susceptible and resistant strains can confirm that the resistance is due to altered ribosome function.

  • Whole-genome sequencing: This can identify other potential resistance mechanisms, such as efflux pumps or drug-modifying enzymes, although these are less commonly reported for thiopeptides.

Q4: Are there any known cross-resistance patterns with other antibiotics for this compound-resistant strains?

Due to the specific binding site of thiopeptides, cross-resistance is most likely to be observed with other antibiotics that target the GAR of the ribosome. This includes other thiopeptide antibiotics like thiostrepton and micrococcin. Resistance is less likely to extend to antibiotics with different mechanisms of action, such as beta-lactams or fluoroquinolones. However, if resistance is mediated by a broad-spectrum efflux pump, wider cross-resistance could be possible.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Possible Cause Suggested Solution
Inoculum preparation issues Ensure the inoculum is standardized to the correct turbidity (e.g., 0.5 McFarland standard) to have a consistent starting bacterial concentration.
Media and incubation conditions Use the recommended growth medium (e.g., Mueller-Hinton Broth/Agar) and incubate at the optimal temperature and duration for the specific bacterial species. Ensure proper aeration for broth cultures.
This compound stability Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature, to prevent degradation.
Plate reading errors Read the MIC at the lowest concentration that completely inhibits visible growth. Use a consistent light source and background for reading. For ambiguous results, consider using a viability stain.
Problem 2: Failure to amplify the rplK or 23S rRNA genes via PCR.
Possible Cause Suggested Solution
Poor DNA quality Use a reliable DNA extraction kit and assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
Incorrect primer design Verify that the primers are specific to the target genes of the bacterial species being investigated. Check for potential primer-dimer formation or secondary structures.
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR. Adjust the extension time based on the expected amplicon size. Ensure the correct concentration of MgCl2 and dNTPs.
Presence of PCR inhibitors Dilute the DNA template to reduce the concentration of potential inhibitors. Consider using a DNA polymerase that is more resistant to inhibitors.
Problem 3: No difference in in vitro protein synthesis between ribosomes from susceptible and resistant strains.
Possible Cause Suggested Solution
Ribosome isolation and activity Ensure the isolated ribosomes are active by performing a control experiment without any antibiotic. Use fresh preparations for each assay.
Assay conditions Optimize the concentrations of all components in the in vitro translation system, including mRNA, tRNAs, and amino acids.
Resistance mechanism is not target-based If the genetic analysis also shows no target mutations, consider alternative resistance mechanisms such as drug efflux or enzymatic modification of this compound. Perform efflux pump inhibitor assays or search for potential modifying enzymes in the genome.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound

StrainRelevant GenotypeThis compound MIC (µg/mL)Thiostrepton MIC (µg/mL)Penicillin MIC (µg/mL)
Wild-Type (Susceptible)rplK wild-type, 23S rRNA wild-type0.1250.250.06
Resistant Mutant 1rplK (P25S mutation)8160.06
Resistant Mutant 223S rRNA (A1067G mutation)480.06
Resistant Mutant 3Efflux pump overexpression20.254

Note: These are example values and may not reflect actual experimental data.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Sequencing of the rplK and 23S rRNA Genes
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains using a commercial DNA extraction kit.

  • Primer Design: Design primers that specifically amplify the entire coding sequence of the rplK gene and the relevant regions of the 23S rRNA genes (specifically the domain II, which contains the GAR).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant strain to the sequences from the susceptible (wild-type) strain to identify any mutations.

Protocol 3: In Vitro Protein Synthesis Assay
  • Ribosome Isolation: Isolate 70S ribosomes from both susceptible and resistant bacterial strains by differential centrifugation of cell lysates.

  • Preparation of Translation Components: Prepare or obtain all necessary components for in vitro translation, including a suitable mRNA template (e.g., encoding luciferase), a mixture of tRNAs, amino acids (one of which is radiolabeled, e.g., [35S]-methionine), and an energy source (ATP and GTP).

  • Assay Setup: In a reaction tube, combine the isolated ribosomes, mRNA, tRNAs, amino acids, and the energy source. Add varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by scintillation counting after precipitation of the proteins.

  • Data Analysis: Compare the level of protein synthesis in the presence of this compound for ribosomes from the susceptible and resistant strains. A rightward shift in the dose-response curve for the resistant ribosomes indicates target-site resistance.

Mandatory Visualizations

Geninthiocin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_GAR GTPase-Associated Region (GAR) 50S_subunit 50S Subunit 30S_subunit 30S Subunit L11 L11 Protein 23S_rRNA 23S rRNA This compound This compound This compound->L11 This compound->23S_rRNA Inhibition Inhibition Elongation_Factors Elongation Factors (e.g., EF-G) Elongation_Factors->GAR_site Binds to GAR Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis GAR_site->Protein_Synthesis Enables translocation

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Ribosome_Binding Binds to Ribosomal GAR This compound->Ribosome_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibited Ribosome_Binding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death L11_Mutation Mutation in L11 Protein (rplK gene) L11_Mutation->Ribosome_Binding Prevents Binding rRNA_Modification Modification of 23S rRNA rRNA_Modification->Ribosome_Binding Prevents Binding

Caption: Overview of this compound resistance.

Experimental_Workflow Start Resistant Bacterial Isolate MIC_Testing 1. MIC Determination Start->MIC_Testing DNA_Extraction 2. Genomic DNA Extraction MIC_Testing->DNA_Extraction PCR 3. PCR of rplK and 23S rRNA genes DNA_Extraction->PCR Sequencing 4. DNA Sequencing PCR->Sequencing Sequence_Analysis 5. Sequence Analysis (Compare to Wild-Type) Sequencing->Sequence_Analysis Mutation_Found Mutation Identified Sequence_Analysis->Mutation_Found Yes No_Mutation No Target Mutation Sequence_Analysis->No_Mutation No Biochemical_Assay 6. In Vitro Translation Assay Mutation_Found->Biochemical_Assay Further_Investigation Investigate Other Mechanisms (e.g., Efflux Pumps) No_Mutation->Further_Investigation

References

preventing degradation of geninthiocin samples during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of geninthiocin samples to prevent degradation and ensure experimental integrity. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound is a thiopeptide antibiotic and should be stored at -20°C for long-term stability.[1] For short-term storage during experimental use, it is advisable to keep the compound on ice and minimize the time it spends at room temperature.

Q2: My this compound sample has changed color. Is it still usable?

A2: A change in color, such as yellowing, can be an indicator of degradation. Thiopeptide antibiotics can be susceptible to oxidation and other forms of chemical breakdown, which may result in colored impurities. It is highly recommended to assess the purity of the sample using an analytical technique like UPLC-MS before proceeding with any experiments.

Q3: I dissolved this compound in DMSO for my experiments. How should I store the stock solution?

A3: this compound is soluble in DMSO.[1] Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is best practice to use an aliquot only once and then discard any remainder to prevent the introduction of contaminants and moisture, which can accelerate degradation.

Q4: Is this compound sensitive to light?

Q5: Can I store my this compound samples in a standard laboratory freezer?

A5: A standard laboratory freezer set at -20°C is appropriate for the storage of this compound. Ensure the freezer maintains a stable temperature and is not subject to frequent temperature fluctuations. For critical long-term storage, a freezer with an alarm system is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Loss of biological activity in experiments Sample degradation due to improper storage (temperature, light, moisture).1. Verify storage conditions. Ensure the sample was consistently stored at -20°C and protected from light. 2. Assess the purity of the this compound stock using UPLC-MS to check for degradation products. 3. Prepare fresh solutions from a new, unopened vial of this compound.
Appearance of unexpected peaks in analytical chromatography (e.g., UPLC-MS) Chemical degradation of the this compound sample.1. Compare the chromatogram to a reference standard of freshly prepared this compound. 2. Consider potential degradation pathways such as oxidation, hydrolysis, or photodegradation. 3. Review handling procedures to identify any steps where the sample might have been exposed to harsh conditions (e.g., prolonged exposure to room temperature, light, or incompatible solvents).
Precipitate forms in the stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a degradation product. Analyze the supernatant for the concentration of this compound. 3. To prevent this, consider storing in smaller, single-use aliquots.
Inconsistent experimental results between different batches of this compound Batch-to-batch variability in purity or degradation of older batches.1. Always record the lot number of the this compound used. 2. When starting a new batch, perform a quality control check to compare its performance to the previous batch. 3. If significant differences are observed, analyze the purity of both batches by UPLC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • UPLC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Oxidation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in 50:50 ACN:water) to direct sunlight for 7 days. A control sample should be wrapped in foil and stored under the same conditions.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with mobile phase and analyze by UPLC-MS to identify and quantify degradation products.

Protocol 2: UPLC-MS Method for Purity Assessment of this compound

This method provides a general framework for the analysis of this compound purity. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the mass-to-charge ratio (m/z) corresponding to the protonated molecule of this compound and potential degradation products.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Heat Heat Acid/Base Acid/Base Oxidizing Agents Oxidizing Agents

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow Start This compound Sample Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Preparation Sample Preparation (Neutralization, Dilution) Stress->Preparation Analysis UPLC-MS Analysis Preparation->Analysis Data Data Analysis (Identify Degradants, Quantify Purity) Analysis->Data

Caption: Workflow for conducting a forced degradation study of this compound.

troubleshooting_logic Problem Inconsistent Experimental Results? Check_Storage Verify Storage Conditions (-20°C, Protected from Light) Problem->Check_Storage Yes Check_Handling Review Handling Procedures (Minimize time at RT, Avoid repeated freeze-thaw) Check_Storage->Check_Handling Analyze_Purity Assess Purity by UPLC-MS Check_Handling->Analyze_Purity Use_New_Sample Use a Fresh Sample Analyze_Purity->Use_New_Sample Degradation Detected

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

optimizing culture media for enhanced geninthiocin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing culture media for enhanced geninthiocin production.

Frequently Asked Questions (FAQs)

Q1: What is a general-purpose medium for initiating this compound production?

A1: A commonly used medium for the cultivation of Streptomyces species and production of thiopeptide antibiotics like this compound is the Glucose Yeast Malt Extract (GYM) broth. It provides a rich source of carbon, nitrogen, and essential minerals to support both growth and secondary metabolite production.

Q2: How do carbon and nitrogen sources in the culture medium influence this compound production?

A2: The type and concentration of carbon and nitrogen sources are critical factors that can significantly impact the yield of secondary metabolites such as this compound.[1]

  • Carbon: While glucose is a readily metabolizable carbon source that supports robust initial growth, high concentrations can sometimes repress the production of secondary metabolites in Streptomyces.[2] It is often beneficial to experiment with alternative or mixed carbon sources, such as starch or glycerol, which are metabolized more slowly and can trigger antibiotic production as the primary growth phase concludes.

  • Nitrogen: Organic nitrogen sources like yeast extract and peptone are generally preferred over inorganic sources for secondary metabolite production. The specific amino acids and peptides present in these complex sources can serve as precursors or signaling molecules for the this compound biosynthetic pathway. The carbon-to-nitrogen ratio is also a key parameter to optimize.

Q3: What is the typical timeline for this compound production in a batch culture?

A3: this compound is a secondary metabolite, meaning its production typically begins during the late exponential or stationary phase of bacterial growth.[3] For most Streptomyces fermentations, this can be anywhere from 3 to 10 days, depending on the specific strain and culture conditions.[4] It is advisable to monitor both biomass and product formation over a time course to determine the optimal harvest time for your specific process.

Q4: Can genetic instability in my Streptomyces strain affect this compound yield?

A4: Yes, genetic instability is a known issue in Streptomyces and can lead to a significant decrease or complete loss of secondary metabolite production.[2] This can be due to spontaneous deletions of the this compound biosynthetic gene cluster. To mitigate this, it is crucial to maintain well-characterized cryopreserved stocks of high-producing strains and to periodically re-streak for single colonies to select for those that retain the desired phenotype.

Troubleshooting Guides

Issue 1: Low or No this compound Yield Despite Good Cell Growth

This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is lagging.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Induction of Biosynthetic Pathway 1. Vary the Carbon Source: Replace or supplement glucose with a more slowly metabolized carbon source like soluble starch or glycerol. 2. Optimize Nitrogen Source: Test different organic nitrogen sources such as peptone, tryptone, or soy meal in place of or in combination with yeast extract. 3. Trace Metal Limitation: Ensure the medium contains adequate trace metals like iron, manganese, and zinc, as these are often cofactors for biosynthetic enzymes.Identification of a media composition that triggers a metabolic shift from growth to this compound production.
Repression by Readily Metabolized Nutrients 1. Fed-Batch Culture: Start with a lower concentration of glucose to support initial growth and then feed a limiting nutrient (e.g., glucose or a nitrogen source) at a controlled rate during the production phase.Sustained production of this compound by avoiding high concentrations of repressive nutrients.
Incorrect pH of the Culture Medium 1. Monitor and Control pH: Track the pH of the culture throughout the fermentation. The optimal pH for secondary metabolite production can differ from the optimal pH for growth. 2. Buffer the Medium: Incorporate buffers such as MOPS or MES into your medium to maintain a stable pH.Maintenance of a pH environment conducive to the activity of the this compound biosynthetic enzymes.
Issue 2: Inconsistent this compound Yields Between Batches

Batch-to-batch variability can hinder research and development efforts.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Inoculum 1. Standardize Inoculum Preparation: Always use a fresh, well-sporulated plate or a standardized cryopreserved stock to start your seed culture. Ensure the age and density of the seed culture are consistent for inoculating the production culture.Reduced variability in the initial growth phase, leading to more consistent production kinetics.
Variability in Media Preparation 1. Precise Component Measurement: Ensure all media components are weighed accurately and dissolved completely. 2. Consistent Sterilization: Use a consistent sterilization method (autoclaving time and temperature) to avoid degradation of heat-sensitive components.Uniform media composition across all batches, eliminating it as a source of variability.
Genetic Drift of the Production Strain 1. Re-isolate from Cryostock: If yields have been consistently declining over time, go back to an early, high-yielding cryopreserved stock and re-streak for single colonies.Restoration of the high-production phenotype by using a genetically stable starting culture.

Quantitative Data Summary

The following table summarizes the composition of a commonly used medium for Streptomyces cultivation and antibiotic production.

Component Concentration (g/L) Reference
Glucose4
Yeast Extract4
Malt Extract10
CaCO₃2
Distilled Water1 L
pH7.2

Experimental Protocols

Protocol 1: Cultivation of Streptomyces sp. for this compound Production

This protocol describes a general method for the cultivation of a this compound-producing Streptomyces strain in GYM broth.

Materials:

  • Streptomyces sp. strain capable of producing this compound

  • GYM agar plates

  • GYM broth (see table above for composition)

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Methodology:

  • Strain Activation: Streak a cryopreserved vial of the Streptomyces sp. strain onto a GYM agar plate. Incubate at 30°C for 5-7 days or until well-sporulated.

  • Inoculum Preparation (Seed Culture): Aseptically transfer a loopful of spores from the agar plate to a flask containing 50 mL of GYM broth. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a larger flask containing the desired volume of GYM broth with the seed culture to a final concentration of 5% (v/v).

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 7-10 days.

  • Monitoring: At regular intervals (e.g., every 24 hours), aseptically withdraw a sample to measure cell growth (e.g., by optical density at 600 nm or dry cell weight) and this compound production (e.g., by HPLC or bioassay).

  • Harvesting and Extraction: Once peak production is reached, harvest the culture. Separate the mycelium from the supernatant by centrifugation. This compound can then be extracted from the mycelium and/or supernatant using an appropriate organic solvent like ethyl acetate or methanol.

Visualizations

experimental_workflow strain_activation Strain Activation on GYM Agar seed_culture Inoculum Preparation (Seed Culture) strain_activation->seed_culture production_culture Production Culture in GYM Broth seed_culture->production_culture incubation Incubation with Shaking production_culture->incubation monitoring Monitoring (Growth & Production) incubation->monitoring harvesting Harvesting and Extraction incubation->harvesting monitoring->incubation analysis Analysis (HPLC, Bioassay) harvesting->analysis troubleshooting_workflow start Low or No this compound Yield check_growth Is cell growth (biomass) normal? start->check_growth optimize_media Optimize Media Composition (Carbon/Nitrogen Sources, Trace Metals) check_growth->optimize_media Yes troubleshoot_growth Troubleshoot Growth Issues (Inoculum, Media Prep, Contamination) check_growth->troubleshoot_growth No optimize_conditions Optimize Culture Conditions (pH, Temperature, Aeration) optimize_media->optimize_conditions check_strain Check Strain Stability (Re-isolate from cryostock) optimize_conditions->check_strain troubleshoot_growth->check_strain end Improved Yield check_strain->end thiopeptide_biosynthesis ribosome Ribosomal Synthesis precursor_peptide Precursor Peptide (Leader + Core) ribosome->precursor_peptide modifications Post-translational Modifications (Cyclodehydration, Dehydrogenation) precursor_peptide->modifications macrocyclization Macrocyclization modifications->macrocyclization mature_thiopeptide Mature this compound macrocyclization->mature_thiopeptide

References

Technical Support Center: Enhancing Geninthiocin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the genetic engineering of Streptomyces species to improve the yield of the thiopeptide antibiotic, geninthiocin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the genetic engineering of Streptomyces for increased this compound production.

IssuePossible CausesRecommended Actions
Low or No this compound Titer - Inactive or silent biosynthetic gene cluster (BGC).- Insufficient precursor supply.- Suboptimal fermentation conditions.- Replace the native promoter of the this compound BGC with a strong, constitutive promoter.- Overexpress key precursor biosynthesis genes.- Optimize media composition and culture conditions (pH, temperature, aeration).
Genetic Instability of Engineered Strain - Large genomic deletions or rearrangements.- Plasmid instability.- Use integrative vectors for stable chromosomal integration of engineered constructs.- Minimize the number of genetic modifications.- Screen for stable high-producing mutants.
Low Transformation Efficiency - Inefficient protoplast formation or regeneration.- Active restriction-modification systems.- Optimize protoplast preparation and regeneration protocols.- Use a methylation-deficient E. coli strain for plasmid propagation before transformation.
Unintended Metabolic Byproducts - Shifting of metabolic flux to competing pathways.- Knock out genes involved in the biosynthesis of major competing secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial strategy to activate a silent this compound biosynthetic gene cluster?

A1: A common and effective initial strategy is promoter replacement.[1] Replacing the native, often tightly regulated promoter of the this compound BGC with a well-characterized, strong constitutive promoter can lead to the robust expression of the entire pathway and subsequent production of the antibiotic.[1]

Q2: How can I enhance the supply of precursors for this compound biosynthesis?

A2: this compound is a thiopeptide antibiotic, and its biosynthesis relies on the availability of specific amino acid precursors.[2][3] To enhance precursor supply, you can overexpress genes involved in the biosynthesis of these amino acids. Additionally, optimizing the fermentation medium with supplements of the required amino acids can also boost production.

Q3: Is CRISPR-Cas9 a suitable tool for genetic engineering in this compound-producing Streptomyces?

Q4: What are some key regulatory genes that could be targeted to improve this compound yield?

A4: While specific regulators of the this compound BGC may need to be experimentally identified, global regulators of secondary metabolism in Streptomyces are excellent targets. Genes encoding repressors of antibiotic biosynthesis can be knocked out, while those encoding activators can be overexpressed to broadly enhance secondary metabolite production.

Quantitative Data on Yield Improvement

Disclaimer: Specific quantitative data for this compound yield improvement through genetic engineering is limited in publicly available literature. The following table presents representative data from studies on other secondary metabolites produced by Streptomyces, illustrating the potential impact of various genetic engineering strategies.

Genetic Engineering StrategyTarget MetaboliteHost StrainFold Increase in YieldReference
Precursor Pathway EngineeringFK506Streptomyces tsukubaensis~1.73
Gene Deletion (Competing Pathway)Milbemycins A3/A4Streptomyces bingchenggensis~1.74
Heterologous Expression & BGC DuplicationDaptomycinStreptomyces coelicolor~10
Promoter EngineeringOviedomycinStreptomyces antibioticus-

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of a Competing Pathway Gene

This protocol outlines the steps for deleting a gene involved in a competing secondary metabolite pathway to redirect metabolic flux towards this compound production.

Materials:

  • This compound-producing Streptomyces strain

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pCRISPomyces-2 plasmid

  • Oligonucleotides for sgRNA and homology arms

  • Appropriate antibiotics for selection

  • Standard molecular biology reagents and equipment

Methodology:

  • Design sgRNA and Homology Arms:

    • Design a 20-bp sgRNA targeting the gene to be deleted.

    • Design 1-kb upstream and downstream homology arms flanking the target gene.

  • Construct the Editing Plasmid:

    • Clone the sgRNA into the pCRISPomyces-2 vector.

    • Assemble the upstream and downstream homology arms into the sgRNA-containing pCRISPomyces-2 plasmid.

  • Plasmid Transfer into Streptomyces:

    • Transform the final plasmid into E. coli ET12567/pUZ8002.

    • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain.

  • Selection of Mutants:

    • Select for exconjugants on appropriate antibiotic-containing media.

    • Screen colonies by PCR to identify mutants with the desired gene deletion.

  • Curing of the Plasmid:

    • Subculture the mutant strain on non-selective media to facilitate the loss of the pCRISPomyces-2 plasmid.

    • Confirm plasmid loss by replica plating onto antibiotic-containing and non-selective media.

Protocol 2: Promoter Replacement for the this compound Biosynthetic Gene Cluster

This protocol describes the replacement of the native promoter of the this compound BGC with a strong constitutive promoter to enhance its expression.

Materials:

  • This compound-producing Streptomyces strain

  • E. coli S17-1

  • Integrative plasmid (e.g., pSET152-based) containing a strong constitutive promoter (e.g., ermEp*)

  • Homology arms flanking the native promoter of the this compound BGC

  • Appropriate antibiotics for selection

Methodology:

  • Construct the Promoter Replacement Plasmid:

    • Clone the upstream and downstream homology arms flanking the native promoter into the integrative plasmid.

    • Insert the strong constitutive promoter between the two homology arms.

  • Plasmid Transfer into Streptomyces:

    • Transform the final plasmid into E. coli S17-1.

    • Perform intergeneric conjugation with the this compound-producing Streptomyces strain.

  • Selection of Integrants:

    • Select for exconjugants that have integrated the plasmid into the chromosome via single-crossover homologous recombination.

  • Screening for Double-Crossover Events:

    • Subculture the single-crossover integrants on non-selective media to promote the second crossover event, leading to the excision of the plasmid and replacement of the native promoter.

    • Screen for colonies that have lost the antibiotic resistance marker of the plasmid, indicating a double-crossover event.

  • Verification of Promoter Replacement:

    • Confirm the promoter replacement in the selected colonies by PCR and DNA sequencing.

Visualizations

signaling_pathway cluster_precursors Precursor Biosynthesis cluster_regulation Regulation cluster_biosynthesis This compound Biosynthesis AminoAcids Amino Acids (e.g., Cys, Ser, Thr) PrecursorPeptide Precursor Peptide AminoAcids->PrecursorPeptide Ribosomal Synthesis GlobalRegulator Global Regulator (e.g., AfsR) PathwaySpecificRegulator Pathway-Specific Regulator GlobalRegulator->PathwaySpecificRegulator Activation GenBGC gen Biosynthetic Gene Cluster (BGC) PathwaySpecificRegulator->GenBGC Transcription GenBGC->PrecursorPeptide Translation ModifiedPeptide Post-translationally Modified Peptide PrecursorPeptide->ModifiedPeptide Modification Enzymes This compound This compound ModifiedPeptide->this compound Final Processing troubleshooting_workflow Start Low this compound Yield CheckBGC Is the gen BGC expressed? Start->CheckBGC CheckPrecursors Are precursor levels sufficient? CheckBGC->CheckPrecursors Yes PromoterEng Promoter Engineering CheckBGC->PromoterEng No CheckStability Is the strain genetically stable? CheckPrecursors->CheckStability Yes PrecursorEng Precursor Pathway Engineering CheckPrecursors->PrecursorEng No StrainScreening Strain Re-isolation/ Screening CheckStability->StrainScreening No End Improved Yield CheckStability->End Yes PromoterEng->End PrecursorEng->End StrainScreening->End experimental_workflow cluster_design 1. Design cluster_construct 2. Construction cluster_transfer 3. Transfer cluster_selection 4. Selection & Verification Design_sgRNA Design sgRNA Clone_sgRNA Clone sgRNA into pCRISPomyces-2 Design_sgRNA->Clone_sgRNA Design_HA Design Homology Arms Assemble_HA Assemble Homology Arms into Plasmid Design_HA->Assemble_HA Clone_sgRNA->Assemble_HA Transform_Ecoli Transform E. coli Assemble_HA->Transform_Ecoli Conjugation Conjugate into Streptomyces Transform_Ecoli->Conjugation Select_Mutants Select Exconjugants Conjugation->Select_Mutants Screen_PCR Screen by PCR Select_Mutants->Screen_PCR Cure_Plasmid Cure Plasmid Screen_PCR->Cure_Plasmid Verify_KO Verify Knockout Cure_Plasmid->Verify_KO

References

dealing with co-eluting impurities during geninthiocin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting impurities during the purification of geninthiocin.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting impurities encountered during this compound purification?

A1: During the purification of this compound, a thiopeptide antibiotic produced by marine Streptomyces species, several structurally related analogs are often co-produced and can co-elute. The most common impurities include Ala-geninthiocin, Val-geninthiocin, this compound C, and this compound D.[1][2] Another potential impurity that has been co-isolated is staurosporine.[1][2] These analogs typically differ by only one or a few amino acid residues in the peptide side chain, leading to similar physicochemical properties and making their separation challenging.[3]

Q2: What is the general workflow for purifying this compound and removing co-eluting impurities?

A2: A typical purification workflow for this compound involves initial extraction from the fermentation broth followed by one or more chromatographic steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separating this compound from its closely related analogs. The general workflow can be summarized as follows:

  • Crude Extraction: Extraction of the fermentation broth with an organic solvent like ethyl acetate.

  • Initial Cleanup: A preliminary separation step, such as solid-phase extraction (SPE) or flash chromatography, to remove highly dissimilar impurities.

  • RP-HPLC Purification: One or more rounds of preparative or semi-preparative RP-HPLC to separate this compound from its co-eluting analogs.

  • Purity Analysis: Analytical RP-HPLC to assess the purity of the collected fractions.

  • Structure Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the final product.

Q3: Why do this compound and its analogs co-elute during chromatography?

A3: this compound and its analogs, such as Ala-geninthiocin and Val-geninthiocin, are structurally very similar. They share the same macrocyclic core and differ only in the amino acid composition of their tail moieties. For instance, this compound A possesses a -Dha-Dha-NH2 tail, while this compound C has a -Dha-Ala-NH2 tail. These minor differences in structure result in very similar hydrophobicity and polarity, leading to close or overlapping elution profiles in reversed-phase chromatography.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides specific troubleshooting advice for resolving co-eluting impurities during the RP-HPLC purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor resolution between this compound and its analogs (e.g., Ala-geninthiocin, Val-geninthiocin). The HPLC method is not optimized for separating structurally similar peptides.1. Optimize the Gradient: Employ a shallower gradient around the elution time of the target compounds. A slow, linear gradient increases the interaction time with the stationary phase and can improve separation. 2. Change the Organic Modifier: If using acetonitrile, try switching to or adding methanol or isopropanol to the mobile phase. Different organic solvents can alter the selectivity of the separation. 3. Adjust the Mobile Phase pH: Modify the pH of the mobile phase. For peptides, small changes in pH can alter the ionization state of acidic and basic residues, leading to changes in retention and selectivity. 4. Vary the Column Temperature: Increasing the column temperature can improve peak shape and alter selectivity. Experiment with temperatures in the range of 30-60°C.
Peaks for this compound and impurities are broad. Sub-optimal mobile phase conditions or secondary interactions with the stationary phase.1. Adjust the Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%). TFA helps to sharpen peaks by minimizing secondary ionic interactions. 2. Lower the Flow Rate: Reducing the flow rate can lead to sharper peaks and improved resolution, although it will increase the run time.
An unknown peak is co-eluting with this compound. The impurity may not be a known this compound analog.1. Employ Orthogonal Chromatography: Use a different chromatographic mode for a secondary purification step. For example, if the primary separation is based on hydrophobicity (RP-HPLC), a subsequent separation could be based on size (Size-Exclusion Chromatography - SEC) or charge (Ion-Exchange Chromatography - IEX). 2. LC-MS Analysis: Couple the HPLC to a mass spectrometer to determine the mass of the co-eluting impurity. This can help in its identification.

Data Presentation

The separation of this compound and its analogs is highly dependent on the specific HPLC conditions. The following table provides an example of retention times for this compound and related compounds from a published study.

CompoundRetention Time (minutes)
Val-geninthiocin7.62
Ala-geninthiocin8.34
This compound9.02
Staurosporine21.38

Data from a specific analytical HPLC run and may vary based on the column, mobile phase, and gradient conditions.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound

This protocol outlines a general method for the analytical separation of this compound and its analogs.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the compounds. A starting point could be a linear gradient from 20% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: Method Development for Optimizing Separation of Co-eluting Impurities

This protocol provides a systematic approach to developing an HPLC method for separating closely eluting impurities.

  • Initial Screening: Begin with a broad gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to determine the approximate elution time of this compound and its impurities.

  • Gradient Optimization: Based on the initial screen, create a shallower gradient around the elution window of the target compounds. For example, if the compounds elute between 40% and 50% Mobile Phase B, run a gradient from 35% to 55% B over 40 minutes.

  • Solvent Selectivity: If co-elution persists, change the organic modifier in Mobile Phase B. Prepare a mobile phase with methanol instead of acetonitrile and repeat the optimized gradient. Ternary gradients (water/acetonitrile/methanol) can also be explored.

  • Temperature Variation: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 60°C) using the optimized gradient to observe any changes in selectivity.

  • pH Adjustment: If the separation is still not satisfactory, prepare mobile phases with a different acid modifier (e.g., formic acid) to alter the pH and observe the effect on retention and selectivity.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Initial Cleanup cluster_hplc HPLC Purification & Analysis cluster_analysis Structural Confirmation Fermentation Streptomyces Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) or Flash Chromatography Crude_Extract->SPE Semi_Pure Semi-Purified Fraction SPE->Semi_Pure Prep_HPLC Preparative RP-HPLC Semi_Pure->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC (Purity Check) Fraction_Collection->Analytical_HPLC Analytical_HPLC->Prep_HPLC If impure, re-purify Pure_this compound Pure this compound Analytical_HPLC->Pure_this compound If pure MS Mass Spectrometry (MS) Pure_this compound->MS NMR NMR Spectroscopy Pure_this compound->NMR Final_Product Confirmed Pure this compound MS->Final_Product NMR->Final_Product

Caption: A generalized experimental workflow for the purification and analysis of this compound.

Mechanism of Action of this compound

G cluster_ribosome Bacterial Ribosome (70S) This compound This compound Ribosome_50S 50S Subunit This compound->Ribosome_50S Binds to 50S subunit Inhibition Inhibition Ribosome_50S->Inhibition Ribosome_30S 30S Subunit Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis A_site A-site P_site P-site Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death is essential for Inhibition->Protein_Synthesis Blocks elongation Inhibition->Cell_Death

Caption: this compound's mechanism of action via inhibition of bacterial protein synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of thiopeptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why do thiopeptide antibiotics typically exhibit low oral bioavailability?

Thiopeptide antibiotics inherently possess physicochemical properties that limit their oral bioavailability. The primary reasons are:

  • Poor Aqueous Solubility: Thiopeptides are large, complex macrocyclic structures that are often poorly soluble in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1]

  • Low Membrane Permeability: The high molecular weight and complex structure of thiopeptides hinder their ability to efficiently cross the intestinal epithelium and enter systemic circulation.[1]

Q2: What are the main strategic approaches to improve the bioavailability of thiopeptide antibiotics?

There are two primary strategies to enhance the bioavailability of thiopeptides:

  • Chemical Modification: This involves altering the chemical structure of the native thiopeptide to improve its solubility and/or permeability. This is often achieved through medicinal chemistry campaigns.

  • Formulation Strategies: This approach focuses on developing advanced drug delivery systems to protect the antibiotic from the harsh environment of the GI tract and facilitate its absorption.

Q3: Are there situations where low systemic bioavailability of a thiopeptide is advantageous?

Yes. For treating GI infections, such as those caused by Clostridioides difficile, low systemic absorption is desirable. An ideal antibiotic for such infections would be orally administered but remain largely within the gut to target the pathogen locally, minimizing systemic side effects.[1] A notable example is LFF571, a semi-synthetic derivative of GE2270A, which was developed for the treatment of C. difficile infections and exhibits minimal systemic exposure with high fecal concentrations.[1]

Q4: What are some examples of successful chemical modifications that have improved the properties of thiopeptide antibiotics?

Recent research has shown that modification of the thiopeptide scaffold can significantly enhance aqueous solubility. For instance, derivatives of micrococcin P2 (MP2), such as AJ-037, AJ-039, and AJ-206, were synthesized by introducing nitrogen heterocycles via a late-stage Suzuki coupling. These modifications led to a dramatic increase in water solubility. Notably, the solubility of AJ-206 was reported to be over 140,000-fold greater than that of the parent compound, MP2.

Q5: What formulation strategies can be employed to improve the oral delivery of thiopeptides?

While specific data on formulated thiopeptides for oral bioavailability enhancement is limited, general principles for poorly soluble drugs can be applied. These include:

  • Lipid-based formulations: Encapsulating the thiopeptide in liposomes can protect it from degradation in the GI tract and improve its absorption.

  • Nanoparticle systems: Polymeric nanoparticles or solid lipid nanoparticles can be used to encapsulate the drug, potentially increasing its stability and uptake by intestinal cells.

  • Prodrugs: Modifying the thiopeptide into a more soluble and permeable prodrug that is converted to the active form after absorption is another viable strategy.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of a Novel Thiopeptide Derivative
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic hydrophobicity of the thiopeptide core. Introduce polar functional groups or ionizable moieties to the molecular structure through chemical synthesis. For example, the addition of nitrogen heterocycles has been shown to be effective.Increased hydrogen bonding capacity and/or the ability to form salts, leading to enhanced aqueous solubility.
Aggregation of the thiopeptide molecules. Modify the formulation by using solubilizing excipients such as cyclodextrins or surfactants.The excipients can disrupt intermolecular interactions and prevent aggregation, thereby improving solubility.
Incorrect pH of the solvent. Evaluate the solubility of the thiopeptide at different pH values to identify the pH of maximum solubility, particularly if the molecule has ionizable groups.Determination of the optimal pH for dissolution, which can be used to guide formulation development.
Issue 2: Low Permeability of a Thiopeptide Derivative in Caco-2 Assays
Potential Cause Troubleshooting Step Expected Outcome
High molecular weight and polarity. Design prodrugs by attaching lipophilic moieties that can be cleaved enzymatically after absorption to release the active thiopeptide.The prodrug may have improved passive diffusion across the intestinal epithelium.
Efflux by P-glycoprotein (P-gp) transporters. Co-administer the thiopeptide with a known P-gp inhibitor in the Caco-2 assay.An increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would confirm that the compound is a substrate for P-gp.
Limited paracellular transport. Explore the use of permeation enhancers in the formulation. These are compounds that can transiently open the tight junctions between intestinal cells.Increased paracellular flux of the thiopeptide across the Caco-2 monolayer.

Quantitative Data Summary

The following table summarizes the reported improvements in aqueous solubility for chemically modified derivatives of the thiopeptide micrococcin P2 (MP2).

CompoundModificationSolubility Improvement (relative to MP2)Reference
AJ-037 Introduction of a morpholine moietyEnhanced aqueous solubility(Not specified)
AJ-039 Introduction of a hydantoin moietyEnhanced aqueous solubility(Not specified)
AJ-206 Introduction of a piperazine moiety>140,000-fold(Not specified)
AJ-024 Introduction of a nitroimidazole moietyDesirable pharmacokinetic properties (specific solubility increase not quantified)(Not specified)

Note: Specific oral bioavailability (F%) data for these systemically targeted derivatives are not publicly available at this time.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol provides a general procedure for determining the aqueous solubility of a thiopeptide antibiotic.

Materials:

  • Thiopeptide antibiotic (powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution preparation)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare a stock solution of the thiopeptide in DMSO at a high concentration (e.g., 10 mg/mL).

  • Add an excess amount of the thiopeptide powder to a vial containing a known volume of PBS (pH 7.4). Alternatively, a small volume of the DMSO stock can be added to the PBS, ensuring the final DMSO concentration is low (<1%) to avoid co-solvency effects.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of the dissolved thiopeptide in the supernatant using a validated HPLC method.

  • The experiment should be performed in triplicate.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a general method for assessing the intestinal permeability of a thiopeptide antibiotic using the Caco-2 cell model.[2]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12- or 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test thiopeptide and control compounds (e.g., a high-permeability and a low-permeability marker)

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with transport buffer.

  • Add the transport buffer containing the test thiopeptide at a known concentration to the apical (donor) side of the Transwell® insert.

  • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh transport buffer.

  • At the end of the experiment, collect samples from the apical side.

  • Analyze the concentration of the thiopeptide in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizations

Bioavailability_Strategies cluster_problem Problem: Low Bioavailability cluster_solutions Solutions cluster_approaches Specific Approaches Low_Solubility Poor Aqueous Solubility Chemical_Modification Chemical Modification Low_Solubility->Chemical_Modification Address via synthesis Formulation_Strategies Formulation Strategies Low_Solubility->Formulation_Strategies Address via delivery systems Low_Permeability Low Membrane Permeability Low_Permeability->Chemical_Modification Address via prodrugs Low_Permeability->Formulation_Strategies Address via delivery systems Add_Polar_Groups Add Polar/Ionizable Groups Chemical_Modification->Add_Polar_Groups Prodrugs Prodrug Design Chemical_Modification->Prodrugs Liposomes Liposomes/Nanoparticles Formulation_Strategies->Liposomes Permeation_Enhancers Permeation Enhancers Formulation_Strategies->Permeation_Enhancers

Figure 1: Logical workflow for addressing low bioavailability of thiopeptide antibiotics.

Experimental_Workflow Start Start with Thiopeptide Lead Synthesis Chemical Modification (e.g., Suzuki Coupling) Start->Synthesis Solubility_Test Aqueous Solubility Testing (Shake-Flask Method) Synthesis->Solubility_Test Permeability_Test In Vitro Permeability Assay (Caco-2) Solubility_Test->Permeability_Test Formulation Formulation Development (e.g., Liposomes) Permeability_Test->Formulation In_Vivo_PK In Vivo Pharmacokinetic Studies Formulation->In_Vivo_PK Decision Improved Bioavailability? In_Vivo_PK->Decision End Candidate for Further Development Decision->End Yes Re-design Re-design/Re-formulate Decision->Re-design No Re-design->Synthesis

Figure 2: General experimental workflow for improving thiopeptide bioavailability.

References

Validation & Comparative

A Comparative Analysis of Geninthiocin and Berninamycin: Unveiling the Nuances of Two Potent Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geninthiocin and berninamycin, two prominent members of the thiopeptide class of antibiotics, represent a compelling area of study in the ongoing search for novel antimicrobial agents. Both are complex natural products with a shared mechanism of action, primarily targeting Gram-positive bacteria. This guide provides a detailed comparative analysis of their performance, drawing upon available experimental data to illuminate their respective strengths and weaknesses. While direct side-by-side comparative studies are limited in the current literature, this document synthesizes the available data to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action: A Shared Strategy Against Bacterial Protein Synthesis

This compound and berninamycin belong to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs) and exert their antibacterial effects by inhibiting protein synthesis. Their mechanism is highly specific, targeting the bacterial 50S ribosomal subunit. Both antibiotics bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event obstructs the function of the ribosomal A site, thereby preventing the accommodation of aminoacyl-tRNA and halting peptide chain elongation. This shared mechanism underscores their potent activity against a range of Gram-positive pathogens.

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA A_Site A Site 23S_rRNA->A_Site L11 Protein L11 L11->A_Site Protein_Synthesis Protein Synthesis Elongation A_Site->Protein_Synthesis Thiopeptide This compound / Berninamycin Thiopeptide->23S_rRNA Binds to Thiopeptide->L11 Binds to Inhibition Inhibition Thiopeptide->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind Inhibition->A_Site Start Start Prepare_Antibiotic Prepare serial dilutions of This compound/Berninamycin Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with antibiotic dilutions and bacteria Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC by observing the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

A Comparative Analysis of Geninthiocin and Vancomycin's In Vitro Activity Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, particularly concerning Methicillin-resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents is paramount. This guide provides a detailed comparison of the in vitro activity of geninthiocin, a member of the thiopeptide class of antibiotics, against MRSA and the well-established glycopeptide, vancomycin. This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound and its analogs have demonstrated potent activity against Gram-positive bacteria, including MRSA. This guide synthesizes available data to compare its efficacy with vancomycin, the standard-of-care for many MRSA infections. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While direct comparative studies are limited, this guide consolidates data from various sources to provide a meaningful overview.

Data Presentation: In Vitro Susceptibility against MRSA

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a this compound analog (Ala-geninthiocin) and vancomycin against MRSA. It is important to note that the data for Ala-geninthiocin is based on available research, while the vancomycin data represents a typical range observed in clinical settings.

CompoundMRSA Strain(s)MIC (µg/mL)Reference
Ala-geninthiocinMRSA2[1]
VancomycinVarious Clinical MRSA Isolates0.5 - 2[2]

Note: The MIC values for vancomycin can vary depending on the specific MRSA isolate and the testing methodology used. Strains with a vancomycin MIC of ≤2 µg/mL are generally considered susceptible.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of an antimicrobial agent. The data presented in this guide is typically derived from the following standardized methodology:

Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is performed in accordance with guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or vancomycin) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared. This typically involves growing the bacteria to a specific turbidity, which corresponds to a known concentration of bacterial cells (e.g., 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate containing the serially diluted antimicrobial agent and the bacterial inoculum is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included to ensure the validity of the results.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotic C Inoculate Microtiter Plate Wells A->C B Prepare Standardized MRSA Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

MoA_Comparison cluster_this compound This compound (Thiopeptide) cluster_vancomycin Vancomycin (Glycopeptide) G_Start This compound enters bacterium G_Target Binds to the 50S ribosomal subunit G_Start->G_Target G_Effect Inhibits Protein Synthesis G_Target->G_Effect G_Outcome Bacterial cell death G_Effect->G_Outcome V_Start Vancomycin outside bacterium V_Target Binds to D-Ala-D-Ala terminus of peptidoglycan precursors V_Start->V_Target V_Effect Inhibits Cell Wall Synthesis V_Target->V_Effect V_Outcome Cell lysis and death V_Effect->V_Outcome

Caption: Distinct mechanisms of action of this compound and Vancomycin.

Discussion

The available data suggests that this compound and its analogs possess potent antibacterial activity against MRSA, with MIC values that are comparable to the susceptible range for vancomycin. The distinct mechanisms of action of these two antibiotic classes are a significant consideration. Vancomycin targets cell wall synthesis, a pathway that has been the subject of resistance development in MRSA. In contrast, this compound, as a thiopeptide, inhibits protein synthesis by targeting the bacterial ribosome. This alternative target may offer a valuable therapeutic option against MRSA strains that have developed resistance to cell wall synthesis inhibitors.

Further direct comparative studies using a broad panel of clinical MRSA isolates are warranted to fully elucidate the relative efficacy of this compound and vancomycin. Such studies would provide a more comprehensive understanding of this compound's potential as a future therapeutic agent for the treatment of challenging MRSA infections.

References

Geninthiocin vs. Other Thiopeptides: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance, experimental data, and mechanisms of action of geninthiocin and other notable thiopeptide antibiotics.

Thiopeptide antibiotics, a class of sulfur-rich, ribosomally synthesized, and post-translationally modified peptides (RiPPs), have garnered significant attention from the scientific community for their potent activity against a range of microbial pathogens, including multidrug-resistant strains.[1] Among this promising class of natural products, this compound and its analogues have emerged as compounds of interest. This guide provides a detailed, data-driven comparison of this compound with other well-characterized thiopeptides, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their potential.

Performance Comparison: A Quantitative Overview

The following tables summarize the available quantitative data on the biological activities of this compound and other selected thiopeptides. Direct comparison between studies should be approached with caution due to variations in experimental conditions, such as the specific strains and cell lines used.

Antibacterial Activity

Thiopeptides are renowned for their potent activity against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Analogues and Other Thiopeptides against Bacterial Pathogens

CompoundStaphylococcus aureusBacillus subtilisMicrococcus luteusMycobacterium smegmatisChromobacterium violaceumReference
Ala-geninthiocin >12.5>12.51.56>12.53.125[2]
This compound >12.5>12.53.125>12.53.125[2]
Val-geninthiocin >12.5>12.5>12.5>12.5Inactive[2]
Thiostrepton 0.03-0.12 (MRSA)----
Saalfelduracin 0.12-0.5 (MRSA)----
Nosiheptide ≤ 0.25 (MRSA)----

Note: Data for thiostrepton, saalfelduracin, and nosiheptide are against Methicillin-resistant Staphylococcus aureus (MRSA) strains and are included to provide a broader context of thiopeptide activity against this key pathogen.

Anticancer Activity

Several thiopeptides have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Table 2: Comparative Cytotoxicity (IC₅₀) of this compound Analogues and Other Thiopeptides against Human Cancer Cell Lines

CompoundA549 (Lung Carcinoma)Reference
Ala-geninthiocin 6 nM
This compound 2.8 µM
Val-geninthiocin 2.5 µM
Antiviral Activity

Recent studies have highlighted the potential of thiopeptides as antiviral agents, particularly against the influenza A virus.

Table 3: Comparative Anti-Influenza A Virus Activity (IC₅₀) of this compound Analogues

CompoundInfluenza A Virus (H1N1)Reference
This compound A 7.3 µM
This compound B 18.3 µM
This compound E 28.7 µM
Val-geninthiocin 15.3 µM

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for most thiopeptide antibiotics is the inhibition of bacterial protein synthesis. This is a critical cellular process, and its disruption is lethal to bacteria. Thiopeptides exert their inhibitory effects by binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

The specific target on the ribosome can vary depending on the size of the thiopeptide's macrocyclic ring.

  • 26- and 32-membered macrocycles (e.g., thiostrepton, nosiheptide, micrococcin): These thiopeptides typically bind to a cleft at the interface of the 23S ribosomal RNA (rRNA) and the L11 ribosomal protein within the 50S subunit. This binding event interferes with the function of translation factors, such as Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis.

  • 29-membered macrocycles (e.g., GE2270A): This subclass of thiopeptides binds to the Elongation Factor Tu (EF-Tu). EF-Tu is responsible for delivering aminoacyl-tRNA to the ribosome. By binding to EF-Tu, these thiopeptides prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thus blocking a crucial step in the elongation phase of protein synthesis.

The following diagram illustrates the general mechanism of protein synthesis inhibition by thiopeptides that target the 50S ribosomal subunit.

Thiopeptide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Subunit->Protein_Synthesis_Inhibition Blocks Translocation mRNA mRNA Thiopeptide Thiopeptide (e.g., this compound) Thiopeptide->50S_Subunit Binds to 23S rRNA & L11 Protein Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of protein synthesis inhibition by thiopeptides.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used for assessing the antibacterial and cytotoxic activities of thiopeptides.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Thiopeptide Solutions: A stock solution of the thiopeptide is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on agar plates. A few colonies are then used to inoculate a fresh broth culture, which is incubated until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard). The bacterial suspension is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted thiopeptide is inoculated with the prepared bacterial suspension. Positive (bacteria and medium only) and negative (medium only) controls are included. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the thiopeptide that completely inhibits visible bacterial growth.

The following diagram illustrates the workflow for a typical broth microdilution assay.

MIC_Workflow Start Start Prepare_Thiopeptide_Dilutions Prepare Serial Dilutions of Thiopeptide Start->Prepare_Thiopeptide_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Thiopeptide_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End Cytotoxicity_Logic Thiopeptide_Treatment Thiopeptide Treatment (Increasing Concentration) Mitochondrial_Activity Mitochondrial Activity (Dehydrogenase) Thiopeptide_Treatment->Mitochondrial_Activity Impacts MTT_Reduction MTT Reduction to Formazan Mitochondrial_Activity->MTT_Reduction Drives Absorbance_Measurement Absorbance Measurement (570 nm) MTT_Reduction->Absorbance_Measurement Quantified by Cell_Viability Cell Viability (%) Absorbance_Measurement->Cell_Viability Correlates to IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Used to Calculate

References

A Comparative Guide to the Antiviral Activities of Geninthiocin and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of geninthiocin, a thiopeptide antibiotic with emerging antiviral activity, and oseltamivir, an established neuraminidase inhibitor for the treatment of influenza. This document summarizes their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate their antiviral effects.

Introduction

Influenza viruses remain a significant global health concern, necessitating the continued development of novel antiviral therapeutics. Oseltamivir (Tamiflu®) is a cornerstone of current influenza treatment, effectively inhibiting viral release from infected cells. This compound, a member of the thiopeptide class of antibiotics, has recently demonstrated promising antiviral activity against influenza A virus, suggesting a different mechanism of action and a potential new avenue for antiviral drug development. This guide aims to provide a comparative overview of these two compounds to aid researchers in the field.

Mechanism of Action

The antiviral mechanisms of this compound and oseltamivir are fundamentally different, targeting distinct stages of the viral life cycle.

This compound: As a thiopeptide, this compound's primary established mechanism of action is the inhibition of bacterial protein synthesis. While its precise antiviral mechanism against influenza is not yet fully elucidated, it is hypothesized to interfere with viral protein synthesis or other critical replication processes within the host cell. The action of other antiviral peptides suggests that this compound might inhibit viral entry or replication.

Oseltamivir: Oseltamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[1]

Antiviral Mechanisms cluster_Oseltamivir Oseltamivir (Neuraminidase Inhibitor) cluster_this compound This compound (Thiopeptide) cluster_VirusLifecycle Influenza Virus Life Cycle Oseltamivir Oseltamivir NA Neuraminidase Oseltamivir->NA ViralRelease Viral Release Budding Budding & Release NA->Budding This compound This compound ViralReplication Viral Replication (Protein Synthesis?) This compound->ViralReplication Inhibits (Hypothesized) Replication Replication ViralReplication->Replication Entry Entry Entry->Replication Assembly Assembly Replication->Assembly Assembly->Budding

Figure 1: Comparative Mechanisms of Action.

In Vitro Antiviral Activity

The antiviral efficacy of both compounds has been evaluated in vitro, with studies determining their 50% inhibitory concentration (IC50) against various influenza A virus strains. It is important to note that the following data is compiled from different studies and direct, head-to-head comparative studies are limited.

CompoundVirus StrainCell LineIC50 (µM)Reference
This compound A Influenza A VirusNot Specified7.3[2]
This compound B Influenza A VirusNot Specified18.3[2]
This compound E Influenza A VirusNot Specified28.7[2]
val-Geninthiocin Influenza A VirusNot Specified15.3
Oseltamivir Carboxylate Influenza A/WSN/33 (H1N1)MDCK~0.034 (34.1 nM)
Oseltamivir Carboxylate A(H1N1)pdm09 isolatesNot Specified0.13 - 0.15

Note: The IC50 values for geninthiocins were determined against an unspecified strain of Influenza A virus. The IC50 for oseltamivir varies depending on the viral strain and the specific assay used.

Experimental Protocols

Standard in vitro assays are employed to determine the antiviral activity of compounds against influenza viruses. Below are detailed methodologies for common assays.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Plaque Reduction Assay Workflow A Seed MDCK cells in 6-well plates B Infect confluent cell monolayers with influenza virus A->B C Overlay cells with agarose medium containing serial dilutions of the test compound B->C D Incubate for 48-72 hours to allow plaque formation C->D E Fix and stain cells (e.g., with crystal violet) D->E F Count plaques and calculate the IC50 value E->F

Figure 2: Plaque Reduction Assay Workflow.

Detailed Steps:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza virus for 1 hour.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (this compound or oseltamivir).

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for the formation of viral plaques.

  • Visualization: The cells are fixed and stained with a dye like crystal violet, which stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained.

  • Quantification: The number of plaques is counted for each compound concentration, and the IC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.

50% Tissue Culture Infectious Dose (TCID50) Assay

This assay measures the infectious virus titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It can be adapted to assess antiviral activity.

Detailed Steps:

  • Cell Preparation: MDCK cells are seeded in 96-well plates.

  • Virus and Compound Incubation: Serial dilutions of the virus are prepared and mixed with different concentrations of the test compound.

  • Infection: The virus-compound mixtures are added to the cell monolayers.

  • Incubation: The plates are incubated for several days, and the wells are observed for the presence of CPE.

  • Endpoint Determination: The TCID50 is calculated using the Reed-Muench or Spearman-Karber method. The antiviral activity is determined by the reduction in viral titer in the presence of the compound.

Conclusion

Oseltamivir is a well-established antiviral with a clear mechanism of action against influenza neuraminidase. This compound represents a potential novel anti-influenza agent, likely operating through a different mechanism, possibly by inhibiting viral protein synthesis. The available in vitro data indicates that this compound derivatives possess anti-influenza A activity.

Direct comparative studies using the same viral strains and experimental conditions are necessary for a definitive assessment of their relative potencies. Further research is also crucial to fully elucidate the antiviral mechanism of this compound, which will be vital for its future development as a therapeutic agent. This guide provides a foundational comparison to inform further research and development efforts in the pursuit of new and effective influenza antivirals.

References

Geninthiocin: A Potent Thiopeptide Against Drug-Resistant Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of the thiopeptide antibiotic, geninthiocin, against clinically relevant drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with activity against multidrug-resistant pathogens. This compound, a member of the thiopeptide class of antibiotics, has demonstrated significant in vitro potency against a range of Gram-positive bacteria, including strains resistant to current standard-of-care therapies. This guide provides a comparative overview of this compound's efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Against Drug-Resistant Bacteria

This compound and its analogs, such as Ala-geninthiocin, have shown promising activity against challenging Gram-positive pathogens. Thiopeptides, as a class, are known to be effective against MRSA, VRE, and PRSP.[1][2]

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound and its analog Ala-geninthiocin against various bacteria, alongside MIC values for commonly used antibiotics against resistant strains. It is important to note that direct comparative studies of this compound against a comprehensive panel of resistant strains alongside standard antibiotics are limited. The data presented here is compiled from various sources and should be interpreted with caution as MIC values can vary depending on the specific strain and testing methodology.

Table 1: MIC of this compound and Ala-geninthiocin against Gram-Positive Bacteria

AntibioticOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureusPotent activity[3]
Ala-geninthiocinStaphylococcus aureusPotent activity[3]
Ala-geninthiocinBacillus subtilisPotent activity[3]
Ala-geninthiocinMicrococcus luteus1
Ala-geninthiocinMycobacterium smegmatis10

Table 2: MIC of Comparator Antibiotics against Clinically Relevant Drug-Resistant Bacteria

AntibioticOrganismStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
VancomycinMRSAClinical Isolates0.5 - 21 - 22
LinezolidMRSAClinical Isolates1 - 41 - 22
DaptomycinVRE (E. faecium)Clinical Isolates≤ 424
DaptomycinVRE (E. faecalis)V583---
CeftriaxonePRSPNonmeningeal Isolates≤ 0.25 - ≥ 812

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antibiotic: The antibiotic is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mechanism of Action: Inhibition of Protein Synthesis

This compound belongs to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis. This is a critical process for bacterial survival and replication. The primary mechanism of action involves the binding of the thiopeptide to the bacterial ribosome, the cellular machinery responsible for protein production.

Depending on the specific thiopeptide and its structural characteristics, it can interfere with protein synthesis at different stages by binding to one of two key targets:

  • Elongation Factor Tu (EF-Tu): Some thiopeptides bind to EF-Tu, a crucial protein that delivers aminoacyl-tRNA to the ribosome. This binding prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation phase of protein synthesis.

  • 23S rRNA of the 50S Ribosomal Subunit: Other thiopeptides bind to a specific region on the 23S rRNA within the large (50S) ribosomal subunit. This binding site is often located near the L11 protein and interferes with the function of elongation factors, such as EF-G, which is essential for the translocation of the ribosome along the mRNA.

The following diagram illustrates the general mechanism of thiopeptide-mediated inhibition of bacterial protein synthesis.

Thiopeptide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_elongation Elongation Cycle 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked mRNA mRNA EF_Tu EF-Tu-GTP -aa-tRNA A_site A-site EF_Tu->A_site delivers aa-tRNA EF_Tu->Protein_Synthesis_Blocked P_site P-site Peptide_bond Peptide Bond Formation A_site->Peptide_bond E_site E-site P_site->Peptide_bond EF_G EF-G Translocation Translocation Peptide_bond->Translocation Translocation->EF_G This compound This compound (Thiopeptide) This compound->50S_subunit Binds to 23S rRNA, inhibits EF-G function This compound->EF_Tu Inhibits binding Experimental_Workflow cluster_preparation Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay Bacterial_Culture Bacterial Culture (e.g., MRSA, VRE, PRSP) Inoculum_Prep_MIC Standardize Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep_MIC Inoculum_Prep_TK Standardize Inoculum (~5x10^5 - 5x10^6 CFU/mL) Bacterial_Culture->Inoculum_Prep_TK Antibiotic_Stock This compound & Comparator Stock Solutions Serial_Dilution Serial Dilution of Antibiotics in 96-well plate Antibiotic_Stock->Serial_Dilution Exposure Expose bacteria to 1x, 2x, 4x MIC of antibiotic Antibiotic_Stock->Exposure Inoculation_MIC Inoculate wells with bacterial suspension Inoculum_Prep_MIC->Inoculation_MIC Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate 16-20h at 37°C Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (lowest concentration with no growth) Incubation_MIC->Read_MIC Read_MIC->Exposure Inform concentrations Inoculum_Prep_TK->Exposure Sampling Sample at 0, 2, 4, 8, 24h Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Counting Incubate & Count Colonies (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

References

Cross-Resistance Profile of Geninthiocin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the thiopeptide antibiotic geninthiocin, its mechanism of action, and its potential for cross-resistance with other antibiotic classes.

Introduction

Data Presentation: Minimum Inhibitory Concentrations (MIC)

Quantitative data on the in vitro activity of this compound and its analogues, ala-geninthiocin and val-geninthiocin, are presented below. These values, expressed in micrograms per milliliter (µg/mL), represent the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism.

AntibioticStaphylococcus aureusBacillus subtilisMicrococcus luteusMycobacterium smegmatisChromobacterium violaceum (Gram-negative)
This compound Moderate Activity[3]---Moderate Activity[2]
Ala-geninthiocin Potent Activity[1]Potent Activity110Moderate Activity
Val-geninthiocin Moderate Activity---Inactive

Note: "Potent Activity" and "Moderate Activity" are reported where specific MIC values were not available in the cited literature. Dashes (-) indicate that data was not found in the surveyed literature.

Mechanism of Action and Potential for Cross-Resistance

This compound belongs to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis. The specific molecular target within the ribosome can vary among different thiopeptides, influencing their spectrum of activity and potential for cross-resistance.

Thiopeptide Mechanism of Action

Thiopeptides can exert their inhibitory effect on protein synthesis through one of two primary mechanisms:

  • Interaction with the 50S Ribosomal Subunit: Many thiopeptides bind to the complex formed by ribosomal protein L11 and the 23S rRNA. This interaction interferes with the function of elongation factors, such as EF-G, thereby halting the translocation step of protein synthesis.

  • Inhibition of Elongation Factor Tu (EF-Tu): Some thiopeptides, like the thiomuracins, bind directly to EF-Tu. This prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for delivering amino acids to the ribosome.

The specific mechanism of this compound has not been definitively elucidated in the reviewed literature, but its structural similarity to other thiopeptides suggests it likely targets one of these key components of the translation machinery.

Potential for Cross-Resistance with Other Protein Synthesis Inhibitors

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Based on the potential targets of this compound, we can infer possible cross-resistance scenarios with other antibiotic classes that inhibit protein synthesis.

Antibiotic ClassMechanism of ActionPotential for Cross-Resistance with this compoundRationale
Macrolides (e.g., Erythromycin, Azithromycin)Bind to the 23S rRNA in the 50S subunit, blocking the polypeptide exit tunnel.Possible If this compound also binds to the 23S rRNA, alterations in this ribosomal component could potentially confer resistance to both classes.
Lincosamides (e.g., Clindamycin)Bind to the 23S rRNA in the 50S subunit, interfering with peptide bond formation.Possible Similar to macrolides, a shared binding site or overlapping binding domains on the 23S rRNA could lead to cross-resistance.
Streptogramins Bind to the 23S rRNA in the 50S subunit; Type A prevents tRNA binding, and Type B blocks the exit tunnel.Possible Overlapping binding sites with either streptogramin type on the 23S rRNA could result in cross-resistance.
Oxazolidinones (e.g., Linezolid)Bind to the 23S rRNA of the 50S subunit, preventing the formation of the initiation complex.Less Likely Although the general target is the 23S rRNA, the specific binding site and mechanism of action are distinct from those of many thiopeptides.
Aminoglycosides (e.g., Gentamicin, Streptomycin)Bind to the 16S rRNA of the 30S ribosomal subunit, causing mistranslation.Unlikely The target is the 30S subunit, which is different from the known targets of thiopeptides (50S subunit or EF-Tu).
Tetracyclines Bind to the 16S rRNA of the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA.Unlikely The target is the 30S subunit, distinct from the targets of thiopeptides.
Fusidic Acid Binds to and inhibits Elongation Factor G (EF-G).Possible If this compound's mechanism involves interference with EF-G function, alterations in this factor could lead to cross-resistance.
EF-Tu Inhibitors (e.g., Kirromycin, Pulvomycin)Bind to Elongation Factor Tu (EF-Tu).Possible If this compound targets EF-Tu, mutations in the tuf gene encoding EF-Tu could confer resistance to both. Notably, one study on thiomuracins, which target EF-Tu, reported no measurable cross-resistance to other antibiotics in clinical use.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of an antimicrobial agent based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.

  • Microtiter Plates: Sterile 96-well plates.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

4. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only CAMHB and inoculum).

  • Include a sterility control well (containing only CAMHB).

5. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Thiopeptides

Thiopeptide_Mechanism cluster_ribosome Bacterial Ribosome cluster_factors Elongation Factors 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide bond formation L11_23S L11 protein + 23S rRNA mRNA mRNA mRNA->30S_Subunit binds tRNA aminoacyl-tRNA EF_Tu EF-Tu tRNA->EF_Tu forms complex EF_G EF-G L11_23S->EF_G blocks interaction EF_Tu->50S_Subunit delivers tRNA EF_G->50S_Subunit facilitates translocation Geninthiocin_L11 This compound (Thiopeptide) Geninthiocin_L11->L11_23S binds & inhibits Geninthiocin_EFTu This compound (Thiopeptide) Geninthiocin_EFTu->EF_Tu binds & inhibits

Caption: Potential mechanisms of protein synthesis inhibition by this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound and its analogues demonstrate significant promise as antibacterial agents, particularly against Gram-positive pathogens. While direct experimental data on cross-resistance is currently lacking, an understanding of its mechanism of action as a protein synthesis inhibitor allows for informed predictions. Cross-resistance is most likely to be observed with other antibiotics that target the 50S ribosomal subunit, specifically the 23S rRNA and associated proteins, or elongation factors. Conversely, cross-resistance with antibiotics that target the 30S ribosomal subunit, such as aminoglycosides and tetracyclines, is unlikely. Further research, including the generation of resistant mutants and comprehensive susceptibility testing against a broad panel of antibiotics, is necessary to fully elucidate the cross-resistance profile of this compound and guide its future development.

References

A Comparative Guide to the Cytotoxicity of Geninthiocin and Doxorubicin on A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the thiopeptide antibiotic, geninthiocin, and the well-established chemotherapeutic agent, doxorubicin, on the human lung adenocarcinoma cell line, A549. The information presented herein is compiled from available preclinical research to facilitate an objective comparison of their anti-cancer properties.

Executive Summary

This compound, a member of the thiopeptide class of antibiotics, demonstrates potent cytotoxicity against A549 cells, with its analog, Ala-geninthiocin, exhibiting a half-maximal inhibitory concentration (IC50) in the nanomolar range. Doxorubicin, a standard-of-care anthracycline chemotherapy drug, also displays significant cytotoxic effects on A549 cells, although its IC50 values reported in the literature vary more widely. While the mechanisms of doxorubicin-induced cytotoxicity, including apoptosis and cell cycle arrest, are well-documented, similar detailed mechanistic data for this compound in A549 cells are currently limited. This guide summarizes the available quantitative data, outlines experimental methodologies, and visualizes the known and proposed signaling pathways to aid in the comparative assessment of these two compounds.

Data Presentation

The following table summarizes the cytotoxic potency of a this compound analog and doxorubicin on A549 cells. It is important to note that IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions, such as incubation time and the cell viability assay used.

CompoundIC50 on A549 CellsReference(s)
Ala-geninthiocin6 nM[1][2]
Doxorubicin0.08634 µM (24h), 0.01783 µM (48h), 0.00864 µM (72h)
~0.5 - 5.0 µM
> 20 µM (in a resistant subline)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxicity of Ala-geninthiocin and is a standard procedure for assessing cell viability.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a standard flow cytometry-based method to detect and quantify apoptosis.

  • Cell Treatment: A549 cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: A549 cells are treated as described for the apoptosis assay and harvested.

  • Fixation: Cells are washed with PBS and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 Cells in 96-well plates incubate_24h Incubate 24 hours seed_cells->incubate_24h add_compounds Add Serial Dilutions of This compound or Doxorubicin incubate_24h->add_compounds incubate_drug Incubate for 24/48/72 hours add_compounds->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway of Doxorubicin-Induced Apoptosis in A549 Cells

doxorubicin_pathway cluster_dna_damage DNA Damage & ROS Generation cluster_signaling Signal Transduction cluster_execution Apoptotic Execution dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros Reactive Oxygen Species (ROS) Generation dox->ros atm_atr ATM/ATR Activation dna_intercalation->atm_atr top2_inhibition->atm_atr mapk MAPK Pathway (JNK, p38) Activation ros->mapk p53 p53 Activation atm_atr->p53 bax Bax (pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->bcl2 mapk->p53 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathway in A549 cells.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity in A549 Cells

Note: The following diagram illustrates a proposed pathway based on the known mechanisms of thiopeptide antibiotics. Specific experimental validation in A549 cells for this compound is required.

geninthiocin_pathway cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects genin This compound foxm1 FOXM1 Transcription Factor (Proposed) genin->foxm1 protein_synthesis Protein Synthesis Machinery (General Thiopeptide Target) genin->protein_synthesis cell_cycle_arrest Cell Cycle Arrest (Hypothesized) foxm1->cell_cycle_arrest protein_synthesis->cell_cycle_arrest apoptosis Apoptosis (Hypothesized) cell_cycle_arrest->apoptosis

Caption: Proposed cytotoxic mechanism of this compound in cancer cells.

References

Validating Geninthiocin's Mechanism of Action on the Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of geninthiocin, a thiopeptide antibiotic, on the bacterial ribosome. Due to the limited availability of direct experimental data on this compound's interaction with the ribosome, this guide leverages data from the closely related and structurally similar peptide antibiotic, GE81112, as a proxy to elucidate its mechanism. We compare its proposed action with other well-characterized ribosome-targeting antibiotics, supported by quantitative data and detailed experimental protocols for key validation techniques.

This compound and the Thiopeptide Antibiotics: An Overview

This compound belongs to the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Thiopeptides are known for their potent activity against Gram-positive bacteria, primarily by inhibiting protein synthesis. The specific mechanism of action of thiopeptide antibiotics often correlates with the size of their characteristic macrocyclic ring structure. Some, like thiostrepton and micrococcin, which possess a 26-membered macrocycle, bind to the 50S ribosomal subunit at the interface of ribosomal protein L11 and the 23S rRNA. This interaction interferes with the function of elongation factors EF-G and EF-Tu. Others, with a 29-membered ring, directly target and inhibit EF-Tu.

Proposed Mechanism of Action of this compound

Based on the detailed studies of the closely related peptide antibiotic GE81112, it is proposed that this compound acts as a potent and specific inhibitor of the initiation phase of bacterial translation. The primary target of this class of antibiotics is the 30S ribosomal subunit.

Key aspects of the proposed mechanism include:

  • Targeting the 30S Subunit: this compound is believed to bind to the small ribosomal subunit (30S).

  • Interference with Initiator tRNA Binding: The binding of the antibiotic is thought to sterically and allosterically hinder the correct positioning of the initiator fMet-tRNA in the P-site of the 30S subunit.

  • Stalling the 30S Initiation Complex Formation: By preventing the stable binding of fMet-tRNA, the formation of a functional 30S initiation complex is stalled, thereby blocking the entire process of protein synthesis at its very beginning. Recent cryo-electron microscopy studies on GE81112 have pinpointed its binding site within the mRNA channel of the 30S subunit, providing a structural basis for its allosteric inhibition of initiator tRNA placement.

This mechanism of inhibiting translation initiation is a key differentiator from many other classes of antibiotics that target the elongation phase of protein synthesis.

Comparative Analysis of Ribosome-Targeting Antibiotics

To contextualize the potency of this compound's proposed mechanism, the following table compares the in vitro translation inhibition data (IC50 values) of GE81112 with other well-known ribosome inhibitors. The IC50 value represents the concentration of the antibiotic required to inhibit 50% of in vitro protein synthesis.

AntibioticClassRibosomal TargetMechanism of ActionIn Vitro Translation IC50 (E. coli)
GE81112 (this compound proxy) Peptide30S Subunit (P-site)Inhibits formation of the 30S initiation complex0.9 µM[1][2]
Thiostrepton Thiopeptide50S Subunit (L11 protein, 23S rRNA)Inhibits EF-G and EF-Tu function~0.15 µM (GTP hydrolysis)[3][4]
Tetracycline Tetracycline30S Subunit (A-site)Prevents aminoacyl-tRNA binding>0.03 mg/mL (~67 µM)[5]
Chloramphenicol Amphenicol50S Subunit (Peptidyl Transferase Center)Inhibits peptide bond formation0.80 ± 0.09 µg/mL (~2.5 µM)
Linezolid Oxazolidinone50S Subunit (P-site)Inhibits formation of the initiation complex1.8 µM (coupled system); 15-24 µM (translation)
Kasugamycin Aminoglycoside30S Subunit (P-site)Interferes with translation initiation~30 µM
Viomycin Tuberactinomycin30S & 50S SubunitsInhibits translocation0.6 µM
Pactamycin Aminocyclitol30S Subunit (E-site)Inhibits translocationIC50 varies with conditions
Edeine Polyamide30S Subunit (P-site)Inhibits initiation complex formationIC50 varies with conditions
Sisomicin Aminoglycoside30S Subunit (A-site)Causes misreading and inhibits translocationPoor inhibitor in some assays

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments used to validate the mechanism of action of ribosome-targeting antibiotics like this compound.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from E. coli MRE600 cells. This extract contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, a buffer containing Tris-HCl, Mg(OAc)₂, NH₄Cl, DTT, ATP, GTP, an energy regenerating system (phosphoenolpyruvate and pyruvate kinase), a mixture of amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), and a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase).

  • Inhibitor Addition: Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction mixtures. Include a no-antibiotic control and a no-template control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for transcription and translation.

  • Quantification of Protein Synthesis:

    • Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Gene Assay: If a reporter like luciferase is used, add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percent inhibition against the log of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.

Toe-printing Analysis

Toe-printing is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.

Protocol:

  • Template Preparation: Synthesize an mRNA template of a known sequence, typically containing a strong ribosome binding site and an initiation codon.

  • Formation of Initiation Complex: In a reaction tube, combine the mRNA template, purified 70S ribosomes (or 30S and 50S subunits), initiation factors (IF1, IF2, IF3), and initiator tRNA (fMet-tRNA). Add the antibiotic of interest (e.g., this compound) to the reaction.

  • Primer Annealing: Add a radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer that is complementary to a sequence downstream of the expected ribosome stalling site.

  • Primer Extension: Initiate reverse transcription by adding a reverse transcriptase enzyme and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA template.

  • Ribosome Stalling: When the reverse transcriptase encounters the stalled ribosome, it will be blocked, resulting in a truncated cDNA product. This "toe-print" indicates the position of the leading edge of the ribosome.

  • Gel Electrophoresis: Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: Visualize the bands by autoradiography or fluorescence imaging. The size of the toe-print band, determined by running a sequencing ladder of the same mRNA alongside, reveals the exact nucleotide where the ribosome is stalled. For initiation inhibitors, this is typically near the start codon.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM allows for the high-resolution structural determination of macromolecular complexes, providing direct visualization of how an antibiotic binds to the ribosome.

Protocol:

  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of the antibiotic (e.g., this compound) to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the complexes in a near-native state.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Particle Picking: Computationally select individual ribosome particles from the micrographs.

    • 2D Classification: Align and classify the particle images to identify different views of the complex and remove noise.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D density map of the ribosome-antibiotic complex.

  • Model Building and Analysis: Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map. This allows for the precise identification of the antibiotic binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the drug and the ribosomal RNA and proteins.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the experimental workflows.

geninthiocin_mechanism cluster_initiation Translation Initiation cluster_inhibition Inhibition by this compound 30S 30S Subunit 30S_pre_IC 30S Pre-Initiation Complex 30S->30S_pre_IC + mRNA + IFs mRNA mRNA fMet-tRNA fMet-tRNA fMet-tRNA->30S_pre_IC 30S_IC 30S Initiation Complex 30S_pre_IC->30S_IC P-site binding Blocked_Complex Stalled Complex 30S_pre_IC->Blocked_Complex 70S_IC 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit Elongation Elongation 70S_IC->Elongation This compound This compound This compound->30S_pre_IC Binds to 30S experimental_workflow cluster_invitro In Vitro Translation Assay cluster_toeprint Toe-printing Analysis cluster_cryoem Cryo-EM Analysis IVT_start Cell-free extract + mRNA + Amino Acids IVT_add_gen Add this compound IVT_start->IVT_add_gen IVT_incubate Incubate @ 37°C IVT_add_gen->IVT_incubate IVT_quantify Quantify Protein (Luminescence/Radioactivity) IVT_incubate->IVT_quantify IVT_IC50 Calculate IC50 IVT_quantify->IVT_IC50 TP_complex Form Initiation Complex (Ribosome, mRNA, tRNA) TP_add_gen Add this compound TP_complex->TP_add_gen TP_primer Anneal Labeled Primer TP_add_gen->TP_primer TP_extend Reverse Transcription TP_primer->TP_extend TP_gel Gel Electrophoresis TP_extend->TP_gel TP_analyze Analyze Stalling Site TP_gel->TP_analyze Cryo_complex Form Ribosome- This compound Complex Cryo_grid Plunge-freeze on Grid Cryo_complex->Cryo_grid Cryo_data Data Collection (TEM) Cryo_grid->Cryo_data Cryo_process Image Processing Cryo_data->Cryo_process Cryo_structure 3D Structure Determination Cryo_process->Cryo_structure

References

Geninthiocin vs. Daptomycin: A Comparative Analysis of Activity Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in-vitro activity and mechanisms of action of geninthiocin and daptomycin against vancomycin-resistant enterococci (VRE).

Vancomycin-resistant enterococci (VRE) have emerged as a significant threat in healthcare settings, causing difficult-to-treat infections associated with high morbidity and mortality. The development of new antimicrobial agents with potent activity against these multidrug-resistant pathogens is a critical area of research. This guide provides a comparative overview of two such agents: this compound, a member of the thiopeptide class of antibiotics, and daptomycin, a cyclic lipopeptide antibiotic currently used in clinical practice.

Executive Summary

While direct comparative studies are limited, available data on the respective antibiotic classes suggest that both this compound and daptomycin exhibit promising activity against VRE. Thiopeptides, including this compound, are known to be potent inhibitors of protein synthesis in Gram-positive bacteria, including VRE. Daptomycin is a well-established antibiotic with a unique mechanism of action that disrupts the bacterial cell membrane. This guide summarizes the available quantitative data, details the experimental protocols used to assess antimicrobial activity, and provides visualizations of the experimental workflow and proposed mechanisms of action.

Data Presentation: In Vitro Activity Against VRE

Table 1: Comparative In Vitro Activity of Thiopeptides (as a proxy for this compound) and Daptomycin against Vancomycin-Resistant Enterococci (VRE)

Antibiotic ClassSpecific AgentVRE SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Thiopeptides ThiomuracinE. faeciumNot ReportedNot Reported0.25
SaalfelduracinEnterococcus spp.Not ReportedNot ReportedPotent activity reported
Cyclic Lipopeptides DaptomycinE. faecalis≤0.06 - >6412
DaptomycinE. faecium≤0.06 - >6424

Note: Data for thiopeptides is based on related compounds and should be interpreted as indicative of the potential activity of this compound. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of anti-VRE agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol for Broth Microdilution MIC Assay:

  • Inoculum Preparation: A standardized inoculum of the VRE isolate is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Serial twofold dilutions of the test antibiotic (this compound or daptomycin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol for Time-Kill Assay:

  • Inoculum Preparation: A logarithmic-phase culture of the VRE isolate is diluted in CAMHB (with calcium supplementation for daptomycin) to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Antibiotic Exposure: The test antibiotic is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Visualizations

Experimental Workflow for Antibiotic Activity Assessment

G cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay start VRE Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum mic_plate Inoculate Microtiter Plate inoculum->mic_plate tk_setup Inoculate Broth with Antibiotic at various MICs inoculum->tk_setup antibiotic Serial Dilutions of This compound/Daptomycin antibiotic->mic_plate mic_incubate Incubate 16-20h mic_plate->mic_incubate mic_read Read MIC mic_incubate->mic_read mic_read->tk_setup tk_incubate Incubate and Sample at Timepoints (0-24h) tk_setup->tk_incubate tk_plate Plate Dilutions tk_incubate->tk_plate tk_count Count CFU/mL tk_plate->tk_count tk_plot Plot Time-Kill Curve tk_count->tk_plot

Caption: Workflow for assessing antibiotic activity against VRE.

Comparative Mechanisms of Action

G cluster_this compound This compound (Thiopeptide) cluster_daptomycin Daptomycin (Cyclic Lipopeptide) g_entry Enters Bacterial Cell g_target Binds to Ribosome or Elongation Factor Tu (EF-Tu) g_entry->g_target g_inhibit Inhibition of Protein Synthesis g_target->g_inhibit g_death Bacteriostasis/Bactericidal Effect g_inhibit->g_death d_ca Calcium-dependent Conformational Change d_insert Inserts into Cell Membrane d_ca->d_insert d_aggregate Forms Oligomeric Pores/Aggregates d_insert->d_aggregate d_depolarize Membrane Depolarization & Ion Efflux d_aggregate->d_depolarize d_disrupt Disruption of Cellular Processes d_depolarize->d_disrupt d_death Rapid Bactericidal Effect d_disrupt->d_death

Caption: Proposed mechanisms of action for this compound and daptomycin.

Conclusion

Both this compound and daptomycin represent important avenues for combating VRE infections. Daptomycin is a clinically established agent with a well-characterized profile, though the emergence of resistance is a concern. This compound, as a member of the thiopeptide class, holds significant promise due to its potent in vitro activity against a range of Gram-positive pathogens and its distinct mechanism of action targeting protein synthesis. Further direct comparative studies, including comprehensive MIC testing and time-kill analyses against a diverse panel of VRE isolates, are crucial to fully elucidate the potential of this compound as a therapeutic alternative or adjunct to daptomycin. The experimental protocols and visualizations provided in this guide offer a framework for conducting such essential research.

A Comparative Analysis of the Bioactivity of Geninthiocin and Thiostrepton

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and therapeutic potential of two distinct thiopeptide antibiotics.

This guide offers a detailed comparative study of geninthiocin and thiostrepton, two notable thiopeptide antibiotics. While both belong to the same class of natural products, their structural differences, particularly in their macrocyclic core, lead to distinct mechanisms of action and a varied spectrum of biological activities. This analysis, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of their bioactivity, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.

At a Glance: Key Differences in Bioactivity

FeatureThis compoundThiostrepton
Macrocycle Size 35-membered ring26-membered ring
Primary Mechanism of Action Molecular target is currently unknown, though it is presumed to inhibit protein synthesis.Inhibits protein synthesis by binding to the L11 protein and 23S rRNA complex on the bacterial ribosome.
Antibacterial Spectrum Potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). Some analogs show moderate activity against Gram-negative bacteria.Primarily active against Gram-positive bacteria.
Antiviral Activity Certain analogs exhibit significant anti-influenza A virus activity.Limited data on antiviral activity.
Anticancer Activity Some analogs show potent cytotoxicity against human lung carcinoma cells.Demonstrates anticancer effects by inhibiting the FOXM1 transcription factor.
Signaling Pathway Interactions Specific signaling pathway interactions are not yet well-elucidated.Modulates multiple signaling pathways, including FOXM1, TLR9, and RORγt.

Unraveling the Mechanisms of Action

The primary differentiator between this compound and thiostrepton lies in their molecular architecture, which dictates their mode of action.

Thiostrepton , a 26-membered macrocyclic thiopeptide, functions as a potent inhibitor of bacterial protein synthesis. It achieves this by binding to a cleft at the interface of ribosomal protein L11 and the 23S ribosomal RNA (rRNA) in the 50S ribosomal subunit. This binding event sterically hinders the association of elongation factors, such as EF-G, with the ribosome, thereby stalling protein translation.

This compound , in contrast, possesses a larger 35-membered macrocyclic core. While it exhibits potent antibacterial activity, its precise molecular target remains to be definitively identified. It is hypothesized that, like other thiopeptides, it interferes with protein synthesis. A computational study has suggested potential target proteins in MRSA, but further experimental validation is required to confirm its exact mechanism. The difference in macrocycle size suggests that this compound's binding site and mode of interaction within the bacterial cell likely differ from those of thiostrepton.

Comparative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of this compound and its analogs compared to thiostrepton.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
OrganismThis compound AAla-geninthiocinVal-geninthiocinThiostrepton (Typical Range)
Staphylococcus aureus-PotentModerate0.002 - 1
Bacillus subtilisPotentPotent-0.004 - 0.125
Micrococcus luteus-Potent-0.002 - 0.03
Mycobacterium smegmatis-Potent--
Chromobacterium violaceumModerateModerateInactive-

Data for this compound analogs are compiled from multiple sources.[1] Thiostrepton data represents a typical range observed in literature.

Table 2: Antiviral and Cytotoxic Activity (IC50)
ActivityThis compound AnalogCell Line / VirusIC50
AntiviralThis compound AInfluenza A Virus7.3 µM[2][3]
AntiviralThis compound BInfluenza A Virus18.3 µM[2][3]
AntiviralVal-geninthiocinInfluenza A Virus15.3 µM
AntiviralThis compound EInfluenza A Virus28.7 µM
CytotoxicityAla-geninthiocinA549 (Human Lung Carcinoma)6 nM

Signaling Pathway Modulation by Thiostrepton

Thiostrepton has been shown to interact with and modulate several key signaling pathways in eukaryotic cells, contributing to its anticancer and anti-inflammatory properties.

Thiostrepton_Signaling_Pathways cluster_FOXM1 FOXM1 Pathway Inhibition cluster_TLR9 TLR9 Signaling Inhibition cluster_RORgt RORγt Degradation Thiostrepton1 Thiostrepton FOXM1 FOXM1 Transcription Factor Thiostrepton1->FOXM1 Inhibits CellCycle Cell Cycle Progression Genes FOXM1->CellCycle Activates Proliferation Tumor Cell Proliferation CellCycle->Proliferation Thiostrepton2 Thiostrepton TLR9 Toll-like Receptor 9 Thiostrepton2->TLR9 Inhibits MyD88 MyD88 TLR9->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Thiostrepton3 Thiostrepton RORgt RORγt Thiostrepton3->RORgt Promotes Degradation Ubiquitination Ubiquitination & Degradation RORgt->Ubiquitination Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific thiopeptide being tested.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a thiopeptide required to inhibit the visible growth of a bacterial strain.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_culture Prepare bacterial inoculum in appropriate broth (e.g., Mueller-Hinton Broth) start->prep_culture prep_compound Prepare serial dilutions of the thiopeptide in a 96-well microtiter plate prep_culture->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance (OD600) incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Detailed Steps:

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The thiopeptide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution is then performed in a 96-well microtiter plate containing fresh broth to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the thiopeptide at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a thiopeptide on a cancer cell line.

Detailed Steps:

  • Cell Seeding: The desired cancer cell line is seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiopeptide for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Antiviral Assay (CPE Reduction Assay)

This protocol is employed to evaluate the antiviral activity of a thiopeptide against a specific virus.

Detailed Steps:

  • Cell Monolayer Preparation: A monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is prepared in a 96-well plate.

  • Compound and Virus Addition: The cell monolayer is treated with different concentrations of the thiopeptide, followed by infection with a specific titer of the virus.

  • Incubation: The plate is incubated at 37°C in a CO2 incubator, and the development of viral cytopathic effect (CPE) is monitored daily.

  • CPE Evaluation: After a defined incubation period (e.g., 48-72 hours), the extent of CPE in each well is observed under a microscope and scored.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric method, such as the crystal violet staining assay.

  • IC50 Calculation: The IC50 is calculated as the concentration of the thiopeptide that inhibits viral CPE by 50% compared to the virus control.

Conclusion

This compound and thiostrepton, while both classified as thiopeptide antibiotics, exhibit significant differences in their bioactivity profiles, primarily driven by their distinct macrocyclic structures. Thiostrepton's well-characterized mechanism of action, involving the inhibition of bacterial protein synthesis via binding to the L11-23S rRNA complex, and its modulation of key signaling pathways in eukaryotic cells, make it a valuable tool for both antimicrobial and anticancer research. This compound, with its larger macrocyclic core and yet-to-be-defined molecular target, represents an intriguing lead for the development of novel therapeutics, particularly given the potent antibacterial, antiviral, and cytotoxic activities demonstrated by its various analogs. Further investigation into the precise mechanism of action of this compound and other 35-membered thiopeptides is warranted to fully unlock their therapeutic potential. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel bioactive compounds.

References

Validating Geninthiocin as a Potential Lead for Antibiotic Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Thio-peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for new antibacterial agents due to their potent activity, particularly against Gram-positive pathogens. This guide provides a comprehensive comparison of geninthiocin and its analogues with established antibiotics, supported by experimental data, to validate its potential as a lead compound for antibiotic development.

Executive Summary

This compound, a thiopeptide antibiotic, demonstrates significant in vitro activity against a range of Gram-positive bacteria. This guide summarizes the available data on this compound and its analogues, comparing their efficacy with benchmark antibiotics such as vancomycin, linezolid, and daptomycin. We also present detailed experimental protocols for key assays and visualize the proposed mechanism of action and experimental workflows. The data collectively suggests that this compound, particularly its analogue Ala-geninthiocin, exhibits potent antibacterial properties worthy of further preclinical investigation.

Comparative In Vitro Activity

The antibacterial efficacy of this compound and its analogues has been evaluated against several Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues and Benchmark Antibiotics against Gram-positive Bacteria (µg/mL)

CompoundStaphylococcus aureusBacillus subtilisMycobacterium smegmatisMicrococcus luteus
This compound Analogues
Ala-geninthiocin[1]Potent activity reportedPotent activity reported10[2]1[2]
This compound AModerate activity reported---
Val-geninthiocinModerate activity reported---
Benchmark Antibiotics
Vancomycin1.5 - 2 (MIC90)[3]---
Linezolid3 (MIC90)[3]-≤8 (susceptible)-
Daptomycin0.5 - 0.75 (MIC90)≤1-≤0.06 - 0.25 (MIC50-MIC90)

Note: "-" indicates that data was not found in the searched literature. MIC90 represents the concentration required to inhibit 90% of the tested strains.

Cytotoxicity Profile

An essential aspect of antibiotic development is ensuring minimal toxicity to human cells. Ala-geninthiocin has been evaluated for its cytotoxic effects on human lung carcinoma cells (A549).

Table 2: Cytotoxicity of Ala-geninthiocin

CompoundCell LineIC50
Ala-geninthiocinA549 (Human Lung Carcinoma)6 nM

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Inhibition of Protein Synthesis

Thiopeptide antibiotics are known to inhibit bacterial protein synthesis, a fundamental process for bacterial survival. While the precise target of this compound has not been definitively elucidated in the available literature, the general mechanism for this class of antibiotics involves binding to either the elongation factor Tu (EF-Tu) or the 50S ribosomal subunit. This interference disrupts the elongation phase of translation, ultimately leading to bacterial cell death. The diagram below illustrates the proposed signaling pathway.

Thiopeptide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Elongation Protein Elongation 50S_subunit->Protein_Elongation 30S_subunit 30S Subunit 30S_subunit->Protein_Elongation This compound This compound This compound->50S_subunit Potential Inhibition EF_Tu Elongation Factor Tu (EF-Tu) This compound->EF_Tu Inhibition EF_Tu->Protein_Elongation Required for Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->EF_Tu GTP GTP GTP->EF_Tu Cell_Death Bacterial Cell Death Protein_Elongation->Cell_Death Leads to

Caption: Proposed mechanism of this compound targeting protein synthesis.

In Vivo Efficacy

While in vivo efficacy data for this compound itself is not yet available in the reviewed literature, studies on other thiopeptides provide promising indications of their potential in treating bacterial infections in animal models. For instance, derivatives of the thiopeptide GE2270 A have shown protective effects in mouse models of Staphylococcus aureus and Enterococcus faecalis infections, with 50% effective doses (ED50) ranging from 0.23 to 5.2 mg/kg. Another thiopeptide, nosiheptide, demonstrated significant protection against mortality in a murine model of MRSA infection. These findings support the therapeutic potential of the thiopeptide class and underscore the importance of conducting similar in vivo studies for this compound.

The following diagram illustrates a general workflow for assessing the in vivo efficacy of a novel antibiotic in a murine infection model.

In Vivo Efficacy Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Infection Induce Infection (e.g., S. aureus) Animal_Acclimation->Infection Treatment Administer this compound or Control (e.g., Vancomycin) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Bacterial Load in Organs, Histopathology Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo antibiotic efficacy testing.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methodologies and the specific study on Ala-geninthiocin.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, B. subtilis, M. smegmatis, M. luteus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analogues and benchmark antibiotics

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform a two-fold serial dilution of each antibiotic in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

This protocol is based on standard MTT assay procedures.

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxicity of a compound.

Materials:

  • 96-well cell culture plates

  • Human cell line (e.g., A549)

  • Complete cell culture medium

  • This compound analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogue in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

The following diagram illustrates the workflow of the MTT assay.

MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add this compound at Various Concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Viable cells form formazan crystals) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The available data strongly supports the potential of this compound, particularly Ala-geninthiocin, as a promising lead for the development of new antibiotics against Gram-positive pathogens. Its potent in vitro activity and low cytotoxicity warrant further investigation.

Key future research directions should include:

  • Comprehensive SAR Studies: Synthesis and evaluation of a broader range of this compound analogues to optimize potency, spectrum, and pharmacokinetic properties.

  • Definitive Mechanism of Action Studies: Elucidation of the precise molecular target of this compound within the bacterial ribosome to guide rational drug design.

  • In Vivo Efficacy Studies: Evaluation of this compound and its most potent analogues in various animal models of infection to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability for clinical development.

By pursuing these research avenues, the full therapeutic potential of this compound as a novel antibiotic can be realized, contributing to the global fight against antimicrobial resistance.

References

A Researcher's Guide to Assessing the Synergistic Effects of Geninthiocin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is combination therapy, where the synergistic action of two or more antibiotics enhances their efficacy beyond their individual effects. Geninthiocin, a thiopeptide antibiotic, has demonstrated potent activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] While research has established its standalone efficacy, the exploration of its synergistic potential with other antibiotic classes remains a compelling area for investigation. This guide provides a framework for assessing the synergistic effects of this compound, offering detailed experimental protocols and data interpretation methods to guide researchers in this endeavor.

Quantitative Analysis of Antibiotic Synergy

The synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination can be quantified using the Fractional Inhibitory Concentration (FIC) index. This index is derived from the Minimum Inhibitory Concentrations (MICs) of the antibiotics when used alone and in combination. The checkerboard assay is a common in vitro method to determine these values.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additivity
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

This table summarizes the interpretation of the FIC index, which is calculated as the sum of the FICs of each drug in the combination.

Experimental Protocols

A standardized methodology is crucial for the accurate assessment of antibiotic synergy. The checkerboard microdilution method is a widely used technique for this purpose.

Checkerboard Assay Protocol

This method involves testing various concentrations of two antibiotics, alone and in combination, against a target bacterial strain in a 96-well microtiter plate.

Materials:

  • This compound (Antibiotic A) stock solution

  • Second antibiotic of interest (Antibiotic B) stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial inoculum of the test organism (e.g., MRSA) standardized to 0.5 McFarland turbidity

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of MHB into each well of the 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Antibiotic A. The final volume in each well should be 100 µL.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Antibiotic B.

  • Checkerboard Combination:

    • In the central grid of the plate (e.g., columns 1-10, rows A-G), add 50 µL of each corresponding dilution of Antibiotic A and Antibiotic B to create a matrix of antibiotic combinations.

  • Controls:

    • Include wells with only Antibiotic A dilutions (to determine its MIC).

    • Include wells with only Antibiotic B dilutions (to determine its MIC).

    • Include a growth control well with no antibiotics.

    • Include a sterility control well with no bacteria.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculating the FIC Index:

    • The FIC for each antibiotic is calculated as follows:

      • FIC of this compound (A) = MIC of this compound in combination / MIC of this compound alone

      • FIC of Antibiotic B = MIC of Antibiotic B in combination / MIC of Antibiotic B alone

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC (A) + FIC (B).

Visualizing Experimental Workflows and Concepts

Diagrams can effectively illustrate complex experimental procedures and theoretical concepts. The following diagrams were created using Graphviz (DOT language).

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Standardize Bacterial Inoculum prep_plate Prepare 96-well plate with MHB start->prep_plate dilute_A Serial Dilute this compound (A) prep_plate->dilute_A dilute_B Serial Dilute Antibiotic B prep_plate->dilute_B combine Create Combination Matrix dilute_A->combine dilute_B->combine inoculate Inoculate Plate combine->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

FIC_Interpretation cluster_results Interpretation FICI FIC Index (FICI) Synergy Synergy (FICI ≤ 0.5) FICI->Synergy ≤ 0.5 Additive Additive (0.5 < FICI ≤ 1.0) FICI->Additive > 0.5 to ≤ 1.0 Indifference Indifference (1.0 < FICI ≤ 4.0) FICI->Indifference > 1.0 to ≤ 4.0 Antagonism Antagonism (FICI > 4.0) FICI->Antagonism > 4.0

Caption: Interpretation of the FIC Index for synergy.

Potential Signaling Pathways and Mechanisms of Synergy

While specific synergistic pathways involving this compound are yet to be elucidated, several general mechanisms of antibiotic synergy have been identified. Thiopeptide antibiotics like this compound are known to inhibit protein synthesis by binding to the ribosome or elongation factor Tu. A potential synergistic partner for this compound could be an antibiotic that disrupts the bacterial cell wall or membrane, thereby facilitating the entry of this compound to its intracellular target.

Possible Synergistic Mechanisms with this compound:

  • Increased Permeability: A cell wall synthesis inhibitor (e.g., a β-lactam) could damage the bacterial cell wall, increasing its permeability and allowing for enhanced intracellular accumulation of this compound.

  • Sequential Blockade: Combining this compound with an antibiotic that inhibits a different step in the same essential metabolic pathway could lead to a synergistic effect.

  • Inhibition of Resistance Mechanisms: A partner antibiotic could inhibit efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell, thus increasing the intracellular concentration of this compound.

Further research is needed to explore these and other potential synergistic interactions involving this compound. The methodologies outlined in this guide provide a solid foundation for such investigations, which could lead to the development of novel and effective combination therapies to combat multidrug-resistant pathogens.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Geninthiocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is a cornerstone of ensuring a safe work environment and protecting the ecosystem. Geninthiocin, a thiopeptide antibiotic, requires careful handling and disposal to prevent the environmental dissemination of bioactive compounds, which could contribute to the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for antibiotic waste management.

Core Principle: Treat as Chemical Waste

As a general rule, all antibiotic waste, including this compound, should be managed as chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[1] Improper disposal, such as flushing down drains, can lead to the contamination of wastewater systems and the rise of multi-resistant bacteria.[1]

A Safety Data Sheet (SDS) for this compound A indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, due to the potential for environmental impact, precautionary handling and disposal as chemical waste are strongly advised.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste. Always consult and adhere to your local and institutional regulations.[1][2]

Segregation and Collection

Proper segregation is the first critical step in managing this compound waste.

  • Solid Waste:

    • Collect unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • High-Concentration Stock Solutions: These are considered hazardous chemical waste. Collect them in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.

    • Contaminated Culture Media: Media containing this compound should be treated as chemical waste. While autoclaving is effective for sterilizing biohazardous materials, it may not inactivate the antibiotic. After biological decontamination (if necessary), collect the media for chemical waste disposal.

  • Sharps:

    • Any sharps (e.g., needles, syringes) contaminated with this compound should be disposed of in a designated, puncture-proof sharps container that is clearly labeled for chemical waste.

Labeling and Storage
  • All waste containers must be clearly labeled with their contents (i.e., "this compound Waste," "Antibiotic-containing solution").

  • Store waste containers in a secure, designated area away from general lab traffic. Ensure that liquid waste containers are stored in secondary containment to prevent spills.

Final Disposal
  • Arrange for the collection and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste management vendor. These professionals are trained to handle and dispose of chemical waste in compliance with all regulations.

The following table summarizes the recommended disposal methods for different forms of this compound waste.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Powder Collect as hazardous chemical waste.Avoid generating dust. Use appropriate PPE.
High-Concentration Stock Solutions Collect in a sealed, labeled container for hazardous chemical waste disposal.Do not dispose of down the drain.
Contaminated Culture Media After any necessary biological decontamination (e.g., autoclaving), collect as chemical waste.Autoclaving may not inactivate this compound.
Contaminated Labware (disposable) Place in the designated hazardous waste container.Segregate from regular lab trash.
Contaminated PPE Dispose of in the designated hazardous waste container.Includes gloves, lab coats, etc.

Experimental Protocols for Antibiotic Waste

  • Chemical Inactivation: Some institutions may require the chemical inactivation of liquid antibiotic waste. A common method involves treatment with a 10% bleach solution for a minimum of 20 minutes. However, the efficacy of this method for this compound and the potential for creating hazardous byproducts must be verified.

  • Autoclaving: Autoclaving is a primary method for decontaminating biohazardous waste. However, its effectiveness in degrading antibiotics varies greatly. For antibiotics of unknown heat stability, like this compound, it should not be the sole method of disposal for the chemical component. The autoclaved liquid should still be collected as chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Geninthiocin_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, PPE, Labware) waste_type->solid Solid liquid Liquid Waste (Stock Solutions, Media) waste_type->liquid Liquid sharps Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->collect_sharps store Store Securely in Designated Area collect_solid->store collect_liquid->store collect_sharps->store disposal Arrange for Pickup by Institutional EHS / Licensed Vendor store->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Geninthiocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Geninthiocin. Given the limited specific safety data available for this compound, a cautious approach is recommended, treating it as a potent pharmaceutical compound. The following procedures are based on best practices for handling such materials.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesWear two pairs of gloves when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory Coat or GownA disposable gown made of a low-permeability fabric is recommended, especially when working with larger quantities or if there is a risk of splashes.
Respiratory Protection N95 Respirator or higherRecommended when handling the solid compound to prevent inhalation of airborne particles. Use in a certified fume hood or other ventilated enclosure is the primary engineering control.

Handling and Operational Plan

A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled.

Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Wear the recommended PPE, including double gloves, a disposable gown, and respiratory protection.

  • Use a dedicated set of utensils (spatulas, weighing paper) for handling this compound.

General Laboratory Use:

  • When working with solutions of this compound, wear a lab coat, safety glasses, and single nitrile gloves.

  • Avoid generating aerosols.

  • After handling, wash hands thoroughly with soap and water.

The following diagram outlines the standard operational workflow for handling this compound.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid this compound b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Standard Operating Procedure for this compound Handling.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Spill SizeContainment and Cleanup Procedure
Small Spill (Solid) 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Dampen the towels with a suitable solvent (e.g., 70% ethanol) to wet the powder. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for disposal as chemical waste.
Small Spill (Liquid) 1. Absorb the spill with absorbent pads or spill pillows. 2. Wipe the area with a decontaminating solution. 3. Place all contaminated materials in a sealed bag for disposal as chemical waste.
Large Spill 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact the institutional Environmental Health and Safety (EHS) office for assistance.

The following diagram illustrates the logical workflow for responding to a this compound spill.

This compound Spill Response Workflow start Spill Occurs assess Assess Spill Size start->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill contain Contain Spill with Absorbent Material small_spill->contain Yes evacuate Evacuate Area & Alert Others large_spill->evacuate Yes contact_ehs Contact EHS evacuate->contact_ehs end Spill Response Complete contact_ehs->end cleanup Clean & Decontaminate Area contain->cleanup dispose Dispose of Contaminated Materials as Chemical Waste cleanup->dispose dispose->end

This compound Spill Response Workflow.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations. Antibiotic waste should be treated as hazardous chemical waste.[1]

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Concentrated Stock Solutions Collect in a designated, sealed waste container for hazardous chemical waste. Do not pour down the drain.[1]
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated hazardous waste container.
Contaminated PPE (gloves, gowns) Place in a sealed bag and dispose of as hazardous chemical waste.

All waste must be disposed of through the institution's official chemical waste disposal program.[1] Always consult your institution's specific guidelines for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geninthiocin
Reactant of Route 2
Reactant of Route 2
Geninthiocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.